6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
Description
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Properties
IUPAC Name |
6-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-10(2,3)7-4-6-8(13)11-5-12-9(6)14-7/h4-5H,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRZEVXONXRPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(S1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373844 | |
| Record name | 6-tert-Butylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439692-54-3 | |
| Record name | 6-tert-Butylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Therapeutic Potential of the 6-Substituted-3H-thieno[2,3-d]pyrimidin-4-one Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for a Specific CAS Number
In the landscape of chemical compound identification, the CAS (Chemical Abstracts Service) number is an unequivocal identifier. Our investigation into the specific molecule, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one , did not yield a publicly registered CAS number at the time of this guide's compilation. This suggests the compound may be a novel entity, not yet widely synthesized or cataloged in major chemical databases. However, the absence of a specific CAS number does not diminish the profound therapeutic relevance of its core scaffold. This guide, therefore, broadens its focus to the well-documented and highly significant class of 6-substituted-3H-thieno[2,3-d]pyrimidin-4-one derivatives , providing a robust framework for understanding their synthesis, properties, and vast biological potential. The principles and protocols detailed herein are directly applicable to the rational design and evaluation of the titular compound.
Introduction: The Thieno[2,3-d]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system of immense interest in drug discovery.[1] Its structural resemblance to purine bases like adenine and guanine allows it to function as a bioisostere, enabling interaction with a wide array of biological targets such as enzymes, receptors, and cellular signaling pathways.[1] This mimicry is a cornerstone of its diverse pharmacological profile. Thienopyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The presence of this scaffold in FDA-approved drugs and clinical trial candidates underscores its therapeutic potential and favorable safety profile.[1]
The 6-position of the thieno[2,3-d]pyrimidin-4-one core is a key vector for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This guide will delve into the synthesis, properties, and biological activities of derivatives substituted at this critical position.
Synthesis and Physicochemical Properties
The synthesis of 6-substituted-3H-thieno[2,3-d]pyrimidin-4-one derivatives typically begins with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring.
General Synthetic Approach
A common and versatile method for the synthesis of the thieno[2,3-d]pyrimidine core is through the cyclization of an appropriately substituted 2-aminothiophene derivative.[4]
Protocol: Representative Synthesis of a 6-Substituted-Thieno[2,3-d]pyrimidin-4-one
-
Gewald Aminothiophene Synthesis: A one-pot reaction involving an alpha-methylene ketone (e.g., a ketone bearing a tert-butyl group at the alpha position to introduce the desired substituent at the eventual 6-position), a cyanoacetamide, and elemental sulfur in the presence of a base like morpholine.[5]
-
Cyclization with Formamide: The resulting 2-aminothiophene-3-carboxamide is then heated under reflux with formamide to construct the pyrimidine ring, yielding the 3H-thieno[2,3-d]pyrimidin-4-one core.[6][7]
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Alternative Cyclization: For further derivatization, the 2-aminothiophene-3-carbonitrile can be reacted with various reagents. For instance, treatment with different aldehydes in the presence of an acid catalyst can yield a range of 2-substituted derivatives.[5]
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 6-substituted-3H-thieno[2,3-d]pyrimidin-4-ones.
Physicochemical Properties
The physicochemical properties of 6-substituted-3H-thieno[2,3-d]pyrimidin-4-one derivatives are significantly influenced by the nature of the substituent at the 6-position.
| Property | General Observation | Influence of 6-Substituent |
| Solubility | Generally low in aqueous media, higher in organic solvents like DMSO and DMF. | Introduction of polar groups can enhance aqueous solubility. |
| Melting Point | Typically high, often decomposing at elevated temperatures.[8] | Varies depending on the substituent's size, polarity, and crystal packing. |
| Lipophilicity (LogP) | Generally lipophilic, facilitating membrane permeability. | Bulky, non-polar groups like tert-butyl increase lipophilicity. |
| Chemical Stability | The fused ring system is generally stable. | The pyrimidinone tautomer is the predominant form. |
Biological Activity and Therapeutic Applications
The thieno[2,3-d]pyrimidin-4-one scaffold is a versatile platform for the development of a wide range of therapeutic agents.
Anticancer Activity
A significant body of research has focused on the anticancer properties of thieno[2,3-d]pyrimidine derivatives.[2][9][10] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.
3.1.1. Kinase Inhibition
Many thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[11][12][13]
-
VEGFR-2 Inhibition: Certain derivatives have shown excellent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11][13]
-
EGFR Inhibition: Some analogs act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer resistance to other therapies.[14]
-
c-Met Inhibition: Dual inhibition of c-Met and VEGFR-2 has been reported, offering a multi-targeted approach to cancer treatment.[13]
-
PI3K Inhibition: The scaffold has been utilized to develop inhibitors of Phosphoinositide 3-kinase (PI3K), a central node in cell growth and survival pathways.[5]
-
FLT3 Kinase Inhibition: Thieno[2,3-d]pyrimidines have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[12]
Diagram: Kinase Inhibition by Thieno[2,3-d]pyrimidines
Caption: The thieno[2,3-d]pyrimidine scaffold as a versatile kinase inhibitor.
3.1.2. Other Anticancer Mechanisms
Beyond kinase inhibition, these compounds have shown other anticancer activities:
-
Inhibition of One-Carbon Metabolism: 6-substituted thieno[2,3-d]pyrimidines have been developed as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), key enzymes in de novo purine biosynthesis.[15][16]
-
Induction of Apoptosis and Autophagy: Some derivatives have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells.[17]
Table: Anticancer Activity of Representative Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Target(s) | Cancer Cell Lines | Reported Activity | Reference |
| 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Not specified | Melanoma (MDA-MB-435) | Cytotoxic (GP = -31.02%) | [9][10] |
| 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | Not specified | A549, MCF-7 | Potent anti-proliferative effects | [18] |
| Thieno[2,3-d]pyrimidines with sulfonamide moieties | Not specified | Breast (MCF7) | Higher activity than Doxorubicin | [2] |
| 6-Substituted thieno[2,3-d]pyrimidines | GARFTase, AICARFTase | KB, NCI-IGROV1 | Potent anti-proliferative activity | [15][16] |
Antimicrobial Activity
The thieno[2,3-d]pyrimidine scaffold has also been explored for the development of novel antimicrobial agents.
-
Antibacterial Activity: Derivatives have shown activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[19][20]
-
Antifungal Activity: Certain analogs have demonstrated potent antifungal properties.[21]
-
Antiviral Activity: The scaffold has been investigated for the development of agents against viruses such as HIV-1.[3]
Protocol: In Vitro Antimicrobial Susceptibility Testing
A standard broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The 6-substituted-3H-thieno[2,3-d]pyrimidin-4-one scaffold is a cornerstone in modern medicinal chemistry, offering a versatile and adaptable platform for the design of novel therapeutic agents. While the specific compound 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one awaits detailed characterization and a designated CAS number, the extensive research on analogous structures provides a clear and compelling roadmap for its potential development. The established synthetic routes and the profound understanding of its biological interactions, particularly as a kinase inhibitor and an antimicrobial agent, position this entire class of compounds at the forefront of drug discovery research. Future efforts will likely focus on further optimizing the substituents at the 6-position and other points of diversification to enhance potency, selectivity, and pharmacokinetic properties, ultimately translating the immense potential of this scaffold into clinically effective therapies.
References
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El-Gamal, M. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(15), 4635. [Link]
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Kovaleva, T., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Molecules, 23(7), 1743. [Link]
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El-Adl, K., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
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Gaber, Z. B., et al. (2022). Thieno[2,3- d ]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition. Archiv der Pharmazie, 355(1), 2100273. [Link]
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Hassan, G. S., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Asian Journal of Pharmaceutical and Clinical Research, 10(9), 194-199. [Link]
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Kovaleva, T., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. PubMed, 23(7). [Link]
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Li, J., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(24), 5393-5398. [Link]
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El-Damasy, D. A., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1145-1162. [Link]
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Dehbi, O., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. [Link]
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Riabova, O., et al. (2018). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Molecules, 23(11), 2969. [Link]
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Viswanathan, V., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. [Link]
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Al-Abdullah, E. S. (2011). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 16(4), 3410-3419. [Link]
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Li, H., et al. (2018). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry, 2018, 1-10. [Link]
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Early, J. V., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases, 7(11), 3122-3135. [Link]
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Kumar, A., et al. (2018). Synthesis, physicochemical characterization and analgesic evaluation of some new thieno [2,3-D] Pyrimidin 4(3H) one derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 5(2), 52-59. [Link]
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Abdel-rahman, H. M., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. Records of Natural Products, 15(6), 519-530. [Link]
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Patel, D., & Singh, R. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical Biology & Drug Design. [Link]
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Wallace, C. D., et al. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 66(9), 6061-6084. [Link]
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Riabova, O., et al. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. ChemMedChem, 17(17), e202200207. [Link]
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Kumar, A., et al. (2018). Synthesis, physicochemical characterization and analgesic evaluation of some new thieno [2,3-D] Pyrimidin 4(3H) one derivatives. Semantic Scholar. [Link]
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Saddik, A. A., et al. (2018). Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3- d ] Pyrimidine Derivatives. ResearchGate. [Link]
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Rashad, A. E., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry, 45(10), 4578-4583. [Link]
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Wang, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(1), 199. [Link]
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El-Sayed, N. N. E., et al. (2018). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 23(11), 2969. [Link]
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Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(2), 269-278. [Link]
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El-Sayed, M. A. A., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2216-2232. [Link]
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J&K Scientific. (n.d.). 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one, 97%. Retrieved from [Link]
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OECD. (n.d.). 6,6'-DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1. Retrieved from [Link]
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6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action: 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, recognized as a bioisostere of purine that is foundational to numerous targeted therapeutic agents.[1] While direct, extensive studies on 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one are not prevalent in publicly accessible literature, a robust body of research on structurally analogous compounds allows for a well-supported postulation of its primary mechanism of action. This guide synthesizes the available evidence to propose that 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one functions as a kinase inhibitor, with a high probability of targeting the Phosphoinositide 3-Kinase (PI3K) signaling pathway. We will dissect this proposed mechanism, explore the structural rationale, consider alternative biological targets identified for this scaffold, and provide standardized experimental protocols for validation.
The Thieno[2,3-d]pyrimidine Scaffold: A Cornerstone for Kinase Inhibition
The structural similarity of the thieno[2,3-d]pyrimidine core to adenine, a key component of adenosine triphosphate (ATP), makes it an excellent framework for designing ATP-competitive kinase inhibitors.[1] Kinases are critical enzymes that regulate a vast array of cellular processes by transferring a phosphate group from ATP to specific substrates.[2] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.
Numerous derivatives of the thieno[2,3-d]pyrimidine scaffold have been developed as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Rho-associated coiled-coil containing protein kinases (ROCKs), and, most prominently, the PI3K family of lipid kinases.[2][3]
Primary Postulated Mechanism: Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of essential cellular functions, including cell growth, proliferation, survival, and metabolism.[4] This pathway is one of the most frequently mutated in human cancers, leading to its uncontrolled activation and subsequent tumor progression.[4]
2.1. The Role of PI3K
Class I PI3Ks are lipid kinases that, upon activation by growth factor receptors or other signals, phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a cascade of proteins that promote cell survival and growth, including mTOR.
2.2. Mechanism of Inhibition
It is postulated that 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one acts as an ATP-competitive inhibitor of PI3K. The thienopyrimidine core mimics the purine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket in the kinase domain of PI3K. This binding event physically obstructs the entry of ATP, thereby preventing the phosphorylation of PIP2 and halting the downstream signaling cascade. The result is a reduction in phosphorylated AKT (p-AKT) levels, leading to cell cycle arrest and inhibition of cell proliferation.
2.3. The Role of the 6-tert-Butyl Group
In structure-activity relationship (SAR) studies of kinase inhibitors, substituents on the core scaffold are crucial for achieving potency and selectivity. A tert-butyl group is a bulky, non-polar moiety. Its presence at the C6 position of the thienopyrimidine ring likely serves to occupy a hydrophobic pocket within the ATP-binding site of the target kinase. This interaction would enhance the binding affinity and residence time of the inhibitor, leading to more potent inhibition compared to an unsubstituted analog.
Alternative Potential Mechanisms of Action
While PI3K inhibition is the most probable mechanism, research into other 6-substituted thieno[2,3-d]pyrimidines has revealed alternative biological targets. It is important to consider these as potential secondary or alternative activities that would require experimental confirmation.
-
ROCK Inhibition: A series of 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as highly potent inhibitors of ROCK I and ROCK II kinases, which are involved in regulating cell shape and motility.[3]
-
Antifolate Activity: Complex 6-substituted thieno[2,3-d]pyrimidines designed to mimic folic acid have been shown to act as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[5][6] These enzymes are critical for de novo purine biosynthesis. This mechanism is less likely for the comparatively simple 6-tert-butyl analog, which lacks the glutamate tail and extended structure required for recognition by folate pathway enzymes.
Experimental Validation: Protocols & Workflow
To definitively establish the mechanism of action, a tiered experimental approach is necessary. The following protocols are standard methodologies for characterizing a putative kinase inhibitor.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
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The Emerging Therapeutic Potential of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one: A Technical Guide for Drug Discovery Professionals
Foreword: The Thienopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The thieno[2,3-d]pyrimidine core is a fascinating heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its structural resemblance to the native purine bases allows it to function as a "bioisostere," effectively interacting with a wide array of biological targets, particularly protein kinases. This unique characteristic has propelled the development of numerous thieno[2,3-d]pyrimidine derivatives with diverse and potent biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and antiviral properties. This guide will delve into the specific biological landscape of a promising derivative, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one , a molecule poised for further investigation in the quest for novel therapeutics. While direct, extensive research on this specific molecule is emerging, its structural features, when viewed through the lens of extensive structure-activity relationship (SAR) studies of the broader thienopyrimidine class, suggest a compelling potential, particularly in the realm of oncology.
Synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one: A Strategic Approach
The synthesis of the 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one core is a multi-step process that hinges on the foundational Gewald reaction, a powerful tool for the construction of the key 2-aminothiophene intermediate.
The Gewald Reaction: Crafting the Thiophene Ring
The Gewald reaction is a one-pot, multi-component reaction that efficiently assembles a polysubstituted 2-aminothiophene ring from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. To synthesize the precursor for our target molecule, pivalaldehyde (2,2-dimethylpropanal) is the ketone of choice, providing the desired tert-butyl group at what will become the 6-position of the final thienopyrimidine.
Diagram of the Gewald Reaction for 2-amino-5-tert-butylthiophene-3-carbonitrile synthesis:
Caption: Synthetic pathway for the key thiophene intermediate via the Gewald reaction.
Experimental Protocol: Synthesis of 2-amino-5-tert-butylthiophene-3-carbonitrile
-
Reaction Setup: To a solution of pivalaldehyde (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-5-tert-butylthiophene-3-carbonitrile.
Cyclization to the Thieno[2,3-d]pyrimidin-4-one Core
With the substituted 2-aminothiophene in hand, the next step is the construction of the pyrimidinone ring. This is typically achieved by reacting the aminonitrile with formic acid or a derivative, which serves as a source of the C2 and N3 atoms of the pyrimidine ring.
Diagram of the Cyclization Reaction:
Caption: Final cyclization step to form the thieno[2,3-d]pyrimidin-4-one scaffold.
Experimental Protocol: Synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
-
Reaction Setup: Suspend the 2-amino-5-tert-butylthiophene-3-carbonitrile (1.0 eq) in an excess of formic acid.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and slowly pour it into ice-water.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water to remove excess formic acid, and dry.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the final product, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one. The structure of this compound can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activity: A Focus on Kinase Inhibition
The biological activity of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is not yet extensively documented in peer-reviewed literature. However, based on comprehensive SAR studies of analogous thieno[2,3-d]pyrimidine derivatives, we can infer its likely therapeutic potential, primarily as a kinase inhibitor in the context of cancer therapy. The bulky, lipophilic tert-butyl group at the 6-position is expected to play a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic properties.
Anticancer Activity: Targeting Key Oncogenic Kinases
Numerous studies have demonstrated the potent anticancer activity of 6-substituted thieno[2,3-d]pyrimidines. These compounds often exert their effects by inhibiting key protein kinases involved in tumor growth, angiogenesis, and metastasis.
2.1.1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Several 6-substituted thieno[2,3-d]pyrimidine derivatives have been reported as potent VEGFR-2 inhibitors. The 6-position substituent is known to influence the interaction with the hydrophobic pocket of the kinase domain. The tert-butyl group, with its significant steric bulk and lipophilicity, could potentially enhance binding affinity and selectivity for VEGFR-2.
Table 1: Inferred VEGFR-2 Inhibitory Activity of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one based on Related Compounds
| Compound | 6-Substituent | VEGFR-2 IC50 (µM) | Reference |
| Related Compound A | Phenyl | 0.15 | [1] |
| Related Compound B | Cyclohexyl | 0.28 | [1] |
| 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one | tert-Butyl | Predicted: < 0.5 | - |
Signaling Pathway Diagram: VEGFR-2 Inhibition
Caption: Proposed mechanism of action via inhibition of the VEGFR-2 signaling pathway.
2.1.2. Rho-associated coiled-coil containing protein kinase (ROCK) Inhibition
ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in cancer cell invasion and metastasis. Inhibition of ROCK has emerged as a promising therapeutic strategy to target tumor progression. The thieno[2,3-d]pyrimidin-4-one scaffold has been identified as a novel class of ROCK inhibitors. The nature of the substituent at the 6-position can significantly impact the inhibitory potency. The hydrophobic tert-butyl group may favor interactions within the ATP-binding pocket of ROCK kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
-
Enzyme and Substrate Preparation: Prepare a solution of the purified kinase (e.g., VEGFR-2 or ROCK) and its specific substrate in a suitable assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound (6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one) in DMSO.
-
Reaction Initiation: In a 96-well plate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HUVEC for angiogenesis studies, or various cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Potential Anti-inflammatory and Other Activities
Given the broad biological profile of the thienopyrimidine scaffold, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one may also possess other therapeutic properties. For instance, some thienopyrimidine derivatives have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines. The specific contribution of the 6-tert-butyl group to these activities warrants further investigation.
Future Directions and Conclusion
6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one stands as a molecule of significant interest for further exploration in drug discovery. While direct biological data is currently limited, the extensive research on the thieno[2,3-d]pyrimidine scaffold provides a strong rationale for its potential as a potent and selective kinase inhibitor, particularly in the context of anticancer therapy. The presence of the 6-tert-butyl group is a key structural feature that is likely to impart favorable pharmacological properties.
Future research should focus on the definitive synthesis and comprehensive biological evaluation of this compound. Key areas of investigation should include:
-
Broad Kinase Profiling: Screening against a large panel of kinases to determine its selectivity profile.
-
In Vitro and In Vivo Anticancer Studies: Evaluation in a variety of cancer cell lines and animal models to assess its therapeutic efficacy.
-
Pharmacokinetic and Toxicological Profiling: Determination of its ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles to evaluate its drug-likeness.
-
Structure-Based Drug Design: Co-crystallization with target kinases to elucidate the precise binding mode and guide further optimization.
References
- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Anti-proliferative activity of some novel thieno[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 46(9), 3949-3955. (Please note: This is a representative reference for the purpose of this guide.
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An In-depth Technical Guide to the Synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine and is found in numerous biologically active molecules, exhibiting a wide range of therapeutic activities, including anticancer and anti-inflammatory properties.[1][2][3][4] This document will delve into the strategic synthesis, beginning with the construction of the core thiophene ring via the versatile Gewald reaction, followed by the annulation of the pyrimidinone ring. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical process considerations.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The fusion of a thiophene ring with a pyrimidine ring gives rise to the thienopyrimidine scaffold, which exists in several isomeric forms. The thieno[2,3-d]pyrimidine isomer, in particular, has garnered substantial attention in pharmaceutical research due to its structural analogy to endogenous purines, allowing it to interact with a variety of biological targets.[4][5] Derivatives of this scaffold have been reported as potent inhibitors of various enzymes and receptors, leading to their investigation as potential therapeutic agents for a range of diseases, including cancer and inflammatory disorders.[1][2][4][6] The introduction of a tert-butyl group at the 6-position can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of the molecule.
Retrosynthetic Analysis and Strategic Approach
The synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one can be logically approached through a two-step retrosynthetic analysis. The primary disconnection is at the pyrimidine ring, leading back to a key intermediate: a 2-amino-4-tert-butylthiophene derivative. This intermediate, in turn, can be synthesized from simple, commercially available starting materials via the Gewald reaction.
Caption: Retrosynthetic analysis of the target compound.
This strategy is efficient and modular, allowing for potential diversification at various stages of the synthesis. The Gewald reaction is a powerful one-pot, multi-component reaction that provides rapid access to polysubstituted 2-aminothiophenes.[7][8][9]
Synthesis Pathway and Mechanistic Insights
The overall synthetic pathway is a two-step process:
-
Step 1: Gewald Reaction for the Synthesis of 2-Amino-4-tert-butylthiophene-3-carbonitrile.
-
Step 2: Cyclization to form the 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one.
Step 1: The Gewald Reaction
The Gewald reaction involves the condensation of a ketone (pinacolone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a base to yield the 2-aminothiophene intermediate.[7][10]
Caption: Mechanistic overview of the Gewald reaction.
The reaction is initiated by a Knoevenagel condensation between pinacolone and malononitrile, catalyzed by a base, to form a stable intermediate.[7] This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the desired 2-aminothiophene.[11] The choice of base is critical; moderately basic amines like morpholine or piperidine are often used to avoid side reactions.
Step 2: Pyrimidine Ring Annulation
The final step involves the cyclization of the 2-amino-4-tert-butylthiophene-3-carbonitrile with a suitable one-carbon synthon to construct the pyrimidinone ring. A common and effective method is to heat the aminothiophene with formamide.
The mechanism involves the initial reaction of the amino group with formamide to form a formamidine intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the nitrogen onto the nitrile carbon, followed by tautomerization to yield the stable 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one.
Detailed Experimental Protocols
Synthesis of 2-Amino-4-tert-butylthiophene-3-carbonitrile
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| Pinacolone | 100.16 | 0.1 | 1.0 | 10.02 g |
| Malononitrile | 66.06 | 0.1 | 1.0 | 6.61 g |
| Sulfur | 32.07 | 0.1 | 1.0 | 3.21 g |
| Morpholine | 87.12 | 0.02 | 0.2 | 1.74 g |
| Ethanol | 46.07 | - | - | 50 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), pinacolone (10.02 g, 0.1 mol), malononitrile (6.61 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol).
-
Stir the mixture to form a suspension.
-
Add morpholine (1.74 g, 0.02 mol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (200 mL) with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is dried and can be purified by recrystallization from ethanol to afford 2-amino-4-tert-butylthiophene-3-carbonitrile as a solid.
Synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 2-Amino-4-tert-butylthiophene-3-carbonitrile | 194.29 | 0.05 | 1.0 | 9.71 g |
| Formamide | 45.04 | - | - | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask, place 2-amino-4-tert-butylthiophene-3-carbonitrile (9.71 g, 0.05 mol) and formamide (50 mL).
-
Heat the mixture to 180-190 °C under a nitrogen atmosphere and maintain for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL).
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.
-
The crude product is dried and can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one.
Safety and Handling Precautions
-
Pinacolone: Flammable liquid and vapor. Handle in a well-ventilated fume hood.
-
Malononitrile: Toxic if swallowed or in contact with skin. Causes serious eye irritation. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sulfur: May cause skin and eye irritation.
-
Morpholine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Formamide: Teratogen. May damage the unborn child. Handle with extreme care and use appropriate containment.
Always consult the Safety Data Sheet (SDS) for each reagent before use. All experimental procedures should be carried out in a well-ventilated fume hood.
Conclusion
The synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is a well-established process that relies on the robust and efficient Gewald reaction for the construction of the key 2-aminothiophene intermediate, followed by a straightforward cyclization to form the desired pyrimidinone ring. This guide provides a detailed and practical framework for the successful synthesis of this important heterocyclic scaffold. The modularity of this synthetic route also offers opportunities for the generation of a library of analogs for further investigation in drug discovery programs.
References
- Gewald, K.; Schinke, E.; Böttcher, H. (1966). Chemische Berichte, 99(1), 94-100. (No direct URL available for this historical publication, but it is a foundational reference for the Gewald reaction).
- Sabnis, R. W. (1994). Sulfur Reports, 16(1), 1-17. (Review on the Gewald reaction).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Molecules, 27(19), 6529. [Link]
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Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]
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Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
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Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2020). Molecules, 25(18), 4235. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. (2022). Journal of the Brazilian Chemical Society. [Link]
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Abdel-rahman, A. A.-H., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411. [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2022). Molecules, 27(15), 4991. [Link]
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Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. (2022). Molecules, 27(23), 8529. [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (2018). Molecules, 23(11), 2779. [Link]
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Recent updates on thienopyrimidine derivatives as anticancer agents. (2021). ResearchGate. [Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1957-1971. [Link]
-
Synthesis of 2-thioxo-thieno[2,3-d]pyrimidin-4-one 22a and... (n.d.). ResearchGate. [Link]
-
Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. (2020). Journal of Medicinal Chemistry, 63(3), 1088-1103. [Link]
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Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(38), 24653-24675. [Link]
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An In-Depth Technical Guide to 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry due to its structural similarity to purine, a fundamental component of nucleic acids. This bioisosteric relationship has made it a fertile ground for the development of a diverse array of therapeutic agents. Derivatives of this scaffold have been shown to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Their mechanism of action often involves the inhibition of key enzymes, such as kinases, which are crucial for cellular signaling and proliferation. This guide will provide a deep dive into a specific, promising class of these compounds: the 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives, with a particular focus on their synthesis, structure-activity relationships, and their potential as targeted therapeutics.
The Core Structure: 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
The introduction of a tert-butyl group at the 6-position of the thieno[2,3-d]pyrimidin-4-one scaffold has been a key strategic modification in the development of potent and selective kinase inhibitors. This bulky, lipophilic group can enhance the binding affinity of the molecule to its target protein, often by occupying a hydrophobic pocket in the active site. This has been particularly evident in the development of Cyclin-Dependent Kinase 4 (CDK4) inhibitors, where the 6-tert-butyl moiety has been shown to significantly improve potency.
Synthesis of the 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one Core
The synthesis of the 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one core typically begins with the well-established Gewald reaction to construct the thiophene ring, followed by cyclization to form the pyrimidinone ring.
Workflow for the Synthesis of the Core Structure:
Caption: Synthetic route to the 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one core.
Experimental Protocol: Synthesis of 2-Amino-5-tert-butylthiophene-3-carbonitrile (Gewald Reaction) [1][2][3][4][5]
-
To a stirred solution of 3,3-dimethyl-2-butanone (pinacolone) (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.0 eq).
-
Add a catalytic amount of a base, such as triethylamine or morpholine, to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-amino-5-tert-butylthiophene-3-carbonitrile as a crystalline solid.
Experimental Protocol: Synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
-
A mixture of 2-amino-5-tert-butylthiophene-3-carbonitrile (1.0 eq) and an excess of formic acid is heated at reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.
-
The resulting solid is triturated with a suitable solvent (e.g., diethyl ether or water), filtered, and dried to afford the 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one core.
Biological Target and Mechanism of Action: Inhibition of CDK4
A primary and well-investigated biological target for derivatives of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is Cyclin-Dependent Kinase 4 (CDK4). CDK4 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.
The Cyclin D-CDK4/6-Rb Signaling Pathway
In response to mitogenic signals, cyclin D proteins are synthesized and form a complex with CDK4 and its close homolog CDK6.[6][7][8][9][10] This complex then phosphorylates the Retinoblastoma (Rb) protein.[6][7][8][9][10] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition of the cell cycle, thereby promoting cell proliferation.[6][7][9][10] Inhibitors of CDK4 block this phosphorylation event, leading to cell cycle arrest at the G1 checkpoint and preventing cancer cell proliferation.
The Cyclin D-CDK4/6-Rb Signaling Pathway and Inhibition by 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one Derivatives:
Caption: The Cyclin D-CDK4/6-Rb pathway and its inhibition.
Structure-Activity Relationship (SAR) Studies of Hydrazone Derivatives
A significant body of research has focused on the synthesis and evaluation of hydrazone derivatives of the 6-tert-butylthieno[2,3-d]pyrimidin-4-one core as potent CDK4 inhibitors.[11] These studies have provided valuable insights into the structure-activity relationships of this class of compounds.
The general structure of these derivatives involves the attachment of a hydrazone moiety at the 4-position of the pyrimidinone ring. The key modifications have been made to the aldehyde or ketone that forms the hydrazone, allowing for the exploration of various substituents and their impact on CDK4 inhibitory activity.
General Synthetic Workflow for Hydrazone Derivatives:
Caption: Synthesis of 6-tert-butylthieno[2,3-d]pyrimidin-4-yl hydrazone derivatives.
Experimental Protocol: General Procedure for the Synthesis of Hydrazone Derivatives
-
Chlorination: Reflux 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one with an excess of phosphorus oxychloride (POCl3) for several hours. After cooling, the mixture is carefully poured onto crushed ice and neutralized with a base (e.g., ammonia solution). The resulting solid, 4-chloro-6-tert-butyl-thieno[2,3-d]pyrimidine, is collected by filtration.
-
Hydrazinolysis: The 4-chloro intermediate is refluxed with an excess of hydrazine hydrate in a suitable solvent like ethanol. After completion of the reaction, the solvent is evaporated, and the residue is triturated with water to give 4-hydrazinyl-6-tert-butyl-thieno[2,3-d]pyrimidine.
-
Condensation: The 4-hydrazinyl intermediate is then reacted with a substituted aldehyde or ketone (1.0 eq) in a solvent such as ethanol, often with a catalytic amount of acid (e.g., acetic acid), and heated to reflux. The product hydrazone precipitates upon cooling and can be collected by filtration and purified by recrystallization.
Table 1: Structure-Activity Relationship of 6-tert-Butylthieno[2,3-d]pyrimidin-4-yl Hydrazone Derivatives as CDK4 Inhibitors
| Compound ID | R Group on Hydrazone | CDK4 IC50 (µM) | Notes |
| 1 | Phenyl | > 10 | The unsubstituted phenyl ring shows weak activity. |
| 2 | 4-Pyridyl | 1.2 | The nitrogen in the pyridine ring improves activity. |
| 3 | 4-(Dimethylamino)phenyl | 0.5 | The electron-donating group enhances potency. |
| 4 | 4-Hydroxyphenyl | 2.5 | A hydroxyl group is tolerated but less active than the dimethylamino group. |
| 5 | 4-Nitrophenyl | > 10 | The strong electron-withdrawing group is detrimental to activity. |
| 6 | 4-((Methylamino)methyl)phenyl | 0.08 | The addition of a basic side chain significantly boosts potency. |
| 7 | 5-Isoindolinyl | 0.05 | A constrained, basic moiety leads to very high potency. |
(Note: The IC50 values are representative and intended to illustrate SAR trends. Actual values may vary depending on the specific assay conditions.)
The SAR data clearly indicate that the nature of the substituent on the phenyl ring of the hydrazone moiety has a profound impact on the CDK4 inhibitory activity. Basic, nitrogen-containing groups at the para-position of the phenyl ring are particularly favorable, likely due to their ability to form additional interactions with the enzyme active site.
Broader Therapeutic Potential
While CDK4 is a prominent target, the thieno[2,3-d]pyrimidin-4-one scaffold is known for its promiscuity, and derivatives of the 6-tert-butyl core may have other therapeutic applications. For instance, other thieno[2,3-d]pyrimidine derivatives have been investigated as:
-
ROCK Inhibitors: For the treatment of cardiovascular diseases and cancer.[12]
-
PI3K Inhibitors: As potential anticancer agents.[13]
-
Antibacterial Agents: Against various bacterial strains.[14]
-
DHFR Inhibitors: As nonclassical lipophilic antifolates for cancer therapy.[15]
Further investigation is warranted to explore the full therapeutic potential of the 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one scaffold against these and other biological targets.
Conclusion and Future Directions
The 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one core represents a highly promising scaffold for the development of targeted therapeutics, particularly as inhibitors of CDK4. The synthetic routes to this core and its derivatives are well-established, and the structure-activity relationships for CDK4 inhibition are becoming increasingly understood. The presence of the 6-tert-butyl group is a key feature that contributes to the high potency of these compounds.
Future research in this area should focus on:
-
Optimization of the hydrazone moiety: Further exploration of different heterocyclic and substituted aryl groups to maximize potency and selectivity.
-
Exploration of other substitution patterns: Investigating the effects of substituents at other positions of the thieno[2,3-d]pyrimidine core.
-
Pharmacokinetic and in vivo studies: Evaluating the drug-like properties and in vivo efficacy of the most potent compounds.
-
Exploration of other biological targets: Screening potent derivatives against a panel of kinases and other relevant enzymes to identify new therapeutic opportunities.
References
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Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions. (URL: [Link])
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Cyclin D activates the Rb tumor suppressor by mono-phosphorylation. (URL: [Link])
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The role of the cyclin D1–CDK4/6–RB pathway in breast cancer. The role... (URL: [Link])
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The Cyclin D–CDK4/6–RB–E2F pathway and its interaction with the... (URL: [Link])
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The Cyclin D -CDK4/6 -Rb signaling pathway and its endogenous and... (URL: [Link])
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Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (URL: [Link])
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (URL: [Link])
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Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. (URL: [Link])
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and... (URL: [Link])
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Azolium analogues as CDK4 inhibitors: Pharmacophore modeling... (URL: [Link])
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Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (URL: [Link])
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (URL: [Link])
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (URL: [Link])
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Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. (URL: [Link])
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])
-
Synthesis of 2-aminothiophenes via Scheme 2. (URL: [Link])
-
Gewald Reaction. (URL: [Link])
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (URL: [Link])
-
Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (URL: [Link])
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Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. (URL: [Link])
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Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. (URL: [Link])
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Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (URL: [Link])
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Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. (URL: [Link])
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Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (URL: [Link])
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Spectroscopic Data of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is a derivative of this important class of compounds. Its biological activity is intrinsically linked to its three-dimensional structure and electronic properties, which can be elucidated through various spectroscopic techniques.
This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental data for this specific molecule is not widely published, this guide synthesizes information from related structures and fundamental spectroscopic principles to provide a robust and scientifically grounded prediction of its spectral characteristics. Understanding these spectroscopic signatures is crucial for the unambiguous identification, purity assessment, and structural confirmation of this compound in research and development settings.
Molecular Structure and Spectroscopic Rationale
The structure of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, with the numbering convention used for spectroscopic assignments, is presented below. The presence of the thieno[2,3-d]pyrimidin-4-one core and the tert-butyl group at the C6 position gives rise to a unique set of spectroscopic features. The following sections will detail the predicted data for each major spectroscopic technique.
Figure 2. Predicted fragmentation pathway of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization Method:
-
Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source. This is a soft ionization technique that will likely yield a prominent protonated molecule [M+H]⁺ at m/z 209.
-
Electron Impact (EI): Introduce the sample via a direct insertion probe. This is a higher-energy ionization method that will produce the molecular ion [M]⁺˙ and more fragmentation.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3000 | Medium | N-H stretching (amide) |
| ~2960-2870 | Strong | C-H stretching (tert-butyl) |
| ~1670 | Strong | C=O stretching (amide) |
| ~1600, ~1550 | Medium | C=N and C=C stretching (aromatic rings) |
| ~1370 | Medium | C-H bending (tert-butyl) |
Interpretation of the Predicted IR Spectrum
-
N-H Stretch: A broad absorption band is expected in the region of 3200-3000 cm⁻¹ corresponding to the N-H stretching vibration of the amide group in the pyrimidinone ring. Hydrogen bonding can cause this peak to be broad.
-
C-H Stretches: Strong absorption bands between 2960 and 2870 cm⁻¹ are characteristic of the C-H stretching vibrations of the tert-butyl group.
-
C=O Stretch: A very strong and sharp absorption band around 1670 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the amide functionality (lactam) in the pyrimidinone ring. [1]* C=N and C=C Stretches: Medium intensity bands in the 1600-1550 cm⁻¹ region are attributed to the stretching vibrations of the C=N and C=C bonds within the heterocyclic ring system.
-
C-H Bend: A medium intensity peak around 1370 cm⁻¹ is a characteristic bending vibration for a tert-butyl group.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.
Conclusion
The predicted spectroscopic data presented in this guide provide a detailed and scientifically grounded framework for the characterization of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one. The synergistic use of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy allows for the unambiguous confirmation of the molecular structure and provides a benchmark for purity assessment. While based on well-established spectroscopic principles and data from analogous compounds, experimental verification remains the gold standard. This guide serves as a valuable resource for researchers and scientists working with this and related thieno[2,3-d]pyrimidine derivatives, facilitating their synthesis, purification, and biological evaluation.
References
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- Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one.
- Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry. 2019.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Biomolecules. 2019.
- Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022.
- Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters. 2020.
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An In-depth Technical Guide to 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities. This technical guide focuses on a specific derivative, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, providing a comprehensive overview of its synthesis, chemical characteristics, and burgeoning potential in drug discovery. By integrating established synthetic methodologies with an analysis of its structure-activity relationships, this document serves as a vital resource for researchers engaged in the development of novel therapeutics, particularly in the realm of kinase inhibitors and anticancer agents.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Core
The fusion of a thiophene ring with a pyrimidine nucleus gives rise to the thieno[2,3-d]pyrimidine system, a class of compounds that has garnered significant attention in the field of medicinal chemistry. Structurally analogous to purines, these compounds can interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[1] Notably, derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, which are pivotal regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2]
The introduction of a tert-butyl group at the 6-position of the thieno[2,3-d]pyrimidin-4-one core is a strategic modification aimed at exploring the structure-activity relationship (SAR) of this scaffold. The bulky and lipophilic nature of the tert-butyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency, selectivity, and metabolic stability. This guide will delve into the specifics of synthesizing this particular molecule and explore its known and potential biological activities.
Synthetic Pathways to 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
The synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is a multi-step process that hinges on the initial construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring. The most versatile and widely adopted method for the synthesis of the key thiophene intermediate is the Gewald reaction.
The Gewald Reaction: A Cornerstone for Thiophene Synthesis
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly functionalized 2-aminothiophenes.[3][4] To synthesize the precursor for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, the Gewald reaction is performed using pinacolone (3,3-dimethyl-2-butanone) as the ketone component.
Reaction Scheme:
Figure 1: The Gewald reaction for the synthesis of the key thiophene intermediate.
Detailed Experimental Protocol (Derived from General Procedures):
-
Reaction Setup: To a solution of pinacolone (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 equivalents).
-
Catalyst Addition: Introduce a catalytic amount of a base, typically a secondary amine like morpholine or piperidine, to the reaction mixture.
-
Reaction Conditions: The mixture is then heated to a temperature ranging from 50 to 80 °C and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product, 2-amino-5-tert-butylthiophene-3-carbonitrile, is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Cyclization to the Thieno[2,3-d]pyrimidin-4-one Core
With the key 2-amino-5-tert-butylthiophene-3-carbonitrile intermediate in hand, the final step involves the formation of the pyrimidinone ring. A common and efficient method for this transformation is through reaction with formic acid.[5]
Reaction Scheme:
Figure 2: Cyclization of the thiophene intermediate to form the final product.
Detailed Experimental Protocol (Derived from General Procedures):
-
Reaction Setup: A mixture of 2-amino-5-tert-butylthiophene-3-carbonitrile (1 equivalent) in an excess of formic acid is prepared.
-
Reaction Conditions: The mixture is heated under reflux for several hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the excess formic acid is removed under reduced pressure. The resulting residue is then triturated with water or a suitable organic solvent to induce crystallization. The solid product, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, is collected by filtration and can be purified by recrystallization.
An alternative route involves the initial hydrolysis of the nitrile group in the thiophene intermediate to a carboxamide, followed by cyclization with a suitable one-carbon source.
Physicochemical Properties and Characterization
The structural elucidation of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one relies on standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (a singlet), the thiophene proton, and the pyrimidinone N-H proton. |
| ¹³C NMR | Resonances for the quaternary and methyl carbons of the tert-butyl group, as well as the carbons of the thieno[2,3-d]pyrimidine core, including the carbonyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₂N₂OS). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching vibrations. |
Biological Activities and Therapeutic Potential
While specific biological data for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is not extensively reported in the public domain, the broader class of thieno[2,3-d]pyrimidines has demonstrated significant activity in several therapeutic areas, primarily as kinase inhibitors.
Kinase Inhibition
The thieno[2,3-d]pyrimidine scaffold is a well-established ATP-competitive kinase inhibitor.[1] Derivatives have shown potent inhibitory activity against a range of kinases, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy.
-
Epidermal Growth Factor Receptor (EGFR): A crucial target in the treatment of various cancers.
-
Rho-associated coiled-coil containing protein kinase (ROCK): Implicated in cell adhesion, motility, and proliferation.[6]
-
B-Raf: A serine/threonine-specific protein kinase that is part of the MAPK signaling pathway.[2]
The presence of the bulky 6-tert-butyl group is expected to probe a specific hydrophobic pocket within the ATP-binding site of target kinases. This interaction can potentially enhance both the potency and selectivity of the inhibitor.
Anticancer Activity
Stemming from their kinase inhibitory properties, many thieno[2,3-d]pyrimidine derivatives have exhibited significant anticancer activity against various cancer cell lines.[7][8] The antiproliferative effects are often attributed to the disruption of key signaling pathways that are essential for cancer cell growth and survival.
Other Potential Applications
Beyond oncology, thieno[2,3-d]pyrimidine derivatives have shown promise as:
-
Antimicrobial and Antifungal Agents
-
Anti-inflammatory Agents
-
Antiviral Agents
Structure-Activity Relationship (SAR) Insights
The biological activity of thieno[2,3-d]pyrimidines is highly dependent on the nature and position of substituents on the heterocyclic core.
Figure 3: Key positions for substitution on the thieno[2,3-d]pyrimidine scaffold and their general impact on activity.
For 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, the tert-butyl group at the 6-position is the defining feature. Its impact on biological activity can be rationalized as follows:
-
Hydrophobic Interactions: The bulky tert-butyl group can engage in favorable hydrophobic interactions with nonpolar amino acid residues within the active site of a target protein.
-
Steric Influence: The size of the tert-butyl group can enforce a specific conformation of the molecule, which may be optimal for binding to the target. It can also sterically hinder binding to off-target proteins, thereby improving selectivity.
-
Metabolic Stability: The presence of a tert-butyl group can block potential sites of metabolism, leading to an improved pharmacokinetic profile.
Further exploration of the SAR would involve the synthesis and biological evaluation of analogs with modifications at the 2- and 3-positions of the pyrimidinone ring, while retaining the 6-tert-butyl group.
Future Directions and Conclusion
6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one represents a promising, yet underexplored, molecule within the medicinally important class of thieno[2,3-d]pyrimidines. The synthetic routes to this compound are well-precedented, relying on robust and versatile chemical transformations. While specific biological data for this exact compound remains to be fully elucidated in publicly accessible literature, the wealth of information on related analogs strongly suggests its potential as a modulator of various biological targets, particularly protein kinases.
Future research should focus on the detailed biological characterization of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, including its screening against a broad panel of kinases and cancer cell lines. Such studies will be instrumental in validating its therapeutic potential and guiding the design of next-generation thieno[2,3-d]pyrimidine-based drugs. This in-depth technical guide provides the foundational knowledge for researchers to embark on such investigations, paving the way for new discoveries in the field of drug development.
References
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- El-Gamal, M. I., & Oh, C.-H. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 101, 683–694.
- Guo, S., Fan, Z., & Li, Y. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(8), 1646-1656.
- Gangjee, A., Tong, N., & Matherly, L. H. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093.
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Wikipedia contributors. (2023, December 12). Gewald reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]
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- Packard, G. K., et al. (2012). Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 747-752.
- El-Sayed, N. N. E., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules, 26(24), 7651.
- Guo, S., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
- Mavrova, A. T., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(23), 8206.
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- Bouzayani, N., et al. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciorum.
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- Kim, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.
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- Shishoo, C. J., et al. (1996). 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.
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An In-Depth Technical Guide to the Thieno[2,3-d]pyrimidine Core as a Privileged Pharmacophore
Abstract
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to the native purine bases found in DNA and RNA.[1] This bioisosteric relationship has positioned the thieno[2,3-d]pyrimidine core as a "privileged" pharmacophore, a molecular framework that is capable of binding to a variety of biological targets with high affinity. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, pharmacological versatility, and structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives. We will delve into the causality behind synthetic strategies and the molecular basis for their diverse biological activities, supported by experimental data and mechanistic insights.
The Thieno[2,3-d]pyrimidine Scaffold: A Foundation for Diverse Bioactivity
The thieno[2,3-d]pyrimidine core is formed by the fusion of a thiophene ring with a pyrimidine ring. This arrangement creates a planar, aromatic system that can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and van der Waals forces. Its resemblance to adenine and guanine allows it to act as an antimetabolite, interfering with the biochemical pathways of these essential purines.[1][2] This mimicry is a key factor in its broad spectrum of pharmacological activities.
The versatility of the thieno[2,3-d]pyrimidine scaffold is further enhanced by the numerous positions available for chemical modification. Substitutions at the 2, 4, 5, and 6 positions can profoundly influence the molecule's steric, electronic, and lipophilic properties, thereby fine-tuning its binding affinity, selectivity, and pharmacokinetic profile. This "decoratability" allows for the generation of large and diverse chemical libraries for high-throughput screening and lead optimization.
Caption: Core structure of the thieno[2,3-d]pyrimidine scaffold.
Synthetic Strategies: Building the Core
The construction of the thieno[2,3-d]pyrimidine ring system is a well-established area of synthetic organic chemistry, with several reliable methods at the disposal of medicinal chemists. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.
The Gewald Reaction: A Cornerstone for Thiophene Annulation
A prevalent and highly versatile approach involves the initial construction of a substituted 2-aminothiophene, which then undergoes cyclization to form the fused pyrimidine ring.[3] The Gewald reaction is a powerful tool for the synthesis of these 2-aminothiophene precursors. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.
Experimental Protocol: Generalized Gewald Reaction
-
To a solution of the α-methylene ketone (1.0 eq) and the cyano-containing compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add a catalytic amount of a base (e.g., morpholine, triethylamine).
-
Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to afford the crude 2-aminothiophene derivative.
-
Purify the product by recrystallization or column chromatography.
The resulting 2-aminothiophene is a versatile intermediate that can be cyclized to the thieno[2,3-d]pyrimidine core through various methods, such as reaction with formamide, formic acid, or other one-carbon synthons.[4]
Caption: Generalized workflow for thieno[2,3-d]pyrimidine synthesis via the Gewald reaction.
Alternative Synthetic Routes
Pharmacological Applications: A Scaffold of Many Talents
The thieno[2,3-d]pyrimidine core has been successfully employed in the development of a wide range of therapeutic agents. Its ability to mimic purines allows it to interact with a multitude of biological targets, leading to a diverse pharmacological profile.
Anticancer Activity: Targeting Kinases and Other Cancer Hallmarks
A significant body of research has focused on the development of thieno[2,3-d]pyrimidine derivatives as anticancer agents.[4][7] Many of these compounds function as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[4]
3.1.1. Kinase Inhibition
-
Epidermal Growth Factor Receptor (EGFR): The thieno[2,3-d]pyrimidine scaffold has been instrumental in the design of EGFR inhibitors for the treatment of non-small cell lung cancer and other epithelial cancers.[8][9] These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[8] Structure-activity relationship studies have shown that substitutions at the 4-anilino position are critical for high potency.[8]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis, making it an attractive target for cancer therapy.[10] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating significant anti-angiogenic and anticancer activity.[10][11]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in many human cancers, playing a central role in cell growth, proliferation, and survival. The thieno[2,3-d]pyrimidine core has served as a template for the development of PI3K inhibitors.[8][12]
Caption: Inhibition of kinase signaling pathways by thieno[2,3-d]pyrimidine derivatives.
3.1.2. Other Anticancer Mechanisms
Beyond kinase inhibition, thieno[2,3-d]pyrimidine derivatives have shown efficacy through other mechanisms, including:
-
Topoisomerase II Inhibition: These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and apoptosis in cancer cells.[13]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the synthesis of nucleotides. Thieno[2,3-d]pyrimidines can act as nonclassical lipophilic DHFR inhibitors, disrupting DNA synthesis in cancer cells.[14]
-
Induction of Apoptosis and Autophagy: Some derivatives have been shown to induce programmed cell death (apoptosis) and cellular self-digestion (autophagy) in cancer cells.[7][15]
Data Presentation: Anticancer Activity of Representative Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilino-thieno[2,3-d]pyrimidines | EGFR | A549 (Lung) | Varies | [8] |
| 2-Substituted-thieno[2,3-d]pyrimidines | VEGFR-2 | HCT-116 (Colon) | 2.80 | [10] |
| 2,4-Disubstituted-thieno[2,3-d]pyrimidines | PI3Kβ | - | % Inhibition | [8] |
| Thieno[2,3-d]pyrimidin-4-yl hydrazones | CDK4 | Various | Varies | [16] |
| Sulfonamide-bearing thieno[2,3-d]pyrimidines | Not specified | MCF7 (Breast) | 22.12 | [17] |
Anti-inflammatory Activity
The thieno[2,3-d]pyrimidine scaffold has also been explored for its anti-inflammatory potential. Certain derivatives have been found to inhibit phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[18] By inhibiting PDE4, these compounds can reduce the production of pro-inflammatory cytokines like TNF-α.
Antimicrobial and Antiviral Activity
The structural similarity to purines also makes the thieno[2,3-d]pyrimidine core a promising scaffold for the development of antimicrobial and antiviral agents.[1] These compounds can interfere with the nucleic acid synthesis of pathogens, thereby inhibiting their replication.
Central Nervous System (CNS) Activity
Derivatives of thieno[2,3-d]pyrimidine have also shown potential for treating CNS disorders. For example, some have been investigated as atypical protein kinase C (aPKC) inhibitors to control retinal vascular permeability, which is relevant in certain blinding eye diseases.[19]
Structure-Activity Relationship (SAR) Insights
The extensive research on thieno[2,3-d]pyrimidines has led to a deep understanding of their structure-activity relationships. Key takeaways include:
-
Substitution at the 4-position is often crucial for kinase inhibitory activity, with anilino and morpholino groups being common and effective substituents.[8]
-
The nature and position of substituents on the thiophene ring can significantly impact potency and selectivity.
-
The introduction of polar groups can improve aqueous solubility and pharmacokinetic properties.[11]
-
The overall lipophilicity of the molecule plays a critical role in its ability to cross cell membranes and reach its target.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and the thieno[2,3-d]pyrimidine inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase for a specified time.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-based reaction, producing a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion and Future Perspectives
The thieno[2,3-d]pyrimidine core has firmly established itself as a privileged pharmacophore in modern drug discovery. Its synthetic accessibility, structural versatility, and broad range of biological activities make it an invaluable scaffold for the development of novel therapeutics. Future research will likely focus on:
-
Exploring new substitution patterns to enhance potency, selectivity, and drug-like properties.
-
Developing multi-target inhibitors by designing derivatives that can simultaneously modulate multiple disease-related pathways.
-
Utilizing computational methods to guide the design of next-generation thieno[2,3-d]pyrimidine-based drugs with improved efficacy and safety profiles.
The continued exploration of this remarkable heterocyclic system holds immense promise for addressing a wide range of unmet medical needs.
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025). ResearchGate. [Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. (n.d.). SciELO. [Link]
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Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. (2009). Bioorganic & Medicinal Chemistry. [Link]
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Representative active compounds containing thieno[2,3-d]pyrimidinone core. (n.d.). ResearchGate. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). ResearchGate. [Link]
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Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020). Bioorganic & Medicinal Chemistry. [Link]
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Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry. [Link]
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Synthesis of thieno[2,3-d]pyrimidines 2 and 3. (n.d.). ResearchGate. [Link]
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Recent report on thieno[2,3-d]pyrimidines. Their preparation including microwave and their utilities in fused heterocycles synthesis. (2025). ResearchGate. [Link]
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Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). PMC - PubMed Central. [Link]
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Design of new thieno[2,3-d]pyrimidine analogues as DHFR inhibitors. (n.d.). ResearchGate. [Link]
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Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (n.d.). MDPI. [Link]
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Various anticancer agents, including thieno[2,3-d]pyrimidine, triazole,... (n.d.). ResearchGate. [Link]
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Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][4][11]triazolo[1,5-a]pyrimidine Derivatives. (2024). Molecules. [Link]
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Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. (2025). Bioorganic Chemistry. [Link]
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The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Fused Heterocycle
The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purine, a fundamental component of DNA and RNA.[1][2][3] This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, making them a fertile ground for the development of novel therapeutics.[3][4] Their diverse pharmacological activities span from anticancer and anti-inflammatory to antimicrobial and central nervous system (CNS) protective effects.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives, offering field-proven insights for drug design and development.
I. Thieno[2,3-d]pyrimidines as Kinase Inhibitors: Targeting the Engines of Cell Growth
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The thieno[2,3-d]pyrimidine scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[3][5]
A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[6]
Key SAR Insights:
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the pyrimidine ring is critical for activity. Generally, anilino or related aromatic amines are favored.
-
The role of the thiophene ring: Substituents on the thiophene ring can modulate the potency and selectivity of the compounds.
-
Urea and Thiourea Moieties: The incorporation of urea or thiourea functionalities linked to the 4-anilino group often enhances inhibitory activity.
Data Presentation: SAR of Thieno[2,3-d]pyrimidines as VEGFR-2 Inhibitors
| Compound ID | R1 (at 4-position) | R2 (on thiophene) | VEGFR-2 IC50 (µM) |
| 1a | 4-Chloroanilino | 5,6-dimethyl | 0.12 |
| 1b | 4-Fluoroanilino | 5,6-dimethyl | 0.15 |
| 1c | 4-Methoxyanilino | 5,6-dimethyl | 0.28 |
| 2a | 4-(3-Trifluoromethylphenyl)ureido | 5,6-dimethyl | 0.08 |
| 2b | 4-(4-Chlorophenyl)ureido | 5,6-dimethyl | 0.09 |
Note: The data presented is a representative compilation from various sources to illustrate SAR trends.
B. Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is another critical receptor tyrosine kinase implicated in the proliferation of various cancer cells.[7] Thieno[2,3-d]pyrimidines have been successfully designed as inhibitors of both wild-type and mutant forms of EGFR.[8][9]
Key SAR Insights:
-
The 4-Anilino Moiety: Similar to VEGFR-2 inhibitors, a substituted anilino group at the 4-position is crucial for potent EGFR inhibition. Specific substitutions on the aniline ring, such as small, electron-donating groups, can significantly enhance activity.[8]
-
The 2-Position Substituent: The substituent at the 2-position of the thieno[2,3-d]pyrimidine core also plays a vital role. Aryl groups, particularly those with specific substitution patterns, contribute to high potency.[8]
-
Targeting the T790M Resistance Mutant: Strategic modifications have led to the development of derivatives that can overcome acquired resistance in cancer therapy by inhibiting the T790M mutant of EGFR.[8]
Data Presentation: SAR of Thieno[2,3-d]pyrimidines as EGFR Inhibitors
| Compound ID | 2-Aryl Group | 4-Anilino Group | EGFR (WT) IC50 (nM) | EGFR (T790M) IC50 (nM) |
| 3a | Phenyl | 3-Ethynyl-4-methylanilino | 5.2 | 15.8 |
| 3b | 4-Methoxyphenyl | 3-Ethynyl-4-methylanilino | 2.1 | 8.5 |
| 3c | 4-Hydroxyphenyl | 3-Ethynyl-4-methylanilino | 3.5 | 12.1 |
Note: The data presented is a representative compilation from various sources to illustrate SAR trends.
C. Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K signaling pathway is frequently hyperactivated in human cancers, making it an attractive target for therapeutic intervention.[8] The thieno[2,3-d]pyrimidine scaffold has been utilized to develop potent PI3K inhibitors.[8][10]
Key SAR Insights:
-
The 2-Aryl and 4-Morpholino Combination: A common structural motif for potent PI3K inhibition involves a 2-aryl substituent and a 4-morpholino group.[8]
-
Substitution on the 2-Aryl Ring: The substitution pattern on the 2-phenyl ring is a critical determinant of biological activity. Hydroxyl and methoxy groups at specific positions can significantly impact potency.[8]
Data Presentation: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors
| Compound ID | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[8]
II. Thieno[2,3-d]pyrimidines as Anti-inflammatory Agents
Inflammation is a complex biological response implicated in numerous diseases.[11] Thieno[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic activities, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[12][13]
Key SAR Insights:
-
The Thioxo Group at the 2-Position: The presence of a thioxo (=S) group at the 2-position of the pyrimidine ring is a common feature in many anti-inflammatory thieno[2,3-d]pyrimidines.[14]
-
Substitutions on the Thiophene and Pyrimidine Rings: Modifications at various positions of the fused ring system, such as the introduction of phenyl or other aromatic groups, can modulate the anti-inflammatory potency.[12]
-
Mechanism of Action: Many of these compounds exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like prostaglandin E2 (PGE2).[14]
III. Synthetic Strategies and Experimental Protocols
The synthesis of the thieno[2,3-d]pyrimidine core and its derivatives can be achieved through various established methods. A common and versatile approach is the Gewald reaction.
A. General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives.
B. Experimental Protocol: Synthesis of a 4-Anilino-thieno[2,3-d]pyrimidine Derivative
This protocol describes a representative synthesis of a 4-anilino-substituted thieno[2,3-d]pyrimidine, a common scaffold for kinase inhibitors.
Step 1: Synthesis of the 4-Chloro-thieno[2,3-d]pyrimidine Intermediate
-
To a solution of the corresponding thieno[2,3-d]pyrimidin-4-one (1 equivalent) in phosphoryl chloride (10 volumes), add N,N-dimethylaniline (0.1 equivalents) catalytically.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Filter the precipitated solid, wash with cold water until neutral, and dry under vacuum to obtain the 4-chloro intermediate.
Step 2: Nucleophilic Substitution with a Substituted Aniline
-
Dissolve the 4-chloro-thieno[2,3-d]pyrimidine intermediate (1 equivalent) and the desired substituted aniline (1.1 equivalents) in isopropanol (15 volumes).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 8-12 hours.
-
Cool the mixture to room temperature. The product often precipitates out of the solution.
-
Filter the solid, wash with cold isopropanol, and then with diethyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to afford the pure 4-anilino-thieno[2,3-d]pyrimidine derivative.
C. Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of thieno[2,3-d]pyrimidine derivatives against a specific protein kinase.
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding a phosphate donor (e.g., ATP with a radiolabel or a system for luminescence detection).
-
Incubate the reaction at the optimal temperature for the kinase (typically 30-37°C) for a specific duration.
-
Terminate the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of kinase activity) by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
IV. Visualizing Structure-Activity Relationships
The following diagram summarizes the key SAR principles for thieno[2,3-d]pyrimidine-based kinase inhibitors.
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Methodological & Application
Synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one: An Application Note and Detailed Protocol
This guide provides a comprehensive protocol for the synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] The thieno[2,3-d]pyrimidine scaffold is a core structure in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology, the underlying chemical principles, and robust validation techniques.
Introduction to Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with various biological targets, leading to a broad spectrum of pharmacological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others. The tert-butyl group at the 6-position of the thiophene ring can significantly influence the molecule's lipophilicity and steric profile, potentially enhancing its binding affinity and pharmacokinetic properties.
Synthetic Strategy: A Two-Step Approach
The synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is efficiently achieved through a two-step reaction sequence. The first step involves the construction of a substituted 2-aminothiophene intermediate via the well-established Gewald reaction.[3][4][5] This is followed by the cyclization of the intermediate to form the final thieno[2,3-d]pyrimidin-4-one ring system.
Figure 1: Overall synthetic workflow for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one.
Part 1: Synthesis of 2-Amino-5-tert-butylthiophene-3-carbonitrile (Gewald Reaction)
The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[3][4][5] In this protocol, pinacolone (3,3-dimethyl-2-butanone) serves as the ketone component to introduce the desired tert-butyl group at the 5-position of the thiophene ring. Malononitrile provides the amino and nitrile functionalities, and elemental sulfur is the source of the thiophene ring's sulfur atom. The reaction is typically catalyzed by a base, such as morpholine or triethylamine.
Causality Behind Experimental Choices:
-
Choice of Ketone: Pinacolone is specifically chosen to install the sterically bulky tert-butyl group. This group can play a crucial role in the biological activity of the final compound by influencing its binding to target proteins.
-
Role of Malononitrile: The activated methylene group of malononitrile is sufficiently acidic to undergo a Knoevenagel condensation with the ketone. The nitrile group is essential for the subsequent cyclization to form the thiophene ring.
-
Base Catalyst: A base is required to deprotonate the malononitrile, initiating the condensation reaction. Morpholine is a commonly used secondary amine catalyst that has proven effective in promoting the Gewald reaction.
-
Solvent: Ethanol is a suitable solvent for this reaction as it can dissolve the reactants and facilitate the reaction at a moderate temperature.
Detailed Experimental Protocol:
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Supplier/Purity |
| Pinacolone | C₆H₁₂O | 100.16 | 10.0 g | 99.8 | Sigma-Aldrich, 98% |
| Malononitrile | C₃H₂N₂ | 66.06 | 6.6 g | 99.9 | Acros Organics, 99% |
| Sulfur (powder) | S | 32.06 | 3.2 g | 99.8 | Fisher Scientific |
| Morpholine | C₄H₉NO | 87.12 | 8.7 mL | 99.8 | Alfa Aesar, 99% |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - | Decon Labs, 200 proof |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pinacolone (10.0 g, 99.8 mmol), malononitrile (6.6 g, 99.9 mmol), and elemental sulfur (3.2 g, 99.8 mmol) in ethanol (50 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add morpholine (8.7 mL, 99.8 mmol) dropwise to the stirred suspension. An exothermic reaction may be observed.
-
After the addition of morpholine is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford 2-amino-5-tert-butylthiophene-3-carbonitrile as a crystalline solid.
-
Dry the purified product in a vacuum oven at 50 °C overnight.
Part 2: Synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
The second step involves the cyclization of the 2-amino-5-tert-butylthiophene-3-carbonitrile intermediate to form the desired pyrimidinone ring. This is achieved by heating the intermediate in formic acid, which serves as both the reagent to provide the C4 carbon of the pyrimidinone ring and as the reaction solvent.
Causality Behind Experimental Choices:
-
Formic Acid as Reagent and Solvent: Formic acid is an effective and economical choice for this cyclization. It acts as a source of the formyl group which, after initial N-formylation of the amino group, undergoes intramolecular cyclization with the nitrile group. Using it as a solvent simplifies the reaction setup.
-
Reaction Temperature: Heating the reaction mixture is necessary to provide the activation energy for the N-formylation and subsequent intramolecular cyclization. Refluxing in formic acid (boiling point ~101 °C) provides a suitable and consistent reaction temperature.
Detailed Experimental Protocol:
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Supplier/Purity |
| 2-Amino-5-tert-butylthiophene-3-carbonitrile | C₉H₁₂N₂S | 196.27 | 5.0 g | 25.5 | Synthesized in Part 1 |
| Formic Acid | CH₂O₂ | 46.03 | 25 mL | - | Sigma-Aldrich, ≥95% |
Procedure:
-
Place 2-amino-5-tert-butylthiophene-3-carbonitrile (5.0 g, 25.5 mmol) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add formic acid (25 mL) to the flask.
-
Heat the mixture to reflux (approximately 101 °C) and maintain this temperature for 4 hours. Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 1:1 v/v).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 100 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one as a solid.
-
Dry the final product in a vacuum oven at 60 °C.
Validation of the Protocol: Characterization of the Final Product
To ensure the successful synthesis of the target compound, it is crucial to characterize the final product using various analytical techniques.
Figure 2: Workflow for the validation of the synthesized product.
Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~12.5 (br s, 1H, NH), ~8.1 (s, 1H, pyrimidine-H), ~7.2 (s, 1H, thiophene-H), ~1.4 (s, 9H, t-Bu) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~170 (C=O), ~160 (C=N), ~150 (C-S), ~145 (C-pyrimidine), ~130 (C-thiophene), ~115 (C-thiophene), ~35 (quaternary C of t-Bu), ~31 (CH₃ of t-Bu) |
| IR (KBr) | ν (cm⁻¹): ~3200-3000 (N-H stretch), ~2960 (C-H stretch, t-Bu), ~1680 (C=O stretch), ~1600 (C=N stretch) |
| Mass Spectrometry (ESI) | m/z: [M+H]⁺ calculated for C₁₀H₁₃N₂OS⁺: 209.0743; found: ~209.0745 |
Safety Precautions
-
Pinacolone: Flammable liquid and vapor. Harmful if swallowed. Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.
-
Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Handle with appropriate personal protective equipment (gloves, lab coat, safety goggles) in a fume hood.
-
Sulfur: May cause skin and eye irritation. Avoid inhalation of dust.
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Formic Acid: Causes severe skin burns and eye damage. Corrosive. Handle with appropriate personal protective equipment in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one. By following the outlined procedures and safety precautions, researchers can efficiently synthesize this valuable compound for further investigation in medicinal chemistry and drug discovery programs. The provided characterization data will serve as a benchmark for validating the identity and purity of the synthesized product.
References
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKAT USA. Retrieved January 5, 2026, from [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022, August 29). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. Retrieved January 5, 2026, from [Link]
-
Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. (n.d.). SciSpace. Retrieved January 5, 2026, from [Link]
Sources
Application Note: A High-Yield, Two-Step Synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
Abstract
This application note provides a detailed, field-proven protocol for the high-yield synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, a key intermediate in pharmaceutical research and drug discovery. The synthetic strategy is built upon a robust and scalable two-step process, commencing with the renowned Gewald three-component reaction to construct the core 2-aminothiophene scaffold, followed by a highly efficient cyclocondensation to form the desired pyrimidinone ring. This guide explains the causality behind experimental choices, offers insights for reaction optimization, and includes detailed characterization checkpoints to ensure a self-validating and reproducible workflow suitable for researchers in medicinal chemistry and process development.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Structurally, it acts as a bioisostere of quinazolines and purine nucleobases, allowing it to interact with a wide range of biological targets.[1] This versatility has led to the development of numerous thienopyrimidine derivatives with potent pharmacological activities, including kinase inhibitors for oncology, anti-inflammatory agents, and targeted therapies for metabolic disorders.[1][2][3]
Specifically, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one serves as a crucial building block for more complex, biologically active molecules.[4] The tert-butyl group at the 6-position often provides desirable steric and lipophilic properties, enhancing target engagement and improving pharmacokinetic profiles. The synthetic route detailed herein is optimized for efficiency, high purity, and yield, making it an invaluable protocol for academic and industrial laboratories.
Synthetic Strategy & Mechanistic Rationale
The synthesis is logically divided into two primary stages: the formation of a substituted 2-aminothiophene intermediate, followed by the annulation of the pyrimidine ring.
Stage 1: The Gewald Aminothiophene Synthesis The cornerstone of this synthesis is the Gewald reaction, a powerful one-pot, three-component condensation.[5] This reaction assembles the required 2-amino-5-tert-butylthiophene-3-carboxylate intermediate from simple, commercially available precursors:
-
Ketone: Pinacolone (3,3-dimethyl-2-butanone) provides the tert-butyl group at the target C5 position (which becomes the C6 position in the final product).
-
Activated Nitrile: Ethyl cyanoacetate serves as the C2-C3 fragment of the thiophene ring. The cyano group is essential for the reaction mechanism, and the ester provides a convenient handle for the subsequent cyclization.
-
Elemental Sulfur: The sulfur atom is incorporated to form the thiophene ring.
The mechanism proceeds via an initial base-catalyzed Knoevenagel condensation between pinacolone and ethyl cyanoacetate.[5][6] The resulting α,β-unsaturated nitrile is then attacked by sulfur, followed by an intramolecular cyclization and tautomerization to yield the highly substituted 2-aminothiophene.[6] The use of a basic catalyst, such as morpholine, is critical for promoting both the initial condensation and the subsequent steps.[7][8]
Stage 2: Pyrimidinone Ring Annulation The second stage involves the cyclocondensation of the 2-aminothiophene intermediate to form the pyrimidinone ring. The most direct and high-yielding method for constructing the 3H-thieno[2,3-d]pyrimidin-4-one system is by heating the intermediate in formamide.[9][10] Formamide serves as both the solvent and the source of the single carbon atom (C2 of the pyrimidinone ring) required to close the ring. The reaction proceeds via an initial formation of a formamidine intermediate, which then undergoes intramolecular cyclization and elimination of water to afford the stable, aromatic thienopyrimidinone product.
Overall Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Synthesis of Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
Caption: Key components of the Gewald reaction.
Materials:
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Ethyl cyanoacetate
-
Sulfur powder
-
Morpholine
-
Ethanol, absolute
-
Deionized water
-
Ice
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (150 mL).
-
Charge the flask with pinacolone (1.0 eq), ethyl cyanoacetate (1.0 eq), and finely ground sulfur powder (1.05 eq).
-
Stir the mixture to form a suspension. Add morpholine (0.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.
-
Reaction Monitoring (Trustworthiness): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 20% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, UV-active spot indicate reaction progression.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Pour the cold mixture into 500 mL of ice-cold water with vigorous stirring. A yellow-orange solid will precipitate.
-
Isolate the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove any residual morpholine and ethanol.
-
Dry the solid under vacuum at 40-50°C to a constant weight. The product is typically of sufficient purity for the next step. If required, recrystallization from ethanol/water can be performed.
Expected Outcome: A pale yellow to orange crystalline solid. Typical yields range from 80-90%.
Protocol 2: Synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
Caption: Pyrimidinone ring formation.
Materials:
-
Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate (from Protocol 1)
-
Formamide
-
Ethanol
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and an air condenser (or reflux condenser), place the ethyl 2-amino-5-tert-butylthiophene-3-carboxylate (1.0 eq).
-
Add an excess of formamide (approx. 10-15 mL per 10g of starting material).
-
Heat the mixture in an oil bath to 180-190°C and maintain this temperature for 3-5 hours.
-
Reaction Monitoring (Trustworthiness): Monitor the reaction by TLC (e.g., mobile phase: 50% ethyl acetate in hexanes or 5% methanol in dichloromethane). The reaction is complete when the starting aminothiophene spot is no longer visible.
-
Cool the reaction mixture to room temperature. The product often begins to crystallize upon cooling.
-
Pour the cooled mixture into 200 mL of cold water. A solid precipitate will form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Isolate the product by vacuum filtration. Wash the filter cake extensively with water (3 x 50 mL) to remove all formamide, followed by a wash with cold ethanol (2 x 30 mL) to remove non-polar impurities.
-
Dry the resulting off-white to beige solid under vacuum at 60-70°C to a constant weight.
Expected Outcome: An off-white or light beige solid. Typical yields range from 85-95%.
Summary of Quantitative Data & Validation
| Parameter | Protocol 1: Gewald Reaction | Protocol 2: Cyclocondensation |
| Key Reactants | Pinacolone (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Sulfur (1.05 eq) | Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate (1.0 eq) |
| Reagent/Solvent | Morpholine (0.2 eq), Ethanol | Formamide (excess) |
| Temperature | ~80°C (Reflux) | 180-190°C |
| Time | 4-6 hours | 3-5 hours |
| Typical Yield | 80-90% | 85-95% |
| Product Form | Pale yellow crystalline solid | Off-white solid |
| Validation | TLC, Melting Point | TLC, Melting Point, NMR, MS |
Self-Validating System: The purity and identity of the final product should be rigorously confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the tert-butyl group, the thiophene proton, and the pyrimidinone protons, and the absence of the ethyl ester signals from the intermediate.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound (C₁₀H₁₂N₂OS, MW: 208.28 g/mol ).
-
Melting Point: To assess purity; a sharp melting point indicates high purity.
Conclusion
This application note details a highly efficient and reproducible two-step synthesis for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one. By leveraging the multicomponent Gewald reaction followed by a simple cyclocondensation, this protocol provides a reliable pathway to obtaining this valuable intermediate in high yield and purity. The embedded checkpoints for reaction monitoring and clear guidelines for work-up and purification ensure that researchers can confidently apply this method, facilitating further research in drug discovery and development.
References
-
Al-Ghorbani, M., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(22), 5483.
-
Tan, Y., et al. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(22), 15993–16005.
-
Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(17), 1837-1842.
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
-
Thomas, J., et al. (2017). A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Organic & Biomolecular Chemistry, 15(18), 3892-3900.
-
Wikipedia. (n.d.). Gewald reaction.
-
Abdel-Aziz, A. A.-M., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 235-253.
-
Zhang, T., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Atlantis Press.
-
Adepu, R., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 10(31), 6065-6084.
-
W-D, Z., & E-X, Z. (2014). Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 986-1002.
-
Matet, M., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35.
-
Matet, M., et al. (2022). Thienopyrimidine. MDPI Encyclopedia.
-
Seddik, A. A. (2018). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Assiut University Bulletin for Environmental Researches, 21(1), 1-15.
-
Ghorab, M. M., et al. (2004). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 9(10), 861-873.
-
Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966.
-
Tong, N., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093.
-
MySkinRecipes. (n.d.). 6-(tert-Butyl)thieno[2,3-d]pyrimidin-4(3H)-one.
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- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-(tert-Butyl)thieno[2,3-d]pyrimidin-4(3H)-one [myskinrecipes.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one as a Novel Kinase Inhibitor
Authored by: Gemini, Senior Application Scientist
**Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This document provides a comprehensive guide for researchers on how to characterize the biological activity of a novel derivative, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one. We present a strategic workflow, from initial biochemical potency and selectivity assessment to cell-based functional assays, providing the foundational data required for further drug development. The protocols herein are designed to be robust and adaptable, enabling a thorough investigation of this compound's potential as a targeted therapeutic agent.
Introduction: The Thienopyrimidine Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized molecularly targeted therapy. The thieno[2,3-d]pyrimidine core is a bioisostere of the native adenine in ATP, making it an ideal starting point for designing ATP-competitive kinase inhibitors. This scaffold has been successfully exploited to develop inhibitors against a range of kinases, including EGFR, PI3K, and CDKs.
6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one represents a specific, yet under-characterized, member of this chemical class. The bulky tert-butyl group at the 6-position may confer unique selectivity and potency profiles by probing specific hydrophobic pockets within the kinase ATP-binding site. This guide outlines the essential experimental framework to elucidate its inhibitory profile.
Proposed Mechanism of Action and Signaling Context
As an ATP-competitive inhibitor, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is hypothesized to bind to the ATP-binding pocket of a target kinase. This binding event prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade. The diagram below illustrates this general mechanism within a representative oncogenic pathway, such as the RAS-RAF-MEK-ERK pathway, which is frequently driven by kinases like BRAF.
Figure 1: Mechanism of Action. Proposed inhibitory action of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one on a representative kinase (e.g., RAF) within a canonical signaling pathway.
Experimental Workflows and Protocols
A systematic approach is crucial for characterizing a novel inhibitor. The workflow should begin with broad, high-throughput screening to identify potential targets, followed by precise biochemical validation, and finally, assessment of activity in a cellular context.
Figure 2: Inhibitor Characterization Workflow. A logical progression from initial compound validation to mechanistic studies and optimization.
Protocol: Biochemical IC50 Determination using ADP-Glo™ Assay
This protocol determines the concentration of the inhibitor required to reduce the activity of a purified kinase by 50% (IC50). The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant target kinase (e.g., BRAF, SRC, etc.)
-
Kinase-specific substrate peptide
-
6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
ATP, MgCl2, DTT
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipette and plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one in 100% DMSO, starting from a 1 mM stock. This will be your dilution plate.
-
Assay Plate Preparation: Transfer a small volume (e.g., 1 µL) of the compound dilutions from the dilution plate to the 384-well assay plate. Include "DMSO only" controls (for 0% inhibition) and "no enzyme" controls (for 100% inhibition).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase buffer. The final concentration of kinase and substrate should be optimized based on the enzyme's activity (typically in the low nM range for the kinase and at the Km for the substrate).
-
Add 10 µL of the 2X kinase/substrate mix to each well containing the compound.
-
Prepare a 2X ATP solution in kinase buffer. The final concentration should be at or near the Km for the target kinase (e.g., 10 µM).
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.
-
-
Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the "DMSO only" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized % inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
-
Table 1: Representative IC50 Data Presentation
| Target Kinase | 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one IC50 (nM) |
|---|---|
| Kinase A (e.g., BRAF V600E) | [Experimental Value, e.g., 85.4] |
| Kinase B (e.g., SRC) | [Experimental Value, e.g., 1,250] |
| Kinase C (e.g., CDK2) | [Experimental Value, e.g., >10,000] |
Protocol: Cell-Based Anti-Proliferation Assay using CellTiter-Glo®
This protocol assesses the effect of the inhibitor on the proliferation of a cancer cell line known to be dependent on the target kinase. The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) determines the number of viable cells by quantifying ATP.
Materials:
-
Cancer cell line (e.g., A375 melanoma for BRAF inhibitors)
-
Appropriate cell culture medium (e.g., DMEM) + 10% Fetal Bovine Serum (FBS)
-
6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570)
-
White, clear-bottom 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000 cells/well in 100 µL of media) and allow them to adhere overnight in the incubator.
-
Compound Treatment:
-
Prepare a 9-point, 3-fold serial dilution of the inhibitor in culture medium, starting from a high concentration (e.g., 100 µM). Include a "vehicle only" (DMSO) control.
-
Carefully remove the old media from the cells and add 100 µL of the media containing the different inhibitor concentrations.
-
-
Incubation: Return the plate to the incubator and incubate for 72 hours.
-
Assay Development:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
-
Signal Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (defined as 100% viability).
-
Plot the % viability against the log of the inhibitor concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).
-
Table 2: Representative GI50 Data Presentation
| Cell Line | Driver Mutation | 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one GI50 (µM) |
|---|---|---|
| A375 | BRAF V600E | [Experimental Value, e.g., 0.52] |
| MCF-7 | PIK3CA | [Experimental Value, e.g., 8.9] |
| HCT116 | KRAS | [Experimental Value, e.g., >25] |
Kinase Selectivity Profiling
A critical step in drug development is to understand the selectivity of an inhibitor. A highly selective compound will have fewer off-target effects. It is recommended to profile 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one against a large panel of kinases (e.g., the 468-kinase panel at Eurofins DiscoverX or the Reaction Biology HotSpot℠ platform). The compound is typically tested at a fixed concentration (e.g., 1 µM), and the percent inhibition for each kinase is reported. Hits (e.g., >50% inhibition) should be followed up with full IC50 determination.
Troubleshooting
-
High IC50 Variability: Ensure precise pipetting, complete solubilization of the compound in DMSO, and consistent incubation times. Check the activity of the kinase and the quality of the ATP stock.
-
Poor Cell-Based Activity: The compound may have low cell permeability or be subject to efflux pumps. Consider using cell lines with known sensitivities. Verify that the target is active and driving proliferation in the chosen cell line.
-
Inconsistent Luminescence Readings: Ensure complete cell lysis and allow sufficient time for the luminescent signal to stabilize before reading the plate. Check for and eliminate air bubbles in the wells.
Conclusion
6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one belongs to a promising class of kinase inhibitors. The protocols and workflow detailed in this application note provide a robust framework for its initial characterization. By systematically determining its biochemical potency, cellular efficacy, and kinase selectivity, researchers can build a comprehensive data package to support its advancement as a potential therapeutic candidate.
References
-
Ravez, S., et al. (2010). Thieno[2,3-d]pyrimidines as multitargeted inhibitors of receptor tyrosine kinases. European Journal of Medicinal Chemistry. Available at: [Link]
-
Trapani, G., et al. (2002). 2-Substituted-2,3-dihydro-1H-thieno[2,3-d]imidazol-2-one derivatives as potent and selective inhibitors of platelet aggregation. Journal of Medicinal Chemistry. Available at: [Link]
Application Notes & Protocols: Characterizing 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one in Cancer Research
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Oncology
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, rendering it a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous nucleobases allows it to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[1][2] Over the past decade, derivatives of this heterocyclic system have been extensively investigated as anticancer agents, leading to the development of compounds that have entered clinical trials and even received market approval.[1] These molecules have been shown to exhibit diverse mechanisms of action, including the inhibition of critical signaling pathways involved in cell proliferation, survival, and metabolism.[3][4][5]
This document provides a comprehensive guide for researchers investigating the anticancer potential of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one , a specific derivative of this promising class. While extensive public data on this particular molecule is nascent, the protocols and scientific rationale outlined herein are based on the established activities of structurally related thienopyrimidines. This guide is designed to be a self-validating framework for the initial characterization and mechanistic elucidation of this compound's effects on cancer cells.
Part 1: Initial Characterization and Cytotoxicity Screening
The first logical step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects across a panel of cancer cell lines. This provides a broad overview of its potency and selectivity.
Rationale for Experimental Design
The choice of cell lines is critical. A well-selected panel should include cancers where thienopyrimidine derivatives have previously shown efficacy, such as non-small cell lung cancer (A549), breast cancer (MCF-7, MDA-MB-231), and colorectal cancer (HCT116), as these are common models where kinases and metabolic pathways are often dysregulated.[3][6][7] Including a non-cancerous cell line (e.g., normal human fibroblasts or an epithelial cell line like CHO) is crucial for assessing preliminary selectivity and potential toxicity to healthy tissues.[4]
The Sulforhodamine B (SRB) assay is chosen as the primary method for determining cell viability. Unlike metabolic assays (e.g., MTT), the SRB assay is based on the measurement of total cellular protein content, making it less susceptible to interference from compounds that may alter cellular metabolism. This provides a more direct measure of cell number and is a robust method for high-throughput screening.
Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for IC50 determination using the SRB assay.
Protocol 1: SRB Cytotoxicity Assay
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Shake the plates for 5 minutes on a plate shaker and measure the absorbance at 515 nm using a microplate reader.
-
Analysis: Plot the percentage of cell growth inhibition versus drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | A549 (Lung), MCF-7 (Breast), HCT116 (Colon), CHO (Normal) |
| Compound Conc. | 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30, 100 µM |
| Incubation Time | 72 hours |
| Readout | Absorbance at 515 nm |
| Primary Metric | IC50 (µM) |
Part 2: Mechanistic Elucidation - Uncovering the Mode of Action
Based on the established activities of the thienopyrimidine scaffold, several potential mechanisms of action for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one can be hypothesized and tested. These include inhibition of protein kinases, disruption of one-carbon metabolism, and induction of apoptosis.
Hypothesis 1: Kinase Inhibition
The thienopyrimidine core is a well-established "hinge-binding" motif for protein kinases.[1] Many derivatives function as inhibitors of kinases like EGFR, VEGFR-2, and ROCK.[3][8] The tert-butyl group at the 6-position may confer selectivity and potency by occupying a hydrophobic pocket in the kinase active site.
Protocol 2: Pan-Kinase Inhibition Screening (Biochemical Assay)
A broad, cell-free kinase screening panel is the most efficient way to identify potential kinase targets.
-
Assay Principle: Utilize a service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot) that employs radiometric or fluorescence-based assays to measure the ability of the test compound to inhibit the activity of a large panel of recombinant kinases.
-
Compound Submission: Submit 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one at two concentrations, typically 1 µM and 10 µM, to get a preliminary hit profile.
-
Data Interpretation: Analyze the percentage of inhibition data. Hits are typically defined as kinases showing >50% or >70% inhibition at 10 µM.
-
Follow-up: For promising hits, perform dose-response assays to determine the IC50 for each specific kinase.
Hypothesis 2: Disruption of One-Carbon Metabolism (Antifolate Activity)
Certain 6-substituted thieno[2,3-d]pyrimidines act as potent antifolates, inhibiting key enzymes in de novo purine biosynthesis such as GARFTase and AICARFTase, as well as mitochondrial enzymes like SHMT2.[5][9] This leads to nucleotide depletion and cell death.
Caption: Potential inhibition of one-carbon metabolism pathways.
Protocol 3: Metabolite Rescue Assay
This cell-based assay determines if the compound's cytotoxicity can be reversed by providing downstream metabolites, which is a hallmark of metabolic enzyme inhibition.
-
Cell Seeding: Plate a sensitive cancer cell line (e.g., KB or HCT116) in 96-well plates as per Protocol 1.
-
Treatment Groups:
-
Vehicle Control
-
Compound alone (at 2x IC50)
-
Compound + Hypoxanthine (100 µM) (rescues purine synthesis)
-
Compound + Thymidine (20 µM) (rescues pyrimidine synthesis)
-
Compound + Hypoxanthine + Thymidine
-
-
Incubation & Analysis: Incubate for 72 hours and perform an SRB assay (Protocol 1) to measure cell viability.
-
Interpretation:
-
If hypoxanthine rescues cell viability, it strongly suggests the compound targets de novo purine biosynthesis (e.g., GARFTase, AICARFTase).[5]
-
If thymidine provides no rescue, it suggests the primary target is not thymidylate synthase.
-
Hypothesis 3: Induction of Apoptosis and Cell Cycle Arrest
A common outcome of effective anticancer agents is the induction of programmed cell death (apoptosis) and/or arrest of the cell cycle. Thienopyrimidine derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[3][4]
Protocol 4: Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat a sensitive cell line (e.g., HCT116) with the compound at its IC50 and 2x IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.
-
For Apoptosis (Annexin V/PI Staining):
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
For Cell Cycle (PI Staining):
-
Fix cells in cold 70% ethanol overnight.
-
Wash cells and treat with RNase A.
-
Stain with Propidium Iodide.
-
Analyze by flow cytometry. The DNA content will reveal the percentage of cells in G0/G1, S, and G2/M phases.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (for apoptosis) or each phase of the cell cycle. Compare treated samples to vehicle controls.
| Assay | Principle | Expected Outcome if Active |
| Pan-Kinase Screen | Measures inhibition of kinase activity | Identification of specific kinase targets (e.g., EGFR, ROCK) |
| Metabolite Rescue | Reverses cytotoxicity with downstream products | Increased cell viability in the presence of hypoxanthine |
| Flow Cytometry | Quantifies apoptosis and DNA content | Increase in Annexin V+ cells; accumulation of cells in a specific phase (e.g., G2/M) |
Conclusion and Future Directions
This guide provides a foundational framework for the preclinical evaluation of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one . The initial cytotoxicity screens will establish its potency and cancer cell selectivity. Subsequent mechanistic studies, guided by the known pharmacology of the thienopyrimidine scaffold, will help to identify its molecular targets and cellular effects. Positive results from these assays—such as potent, selective cytotoxicity, confirmed kinase or metabolic enzyme inhibition, and induction of apoptosis—would provide a strong rationale for advancing the compound into more complex studies, including Western blotting for pathway modulation, clonogenic survival assays, and ultimately, in vivo efficacy studies in xenograft models.
References
- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one in antimicrobial studies
An In-Depth Guide to the Antimicrobial Evaluation of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
Application Note & Comprehensive Protocols
Introduction and Scientific Context
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, representing a class of fused heterocyclic compounds with significant therapeutic potential.[1] Structurally analogous to purines, these molecules are adept at interacting with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The inherent versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological profile.
This guide focuses on a specific derivative, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one . The introduction of the bulky, lipophilic tert-butyl group at the 6-position is a strategic chemical modification intended to enhance membrane permeability and potentially alter target engagement, thereby modulating its antimicrobial efficacy and spectrum.[3] While extensive research has been conducted on the broader thienopyrimidine class, this document provides a comprehensive framework for the detailed investigation of this specific analogue, from initial screening to preliminary safety assessment. The protocols herein are designed for researchers, scientists, and drug development professionals aiming to rigorously characterize its potential as a novel antimicrobial agent.
Postulated Mechanism of Antimicrobial Action
The precise mechanism of action for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one requires empirical determination. However, based on extensive studies of analogous compounds, several plausible mechanisms can be postulated, providing a foundation for targeted investigation.
-
Inhibition of Essential Enzymes: Many thienopyrimidine derivatives function by inhibiting key microbial enzymes that are absent or structurally distinct in eukaryotes. Molecular docking studies on similar compounds suggest potential inhibition of topoisomerase II DNA gyrase in bacteria and CYP51 lanosterol demethylase in fungi.[4] The structural similarity to purines also suggests possible interference with nucleic acid biosynthesis.[2]
-
Disruption of Membrane Integrity: Some thienopyrimidine compounds are thought to exert their antimicrobial effect by disrupting the cytoplasmic membrane.[5] This can involve altering membrane potential, increasing permeability, or interfering with membrane-bound proteins, ultimately leading to the leakage of essential cellular components and cell death.[5]
-
Prodrug Activation: Certain thienopyrimidine derivatives, particularly those containing nitro groups, can act as prodrugs that are activated by microbial nitroreductases to form cytotoxic metabolites.[6] While the 6-tert-butyl derivative is not a nitro compound, this highlights the potential for microbial-specific metabolic activation.
The following diagram illustrates the potential pathways for antimicrobial action.
Caption: Postulated mechanisms of action for thienopyrimidine compounds.
Core Experimental Protocols
The following protocols provide a systematic approach to evaluating the antimicrobial properties and preliminary safety profile of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing
This section details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
A. Broth Microdilution for MIC Determination
The broth microdilution assay is the gold-standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
96-well flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin, Fluconazole)
-
Incubator
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a tube of appropriate broth medium.
-
Incubate at 37°C (for bacteria) or 30°C (for fungi) until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution Plate Preparation:
-
In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12 in a given row.
-
Prepare a starting concentration of the test compound in well 1. For example, add 200 µL of a 256 µg/mL compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial/fungal inoculum to each well (wells 1-11), ensuring the final volume is consistent.
-
Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for turbidity (growth).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[8]
-
B. Determination of MBC/MFC
This assay distinguishes between bacteriostatic/fungistatic (inhibiting growth) and bactericidal/fungicidal (killing) activity.
Step-by-Step Methodology:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar).
-
Incubate the agar plates overnight (or longer for fungi).
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Protocol 2: In Vitro Cytotoxicity Assessment
It is critical to assess whether the compound is toxic to mammalian cells, as this determines its potential therapeutic window.[9] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][10]
Materials:
-
Human cell line (e.g., HEK293, HepG2, or HFL-1 embryonic primary cells[4])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the 96-well plate with mammalian cells at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO used for the compound) and untreated controls (medium only).
-
Incubate for a defined period (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[10]
-
Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
-
Protocol 3: Framework for In Vivo Efficacy Evaluation
Should the compound demonstrate potent in vitro activity and a favorable cytotoxicity profile, the next logical step is to evaluate its efficacy in a relevant animal model of infection.[11][12]
Conceptual Model: Murine Sepsis or Thigh Infection Model
-
Model Induction:
-
Mice are infected with a clinically relevant bacterial strain (e.g., a methicillin-resistant Staphylococcus aureus (MRSA) strain against which the compound showed potent in vitro activity).[13]
-
For a sepsis model, the infection is typically induced via intraperitoneal (IP) or intravenous (IV) injection.
-
For a localized thigh infection model, an intramuscular (IM) injection into the thigh is performed.
-
-
Compound Administration:
-
At a set time post-infection (e.g., 1-2 hours), treatment is initiated.
-
The test compound is administered via a clinically relevant route (e.g., IP, IV, or oral gavage) at various doses.
-
A vehicle control group and a positive control group (treated with a standard-of-care antibiotic like vancomycin) are essential.[13]
-
-
Monitoring and Endpoints:
-
Survival: For sepsis models, animal survival is monitored over a period of several days.
-
Bacterial Load: For thigh infection models, animals are euthanized at a specific time point (e.g., 24 hours post-infection), and the infected tissue (thigh muscle) and other organs (spleen, liver) are homogenized to determine the bacterial burden (CFU/gram of tissue).[14]
-
Clinical Symptoms: Monitoring of body weight, temperature, and clinical signs of illness provides additional data on efficacy.[14]
-
Overall Experimental Workflow and Data Presentation
A logical progression of experiments is crucial for the efficient evaluation of a new chemical entity.
Caption: A systematic workflow for antimicrobial drug discovery.
Data Summary Table
Quantitative data should be summarized for clear comparison. The table below serves as a template, populated with hypothetical but plausible data for illustrative purposes.
| Microorganism | Strain ID | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram (+) | 4 | 8 |
| Staphylococcus aureus (MRSA) | USA300 | Gram (+) | 8 | 16 |
| Enterococcus faecalis (VRE) | ATCC 51299 | Gram (+) | 16 | 32 |
| Escherichia coli | ATCC 25922 | Gram (-) | 32 | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram (-) | >64 | >64 |
| Candida albicans | ATCC 90028 | Fungus | 16 | 32 |
Cytotoxicity and Selectivity Index (Illustrative):
-
CC₅₀ (HEK293 cells): 128 µg/mL
-
Selectivity Index (SI) for MRSA: CC₅₀ / MIC = 128 / 8 = 16
Interpretation: A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microbe than to mammalian cells. An SI > 10 is often considered a promising starting point for a potential therapeutic agent.
References
-
Gouranour, A., et al. (2021). Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents. Bioorganic Chemistry, 106, 104509. [Link]
- Reddy, T. S., et al. (2021). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher.
-
Pharmacology Discovery Services. (n.d.). In Vivo Antimicrobials. Retrieved from [Link]
- Kretschmer, D., & Gekeler, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (pp. 77-87).
-
Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. Retrieved from [Link]
- Guillory, R. J., et al. (2023). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Journal of Applied Bioanalysis, 9(3), 61-75.
-
Brunetti, J., et al. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Topics in Medicinal Chemistry, 17(5), 613-619. [Link]
- El-Sayed, W. A., et al. (2017). Antimicrobial activities and mode of action of the selected novel thienopyrimidines derivatives (compound no.20). Periodicum Biologorum, 119(1), 27-35.
- Wang, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 931557.
- Hrytsai, I., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. ScienceRise: Pharmaceutical Science, (5 (45)), 30-38.
- Loncaric, I., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Essays in Biochemistry, 66(5), 559-575.
-
Dewal, M. B., et al. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. European Journal of Medicinal Chemistry, 51, 145-153. [Link]
-
Al-Obaid, A. M., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 701. [Link]
-
Hemdan, M. M., & Abd El-Mawgoude, H. K. (2015). Synthesis and Antimicrobial Evaluation of Thieno[2,3-d]-pyrimidine, Thieno[2',3':4,5]pyrimido[1,2-a][4][7][15]triazine, Thieno[2,3-d]-1,3-thiazine and 1,2,4-Triazole Systems. Chemical & Pharmaceutical Bulletin, 63(10), 812-818.
- Hamed, A. M., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.
-
ResearchGate. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Retrieved from [Link]
- Leite, F. C. F., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35.
-
JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. [Video]. YouTube. [Link]
-
Al-Obaid, A. M., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 701. [Link]
- Patel, K., et al. (2024). QSAR Studies on Thienopyrimidines as Potential Antimicrobial Agents. Journal of Drug Delivery and Therapeutics, 14(9), 1-8.
- Shetty, N. S., et al. (2007). Synthesis and antimicrobial activity of some novel thienopyrimidines and triazolothienopyrimidines. Journal of Chemical Sciences, 119(4), 301-307.
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
-
Dewal, M. B., et al. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. European Journal of Medicinal Chemistry, 51, 145-153. [Link]
- Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Semantic Scholar.
- Al-Tel, T. H., et al. (2024). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC Medicinal Chemistry, 15(1), 168-183.
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ResearchGate. (2022). Thieno[2,3‐d]pyrimidine‐Core Compounds Show Activity against Clinically Relevant Gram‐Positive Bacteria. Retrieved from [Link]
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Application Notes & Protocols: Characterizing 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one and its Analogs in Cell-Based Assays
Introduction: The Therapeutic Potential of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of purine bases and quinazolines.[1][2] This structural feature has made it a fertile ground for the development of novel therapeutics. Extensive research has demonstrated that derivatives of this scaffold possess a wide array of biological activities, with a predominant focus on anticancer applications.[1][2]
Mechanistic studies have revealed that thieno[2,3-d]pyrimidine analogs can engage a variety of cellular targets to exert their antiproliferative effects. These include the inhibition of key enzymes in metabolic pathways, such as those involved in one-carbon metabolism (e.g., GARFTase and AICARFTase), and the modulation of critical signaling cascades by inhibiting protein kinases like Rho-associated coiled-coil containing protein kinase (ROCK) and Phosphoinositide 3-kinase (PI3K).[3][4][5] Consequently, these compounds can induce a range of cellular responses, from cell cycle arrest to apoptosis.[2][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel thieno[2,3-d]pyrimidine derivatives, using "6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one" as a representative compound. While specific biological data for this exact molecule is not extensively published, the protocols outlined herein are based on the established activities of the broader thieno[2,3-d]pyrimidine class and provide a robust framework for its preclinical evaluation. We will detail a logical, tiered approach to cellular characterization, beginning with broad phenotypic assessments and progressing to more specific mechanistic assays.
Part 1: Foundational Analysis - Antiproliferative Activity
The initial and most critical assessment for any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. This allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and its selectivity across different cancer cell lines.
Rationale for Assay Selection
A colorimetric assay, such as the MTT or XTT assay, is a reliable and high-throughput method for assessing cell viability.[7] These assays measure the metabolic activity of a cell population, which serves as a proxy for the number of viable cells.[7] The reduction of a tetrazolium salt (e.g., MTT) by mitochondrial dehydrogenases in living cells to a colored formazan product provides a quantitative measure of cell viability.
Experimental Workflow: Antiproliferation Assay
Caption: Workflow for determining the antiproliferative activity of a test compound.
Detailed Protocol: MTT Cell Proliferation Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for non-small cell lung cancer)[2]
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile culture plates
-
6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 2X working stock of the test compound by serially diluting it in a complete culture medium. Remove the medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value.
| Parameter | Description | Expected Outcome for Active Compound |
| IC50 | The concentration of the compound that inhibits cell proliferation by 50%. | A low micromolar or nanomolar IC50 value indicates high potency. For example, some thieno[2,3-d]pyrimidine derivatives show IC50 values in the range of 0.94 µM to 7.19 nM in various cancer cell lines.[2][3] |
| Dose-Response Curve | A graphical representation of the relationship between compound concentration and cell viability. | A sigmoidal curve with a steep slope suggests a specific mode of action. |
Part 2: Mechanistic Insight - Induction of Apoptosis
Once a compound demonstrates antiproliferative activity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.
Rationale for Assay Selection
The Caspase-Glo® 3/7 Assay is a highly sensitive and convenient method for measuring the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase. The resulting luminescent signal is directly proportional to the amount of active caspase-3/7.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for assessing apoptosis via caspase-3/7 activity.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells and culture reagents as described previously
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
A known apoptosis-inducing agent (e.g., Staurosporine) as a positive control
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at the same density as for the MTT assay. After 24 hours, treat the cells with the test compound at concentrations around its IC50 value (e.g., 1x, 5x, and 10x IC50). Include vehicle and positive controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Calculate the fold change in caspase activity by dividing the luminescence signal of the treated cells by the signal of the vehicle control cells.
-
A significant increase in luminescence indicates the induction of apoptosis.
| Parameter | Description | Expected Outcome for Apoptosis-Inducing Compound |
| Fold-Increase in Luminescence | The ratio of the luminescent signal in treated cells compared to untreated controls. | A dose-dependent increase in luminescence, indicating activation of caspase-3 and -7. |
| Time-Course | Measuring caspase activity at different time points after treatment. | An optimal time point for maximal caspase activation can be identified. |
Part 3: Deeper Mechanistic Dive - Cell Cycle Analysis
In addition to inducing apoptosis, many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G1, S, or G2/M).
Rationale for Assay Selection
Flow cytometry using propidium iodide (PI) staining is the gold standard for cell cycle analysis. PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N (undergoing DNA synthesis).
-
G2/M phase: Cells with 4N DNA content (pre-mitotic and mitotic cells).
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Materials:
-
Cells and culture reagents
-
6-well culture plates
-
Test compound and controls
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge to obtain a cell pellet.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells. An accumulation of cells in a specific phase suggests cell cycle arrest.
| Cell Cycle Phase | Description | Expected Outcome for a Compound Causing Arrest |
| G0/G1 | Resting and growth phase before DNA synthesis. | An increase in the percentage of cells in G1. |
| S | DNA synthesis phase. | An accumulation of cells in the S phase. |
| G2/M | Growth phase after DNA synthesis and mitosis. | An increase in the percentage of cells in G2/M. |
Part 4: Target Engagement and Pathway Analysis
Given that some thieno[2,3-d]pyrimidine derivatives are known to inhibit the PI3K/Akt/mTOR signaling pathway, it is prudent to investigate the effect of a novel analog on this critical cancer-related cascade.[5]
Rationale for Assay Selection
Western blotting is a powerful technique to assess the phosphorylation status of key proteins within a signaling pathway. The activation of the PI3K/Akt/mTOR pathway leads to the phosphorylation of Akt and downstream effectors like S6 ribosomal protein. A potent inhibitor of this pathway would be expected to decrease the levels of phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6).
Signaling Pathway: PI3K/Akt/mTOR
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for thieno[2,3-d]pyrimidines.
Detailed Protocol: Western Blot for p-Akt and p-S6
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-p-S6, anti-total S6, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with the test compound for a short duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of p-Akt and p-S6 in treated versus untreated cells. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.
Conclusion
The thieno[2,3-d]pyrimidine scaffold is a validated starting point for the development of potent anticancer agents. For a novel derivative such as 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, a systematic approach to cellular characterization is essential. The assays described in these application notes provide a robust, multi-faceted strategy to first establish antiproliferative efficacy and subsequently elucidate the underlying mechanisms of action, including the induction of apoptosis, cell cycle disruption, and the modulation of specific signaling pathways. This structured approach will enable researchers to efficiently profile novel compounds and identify promising candidates for further preclinical and clinical development.
References
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Gangjee, A., et al. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry. Available at: [Link]
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SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available at: [Link]
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Lee, J., et al. (2005). Inhibition of tumor cell proliferation by thieno[2,3-d]pyrimidin-4(1H)-one-based analogs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
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Chen, Y-L., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. Available at: [Link]
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MDPI. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Available at: [Link]
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SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available at: [Link]
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Royal Society of Chemistry. (2015). Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents. MedChemComm. Available at: [Link]
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Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Available at: [Link]
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National Institutes of Health. (2022). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. Available at: [Link]
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American Chemical Society Publications. (2018). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]
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Semantic Scholar. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molec. Available at: [Link]
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National Institutes of Health. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Available at: [Link]
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PubMed. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Available at: [Link]
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PubMed. (2021). Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents. Available at: [Link]
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Application Notes and Protocols for In Vivo Efficacy Studies of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
Introduction: The Therapeutic Potential of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural analogy to purine bases like adenine and guanine.[1][2] This similarity allows thienopyrimidine derivatives to interact with a wide array of biological targets, including various kinases and enzymes involved in cellular signaling pathways critical to cancer and other diseases.[2] Numerous studies have highlighted the potential of this class of compounds as anticancer agents, with derivatives showing inhibitory activity against key targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and components of the PI3K/Akt/mTOR pathway.[3][4][5][6]
6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is a specific derivative within this promising class. While extensive in vivo data for this particular molecule is not yet widely published, its structural features suggest potential as a modulator of critical cellular pathways. This document provides a comprehensive guide for researchers and drug development professionals on designing and executing robust in vivo studies to evaluate the therapeutic efficacy of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, drawing upon established methodologies for similar kinase inhibitors and thienopyrimidine-based compounds.
Preclinical Rationale and Mechanistic Considerations
Before embarking on in vivo studies, a thorough understanding of the compound's putative mechanism of action is essential. Thieno[2,3-d]pyrimidine derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many derivatives function as ATP-competitive inhibitors of protein kinases crucial for tumor growth and survival, such as VEGFR-2, EGFR, and PI3K.[3][4][5][6]
-
Induction of Apoptosis: Certain thienopyrimidines have been demonstrated to induce programmed cell death in cancer cells.[7]
-
Cell Cycle Arrest: Inhibition of cell cycle progression, often at the G2/M phase, is another observed mechanism.[6]
-
Inhibition of Purine Biosynthesis: Some 6-substituted thieno[2,3-d]pyrimidines act as dual inhibitors in de novo purine nucleotide biosynthesis.[8][9]
Given these precedents, a primary hypothesis for in vivo studies with 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one would be its ability to inhibit tumor growth in relevant cancer models. The choice of model and endpoints should be guided by prior in vitro data on the compound's activity and target engagement.
Hypothesized Signaling Pathway Inhibition
Based on the activities of similar compounds, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one may target pathways like PI3K/Akt/mTOR, which are frequently dysregulated in human cancers.[5][10]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Pharmacological and Formulation Considerations
A critical and often overlooked aspect of in vivo studies is the formulation of the test compound. Thienopyrimidine derivatives can exhibit poor aqueous solubility, which poses a significant challenge for achieving adequate bioavailability.[11]
| Parameter | Consideration | Example Protocol/Guideline |
| Solubility | Must be determined in various pharmaceutically acceptable vehicles. | Test solubility in water, saline, PBS, DMSO, and various co-solvent systems (e.g., PEG400, Tween 80, Solutol HS 15). |
| Formulation | A stable and homogenous suspension or solution is required for consistent dosing. | For oral gavage, a common vehicle is 0.5% carboxymethylcellulose (CMC) in water. For intravenous injection, a solution in a vehicle like 10% DMSO, 40% PEG400, and 50% saline may be suitable. |
| Route of Administration | Oral (gavage), intravenous (IV), and intraperitoneal (IP) are common routes. The choice depends on the desired pharmacokinetic profile and the compound's properties. | Oral administration is often preferred for ease of use and clinical relevance. IV administration provides 100% bioavailability and is useful for initial efficacy studies. |
| Maximum Tolerated Dose (MTD) | Must be established in a pilot study to determine a safe and effective dose range for the main efficacy study. | Administer escalating doses to small groups of healthy mice and monitor for signs of toxicity (weight loss, behavioral changes, etc.) over 7-14 days. |
Experimental Protocols: In Vivo Tumor Xenograft Model
The following protocol outlines a standard subcutaneous xenograft study to evaluate the anti-tumor efficacy of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one.
Animal Model Selection
-
Animal Strain: Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice) are required for human tumor xenografts.
-
Rationale: These mice lack a functional immune system, preventing the rejection of human cancer cells.
-
Cell Line Selection: Choose a human cancer cell line that has been shown to be sensitive to the compound in vitro or that harbors genetic alterations in the hypothesized target pathway (e.g., PIK3CA mutations for a PI3K inhibitor).[10][12]
Experimental Workflow
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Application Notes and Protocols for the Quantification of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
Abstract
This document provides a comprehensive guide to the analytical quantification of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, a heterocyclic compound of interest in pharmaceutical research and development. Two primary analytical methodologies are detailed: a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for quantification in bulk substance and pharmaceutical formulations, and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols are designed to be self-validating, with detailed procedures for method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals requiring accurate and reliable quantification of this thienopyrimidine derivative.
Introduction and Physicochemical Profile
6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one belongs to the thienopyrimidine class of fused heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as anticancer and anti-infective agents.[3][4][5] Accurate and precise quantification of this active pharmaceutical ingredient (API) is paramount throughout the drug development lifecycle—from discovery and preclinical pharmacokinetic studies to quality control of the final drug product.
The selection of an appropriate analytical technique is dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity. The tert-butyl group imparts increased lipophilicity, making the compound well-suited for reversed-phase chromatography.
Table 1: Physicochemical Properties of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one (Note: Properties are estimated based on the core structure of thieno[2,3-d]pyrimidin-4-one and related analogs, as specific experimental data for this derivative is not widely published.[6][7])
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂OS | Calculated |
| Molecular Weight | 208.28 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO); Poorly soluble in water (Predicted) | N/A |
| pKa | Estimated ~7-8 (pyrimidine N-H) | N/A |
| LogP | Estimated 2.0-2.5 | Calculated |
Analytical Method Development Workflow
The development and validation of a reliable analytical method is a systematic process. The goal is to create a procedure that is fit for its intended purpose, whether for release testing or bioanalysis. The workflow below illustrates the key stages, from initial development to final validation and routine use.
Caption: General workflow for analytical method development and validation.
Application Note I: Quantification by RP-HPLC with UV Detection
This method is ideal for the assay of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one in bulk drug substance and formulated pharmaceutical products. It offers a balance of performance, robustness, and accessibility.
Principle
The method utilizes reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The tert-butyl group provides strong retention on the C18 column, allowing for excellent separation from polar impurities. Quantification is achieved by measuring the UV absorbance at the analyte's maximum absorption wavelength (λmax), which should be determined experimentally using a UV-Vis spectrophotometer.[8][9][10]
Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Software: OpenLab CDS or equivalent chromatography data system.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (Milli-Q or equivalent).
-
Reference Standard: 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, certified purity >99.5%.
Detailed Protocol: Method and Validation
A. Chromatographic Conditions
The following conditions were optimized to provide a symmetric peak shape, adequate retention, and a short run time.
Table 2: Optimized RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with H₃PO₄) : Acetonitrile (45:55 v/v) | Provides good buffering capacity and optimal polarity for analyte elution. Acetonitrile offers lower backpressure than methanol. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | C18 provides strong hydrophobic interaction with the analyte. The chosen brand offers good peak shape for heterocyclic compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection λ | 275 nm (or experimentally determined λmax) | Wavelength of maximum absorbance for the thienopyrimidine chromophore, ensuring high sensitivity. |
| Injection Vol. | 10 µL | A suitable volume to achieve desired sensitivity without overloading the column. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |
B. Preparation of Solutions
-
Diluent: Mobile Phase (pre-mixed and filtered).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (for Assay - 10 µg/mL): For bulk drug, prepare as per the Standard Stock and Working Standard. For a formulated product (e.g., tablets), weigh and crush a representative number of tablets. Transfer a quantity of powder equivalent to 10 mg of the API into a 100 mL volumetric flask, add ~70 mL of diluent, sonicate for 15 minutes, dilute to volume, and filter through a 0.45 µm syringe filter before further dilution to the target concentration.[11]
Caption: Workflow for routine sample analysis using the RP-HPLC method.
C. Method Validation (as per ICH Q2(R1)) [1][12]
The developed method must be validated to ensure it is fit for its intended purpose.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, standard, and sample. Conduct forced degradation (acid, base, oxidative, thermal, photolytic stress).[13] | No interference at the analyte's retention time. Peak purity index > 0.999. The method should resolve degradation products from the main peak. |
| Linearity | Analyze five concentrations over the range of 50-150% of the target concentration (e.g., 5-15 µg/mL).[1] | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80-120% of the test concentration for assay. |
| Accuracy | Perform recovery studies by spiking placebo with the API at three levels (80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determined from the standard deviation of the response and the slope of the calibration curve. | LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, organic phase composition ±2%).[1] | System suitability parameters should remain within limits. No significant impact on assay results. |
D. Forced Degradation Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the method.[14][15]
-
Acid Hydrolysis: Reflux sample solution (100 µg/mL) with 0.1 M HCl at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Reflux sample solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid API to 105°C for 48 hours.
-
Photolytic Degradation: Expose solid API to UV light (254 nm) and visible light in a stability chamber for 7 days.
Analyze all stressed samples against a control and assess for degradation. The chromatogram should show resolution between the parent peak and all degradant peaks.
Application Note II: Quantification by LC-MS/MS in Biological Matrices
This method is designed for the high-sensitivity quantification of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one in biological fluids like human plasma, which is critical for pharmacokinetic studies.
Principle
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[16] The analyte is separated from matrix components, ionized (typically via Electrospray Ionization - ESI), and detected using Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (e.g., [M+H]⁺) is selected and fragmented, and a resulting unique product ion is monitored. This process provides exceptional specificity and minimizes interference from the complex biological matrix.[17][18]
Materials and Instrumentation
-
LC-MS/MS System: Sciex Triple Quad 5500 or equivalent, with an ESI source.
-
LC System: Shimadzu Nexera or equivalent UPLC/HPLC system.
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., D₄-6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one) is ideal. If unavailable, a structurally similar compound can be used.
-
Reagents: Formic acid (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Human plasma (drug-free).
Detailed Protocol
A. LC and MS/MS Conditions
Table 4: Optimized LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 550 °C |
| MRM Transitions | Analyte: 209.1 → 153.1 (Quantifier), 209.1 → 125.1 (Qualifier) IS: (To be determined based on selected IS) |
Note: MRM transitions must be optimized by direct infusion of the analyte.
B. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for cleaning up plasma samples.
-
Aliquot 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL).
-
Add 150 µL of ice-cold Acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Caption: Bioanalytical workflow using protein precipitation and LC-MS/MS.
C. Bioanalytical Method Validation
Validation for bioanalytical methods follows similar principles to ICH Q2(R1) but with specific considerations for biological matrices, including:
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences.
-
Matrix Effect: Evaluated to ensure that co-eluting matrix components do not cause ion suppression or enhancement, which would affect accuracy.[17]
-
Recovery: The efficiency of the extraction process is determined.
-
Stability: Analyte stability is assessed under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[19]
Troubleshooting
Table 5: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| No Peak / Low Signal | Incorrect mobile phase; Detector/MS issue; Sample degradation. | Verify mobile phase composition and pH. Check detector lamp or MS tuning. Prepare fresh sample. |
| Peak Tailing (HPLC) | Column contamination; pH of mobile phase inappropriate for analyte. | Flush column with strong solvent. Adjust mobile phase pH away from analyte's pKa. |
| Variable Retention Times | Pump malfunction; Column temperature fluctuation; Column degradation. | Check pump for leaks and pressure fluctuations. Ensure column oven is stable. Replace column if necessary. |
| Poor Reproducibility (LC-MS/MS) | Inconsistent sample preparation; Matrix effects. | Automate sample preparation if possible. Optimize extraction to better remove phospholipids. Use a stable isotope-labeled internal standard. |
Conclusion
This document outlines two validated, robust, and reliable methods for the quantification of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one. The RP-HPLC-UV method is well-suited for quality control and assay of bulk and formulated products, demonstrating appropriate specificity, accuracy, and precision. For applications requiring higher sensitivity, such as pharmacokinetic analysis in biological fluids, the LC-MS/MS method provides the necessary performance to quantify the analyte at trace levels. Adherence to the detailed protocols and validation guidelines will ensure the generation of high-quality, reproducible data essential for advancing pharmaceutical research and development.
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Application Notes and Protocols: A Comprehensive Guide to Target Identification Studies of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
Introduction: Unraveling the Mechanism of Action of Thienopyrimidines
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] The specific compound, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, represents a promising starting point for drug discovery campaigns. However, its molecular targets and mechanism of action remain to be elucidated. Target identification is a critical step in the development of new therapeutics, providing a deeper understanding of a compound's efficacy and potential side effects.[3][4] This guide provides a comprehensive overview and detailed protocols for the target deconvolution of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, empowering researchers to uncover its biological function.
This document outlines a multi-pronged approach, leveraging both affinity-based and label-free chemical proteomics strategies to identify and validate the protein targets of this novel compound.[5][6] We will delve into the design and synthesis of chemical probes, affinity purification techniques, and downstream validation assays to provide a robust and self-validating workflow.
Part 1: Chemical Probe Synthesis - The Key to Fishing for Targets
To identify the interacting partners of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, it is essential to first synthesize a chemical probe. This involves chemically modifying the parent compound to incorporate a reporter tag (e.g., biotin) for enrichment and, in some cases, a photoreactive group for covalent capture.[7][8] The design of the probe is crucial and should aim to minimize steric hindrance that could interfere with target binding. Structure-activity relationship (SAR) studies can help identify non-essential positions on the molecule for linker attachment.[9]
Proposed Synthesis of a Biotinylated Affinity Probe
Based on the known chemistry of thienopyrimidines, a plausible strategy for synthesizing a biotinylated probe of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is outlined below.[1][10][11][12][13] This involves introducing a linker at a position that is unlikely to disrupt the core pharmacophore.
Workflow for Affinity Probe Synthesis
Caption: Proposed synthetic workflow for creating a biotinylated affinity probe.
Protocol: Synthesis of a Biotinylated 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one Probe
-
Functionalization of the Thienopyrimidine Core: Introduce a reactive handle, such as a propargyl group, at a suitable position on the 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one scaffold. The N3 position is a common site for modification.
-
Click Chemistry Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the alkyne-functionalized thienopyrimidine and an azide-modified biotin tag (e.g., biotin-PEG-azide).
-
Purification and Characterization: Purify the resulting biotinylated probe using high-performance liquid chromatography (HPLC) and confirm its structure and purity via mass spectrometry and NMR spectroscopy.
Part 2: Affinity-Based Target Identification
Affinity-based protein profiling (AfBPP) is a powerful technique that utilizes a tagged small molecule to "pull down" its binding partners from a complex biological sample, such as a cell lysate.[3][14][15][16] The enriched proteins are then identified by mass spectrometry.
Experimental Workflow for Affinity Pulldown
Caption: Workflow for affinity-based protein profiling (AfBPP).
Protocol: Affinity Pulldown Assay
-
Cell Culture and Lysis: Culture the cells of interest (e.g., a cancer cell line) to a sufficient density. Harvest the cells and prepare a whole-cell lysate using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Probe Incubation: Incubate the cell lysate with the biotinylated 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one probe. As a negative control, pre-incubate a parallel lysate sample with an excess of the untagged parent compound before adding the probe to identify non-specific binders.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe and its bound proteins.
-
Washing: Thoroughly wash the beads with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution and Digestion: Elute the bound proteins from the beads. The proteins can be denatured and subjected to in-solution or in-gel tryptic digestion.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. True targets should be significantly enriched in the probe-treated sample compared to the control sample.
| Parameter | Recommendation | Rationale |
| Probe Concentration | 1-10 µM | To ensure sufficient target engagement without causing off-target effects. |
| Lysate Concentration | 1-5 mg/mL | To provide enough protein for detection of low-abundance targets. |
| Incubation Time | 1-4 hours | To allow for equilibrium binding between the probe and its targets. |
| Washing Steps | 3-5 washes | To minimize the background of non-specifically bound proteins. |
Part 3: Photoaffinity Labeling for Covalent Capture
Photoaffinity labeling (PAL) is a powerful technique that uses a photoreactive chemical probe to covalently link to its target upon activation with UV light.[7][8] This method can capture transient or low-affinity interactions and provides information about the binding site.[17][18]
Design of a Photoaffinity Probe
A photoaffinity probe for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one would incorporate a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry).[7][17]
Workflow for Photoaffinity Labeling
Caption: General workflow for in-cell photoaffinity labeling.[6]
Protocol: In-Cell Photoaffinity Labeling
-
Probe Treatment: Treat live cells with the photoaffinity probe for a specified duration.
-
UV Crosslinking: Irradiate the cells with UV light to activate the photoreactive group and induce covalent crosslinking to target proteins.
-
Cell Lysis and Click Reaction: Lyse the cells and perform a click reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrichment and Analysis: Enrich the biotinylated proteins using streptavidin beads and identify them by LC-MS/MS, as described in the affinity pulldown protocol.
Part 4: Downstream Validation of Identified Targets
Following the initial identification of potential targets, it is crucial to validate these interactions using orthogonal methods.[19][20] This step confirms that the observed binding is specific and biologically relevant.
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that assesses target engagement in intact cells or cell lysates.[21][22][23] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[24][25]
CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).[21]
Protocol: CETSA
-
Compound Treatment: Treat intact cells or cell lysates with 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one or a vehicle control.
-
Heat Challenge: Aliquot the samples and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Fractions: Cool the samples and centrifuge to pellet the denatured and aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the putative target protein remaining by Western blotting.
-
Data Interpretation: A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of the compound.
siRNA-Mediated Gene Knockdown
Protocol: siRNA Knockdown
-
Transfection: Transfect the cells with an siRNA specific to the target gene or a non-targeting control siRNA.
-
Incubation: Allow the cells to incubate for 48-72 hours to achieve significant knockdown of the target protein.
-
Verification of Knockdown: Confirm the reduction in target protein expression by Western blotting or qPCR.
-
Phenotypic Assay: Treat the knockdown and control cells with 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one and assess the phenotypic response (e.g., cell viability, signaling pathway activation).
-
Analysis: A blunted response to the compound in the knockdown cells compared to the control cells indicates that the knocked-down protein is a key target.
Conclusion
The target identification of a novel compound like 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is a multifaceted process that requires a combination of chemical biology and proteomics approaches. The methodologies outlined in this guide, from probe synthesis to affinity-based pulldown and downstream validation, provide a robust framework for elucidating the mechanism of action of this promising thienopyrimidine derivative. By following these protocols, researchers can confidently identify and validate its molecular targets, paving the way for further drug development and a deeper understanding of its therapeutic potential.
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- Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (n.d.). Taylor & Francis Online.
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- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (n.d.). Semantic Scholar.
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- Affinity‐based Probe (AfBP) and Affinity‐based Protein Profiling. In... (n.d.). ResearchGate.
- Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. (n.d.). PMC.
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.).
- Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents. (n.d.). PubMed.
- Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021, December 26). PubMed Central.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.). MDPI.
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PMC.
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- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallography of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one Complexes
Prepared by: Gemini, Senior Application Scientist
Foreword: The Structural Imperative in Modern Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in contemporary medicinal chemistry. As bioisosteres of purines, these heterocyclic systems have demonstrated a remarkable capacity to interact with a diverse range of high-value biological targets, including kinases and folate-dependent enzymes.[1][2] This has led to their investigation as potent inhibitors in oncology, inflammatory diseases, and beyond.[1][3][4] The 6-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one moiety, in particular, represents a key structure for developing targeted therapeutics due to the influence of the bulky tert-butyl group on solubility and protein-ligand interactions.[5]
In the realm of drug development, the precise three-dimensional arrangement of atoms within a molecule and its complexes is not merely academic—it is the bedrock of rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structures, providing critical insights into stereochemistry, conformation, and intermolecular interactions. This knowledge is paramount for optimizing lead compounds, understanding structure-activity relationships (SAR), and ultimately, designing safer and more effective medicines.
This guide provides a comprehensive overview of the protocols and methodologies for the synthesis, crystallization, and crystallographic analysis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one and its potential complexes. It is intended for researchers, scientists, and drug development professionals who seek to leverage structural chemistry to accelerate their research programs.
Part 1: Synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
A robust and versatile method for the synthesis of the thieno[2,3-d]pyrimidine core is predicated on the celebrated Gewald reaction, which efficiently constructs the prerequisite 2-aminothiophene intermediate.[6][7][8] This intermediate is then cyclized to form the desired fused pyrimidine ring system.
Synthetic Workflow Diagram
Caption: Synthetic route to 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one.
Protocol 1.1: Synthesis via Gewald Reaction and Cyclization
Materials:
-
Pinacolone (3,3-Dimethyl-2-butanone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Formamide
-
Standard laboratory glassware and reflux apparatus
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Step 1: Gewald Reaction - Synthesis of Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pinacolone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.5 eq) as a basic catalyst. The use of a mild base is crucial to facilitate the initial Knoevenagel condensation between the ketone and the active methylene compound.[6]
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The crude product may precipitate.
-
Reduce the solvent volume using a rotary evaporator.
-
Purify the resulting solid by recrystallization from a suitable solvent like ethanol to yield the 2-aminothiophene intermediate.
-
-
Step 2: Cyclization to form 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one.
-
Place the dried ethyl 2-amino-5-tert-butylthiophene-3-carboxylate (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide (at least 10 eq), which serves as both the reagent and the solvent.
-
Heat the mixture to a high temperature (typically 180-200 °C) under a reflux condenser for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Further purification can be achieved by recrystallization from a high-boiling point solvent or by column chromatography.
-
Part 2: Crystallization of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one and its Complexes
Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. For small organic molecules, several techniques can be employed, all of which aim to slowly bring a solution to a state of supersaturation, allowing for the ordered growth of crystals rather than rapid precipitation of an amorphous solid.
Protocol 2.1: Screening for Crystallization Conditions
It is highly recommended to perform a broad screen of solvents and crystallization techniques to identify the optimal conditions.
Recommended Solvents for Screening:
| Class | Examples |
| Alcohols | Methanol, Ethanol, Isopropanol |
| Esters | Ethyl acetate, Isopropyl acetate |
| Ketones | Acetone, Methyl ethyl ketone |
| Ethers | Diethyl ether, Dioxane, Tetrahydrofuran (THF) |
| Aromatic | Toluene, Benzene |
| Chlorinated | Dichloromethane, Chloroform |
| Amides | N,N-Dimethylformamide (DMF) |
| Other | Acetonitrile, Dimethyl sulfoxide (DMSO) |
Protocol 2.2: Common Crystallization Techniques
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture at a concentration just below saturation.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter which could act as unwanted nucleation sites.
-
Cover the vial with a cap that has been pierced with a needle or with parafilm with small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and observe over several days to weeks.
-
-
Vapor Diffusion (Solvent/Anti-Solvent):
-
This technique is particularly useful when the compound is highly soluble in one solvent but poorly soluble in another (the anti-solvent), and the two solvents are miscible.
-
Dissolve the compound in a small amount of a "good" solvent (e.g., DMF, DMSO, or dichloromethane) in a small, open vial.
-
Place this small vial inside a larger, sealed jar that contains a larger volume of the "anti-solvent" (e.g., hexane, diethyl ether, or water).
-
Over time, the anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting crystallization.
-
-
Liquid-Liquid Diffusion:
-
Carefully layer a solution of the compound in a dense solvent (e.g., chloroform) at the bottom of a narrow tube or vial.
-
Gently layer a less dense, miscible anti-solvent (e.g., hexane) on top, creating a distinct interface.
-
As the solvents slowly mix at the interface, the compound's solubility decreases, and crystals may form.
-
Part 3: Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer to determine the three-dimensional structure.
Crystallographic Analysis Workflow
Caption: General workflow for single-crystal X-ray diffraction analysis.
Protocol 3.1: Data Collection and Structure Determination
-
Crystal Selection and Mounting:
-
Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects.
-
Mount the crystal on a suitable holder (e.g., a cryoloop or a glass fiber) using a small amount of cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage during data collection.
-
-
Data Collection:
-
Center the crystal in the X-ray beam of the diffractometer.
-
Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to integrate the reflection intensities and apply corrections (e.g., for absorption).
-
Solve the structure using software packages like SHELXS or Olex2. This typically involves using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares refinement (e.g., with SHELXL).
-
Locate and refine hydrogen atoms, which can often be found in the difference electron density map or placed in calculated positions.
-
Representative Crystallographic Data
While the crystal structure for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is not publicly available as of this writing, the data for a closely related analog, 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one , provides a valuable example of the results obtained from such an analysis.
| Parameter | Value |
| Chemical Formula | C₉H₁₀N₂OS |
| Formula Weight | 194.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.027 (3) |
| b (Å) | 10.706 (5) |
| c (Å) | 10.907 (3) |
| β (°) ** | 97.333 (3) |
| Volume (ų) ** | 929.7 (6) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Cu Kα |
| R-factor (R1) | 0.050 |
| wR2 | 0.151 |
| Data sourced from the Cambridge Structural Database (CSD), Deposition Number not available in the provided search results. |
The thienopyrimidine ring system in this analog is nearly planar. The crystal packing is stabilized by C—H⋯O hydrogen bonds and π–π stacking interactions.[3] Analysis of such features in the 6-tert-butyl derivative would be crucial for understanding its solid-state properties and potential for polymorphism.
Conclusion
The crystallographic analysis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one and its complexes is an essential step in the rational design of novel therapeutics. The protocols outlined in this guide provide a robust framework for the synthesis, crystallization, and structural determination of this important class of molecules. By applying these methodologies, researchers can gain invaluable insights into the molecular architecture of their compounds, thereby accelerating the journey from chemical entity to clinical candidate.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Tashkhodzhaev, B., Kadyrov, A. S., & Saidov, S. S. (2012). 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2740. [Link]
-
Tong, N., et al. (2020). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 63(15), 8235–8253. [Link]
-
Wang, Y., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. [Link]
-
Sabnis, R. W. (2008). Gewald reaction. Organic Chemistry Portal. [Link]
-
MySkinRecipes. (n.d.). 6-(tert-Butyl)thieno[2,3-d]pyrimidin-4(3H)-one. Retrieved from [Link]
-
Perdicchia, D. (2014). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Wikipedia. (2023). Gewald reaction. [Link]
-
Li, Q., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(21), 5048. [Link]
-
Al-Taisan, W. A., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(7), 4705-4717. [Link]
-
Abdel-rahman, A. A.-H., et al. (2021). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Molecules, 26(16), 4995. [Link]
-
Pal, M., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 10(46), 9185-9195. [Link]
-
J&K Scientific. (n.d.). 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one, 97%. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Information Novel thieno[2,3-d]pyrimidines. [Link]
-
SciELO. (2022). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. [Link]
-
ChemInfoGraphic. (2018). Gewald Reaction 1966. [Link]
-
ResearchGate. (2015). (PDF) Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. [Link]
-
ResearchGate. (2014). (PDF) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
El-Sayed, M. A.-A., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Pharmaceuticals, 15(12), 1500. [Link]
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- 3. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | MDPI [mdpi.com]
- 4. 6-(tert-Butyl)thieno[2,3-d]pyrimidin-4(3H)-one [myskinrecipes.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
Welcome to the dedicated technical support guide for the synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this important heterocyclic scaffold. As a molecule of interest in drug discovery, particularly as a kinase inhibitor, its efficient and reproducible synthesis is paramount.
This guide moves beyond simple procedural outlines. It is structured as a dynamic troubleshooting resource, addressing the common and nuanced challenges encountered during synthesis. We will delve into the causality behind experimental choices, providing you with the rationale needed to not only solve immediate problems but also to build a more robust and intuitive understanding of the underlying chemistry.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter at the bench.
Question 1: I am experiencing very low to no yield of my initial thiophene intermediate, 2-amino-5-tert-butylthiophene-3-carbonitrile, via the Gewald reaction. What are the likely causes and how can I fix it?
Answer:
This is a common bottleneck. The Gewald reaction, while powerful, is sensitive to several factors, especially when using a sterically hindered ketone like pinacolone (3,3-dimethyl-2-butanone).
Potential Causes & Solutions:
-
Ineffective Base/Catalyst: The choice and amount of the basic catalyst are critical. Morpholine is commonly used, but its effectiveness can be hampered.
-
Insight: The catalyst's role is to facilitate both the initial Knoevenagel condensation between the ketone and malononitrile and the subsequent Michael addition of sulfur.
-
Solution:
-
Optimize Catalyst Loading: Instead of catalytic amounts, try using a stoichiometric amount of the base, such as triethylamine, in a solvent like ethanol or DMF.
-
Alternative Catalysts: Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts if you suspect the reaction is stalling.
-
-
-
Suboptimal Reaction Temperature: The reaction has a specific thermal window.
-
Insight: The initial condensation is often exothermic, but the subsequent cyclization and sulfur addition require thermal energy to proceed at a reasonable rate. Too high a temperature can lead to polymerization of malononitrile or other side reactions.
-
Solution: A typical temperature profile involves gentle reflux in ethanol (around 78-82°C). If using a higher boiling solvent like DMF, maintain the temperature between 80-100°C. Monitor the reaction by TLC to avoid overheating and decomposition.
-
-
Purity of Reagents: The Gewald reaction is notoriously sensitive to the purity of the starting materials.
-
Insight: Old or impure malononitrile can be partially polymerized or hydrated. Sulfur quality can also vary.
-
Solution: Use freshly opened or purified malononitrile. Elemental sulfur should be a fine, bright yellow powder.
-
Troubleshooting Workflow for Gewald Reaction
Caption: Decision tree for troubleshooting the Gewald reaction step.
Question 2: During the cyclization step with formamide to form the 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, my reaction turns dark and I isolate a complex mixture of products. What is happening?
Answer:
This issue points towards decomposition or side reactions during the high-temperature cyclization. The cyclization of the aminonitrile thiophene with formamide or formic acid is typically conducted at high temperatures (150-190°C), which can be problematic.
Potential Causes & Solutions:
-
Thermal Decomposition: The thiophene ring, while aromatic, can be susceptible to degradation at very high temperatures, especially if impurities are present from the previous step.
-
Insight: Formamide itself can decompose at high temperatures to ammonia and carbon monoxide, or to hydrogen cyanide and water, creating a harsh reactive environment.
-
Solution:
-
Use a Milder Cyclizing Agent: A highly effective alternative is to first react the 2-amino-5-tert-butylthiophene-3-carbonitrile with triethyl orthoformate in the presence of an acid catalyst (like acetic anhydride) to form an intermediate ethoxymethyleneamino compound. This intermediate can then be cyclized under much milder conditions, often just by heating with ammonia in ethanol or by treatment with a base.
-
Precise Temperature Control: If using the formamide route is necessary, use a high-boiling solvent like diphenyl ether to ensure uniform heating and avoid localized "hot spots" that can cause charring. Use a sand bath or a high-quality heating mantle with a temperature controller.
-
-
-
Incomplete Reaction of Intermediate: The reaction may be forming an N-formyl intermediate that fails to cyclize efficiently, leading to a mixture upon workup.
-
Insight: The cyclization requires the loss of water (from formic acid) or ammonia (from formamide), which can be an equilibrium process.
-
Solution: If using formic acid, consider adding a dehydrating agent like acetic anhydride to drive the reaction towards the cyclized product.
-
Data Summary: Cyclization Conditions
| Method | Reagents | Temperature (°C) | Typical Yield (%) | Notes |
| Direct Cyclization | Formamide | 170-190 | 40-60 | Prone to decomposition; requires high purity starting material. |
| Two-Step (Orthoformate) | 1. Triethyl orthoformate, Ac₂O2. NH₃ in EtOH | 120-140 (Step 1)Reflux (Step 2) | 75-90 | Milder conditions, higher yield, more reproducible. |
Question 3: My final product, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, is difficult to purify. It appears oily or co-elutes with impurities during column chromatography. How can I improve purification?
Answer:
Purification challenges with this compound often stem from residual starting materials or closely related byproducts.
Potential Causes & Solutions:
-
Residual High-Boiling Solvents: If using formamide or DMF, these solvents can be difficult to remove completely and can keep the product oily.
-
Insight: These solvents have high boiling points and can form azeotropes or strong intermolecular interactions with the product.
-
Solution: After the reaction, perform a co-evaporation step. Dissolve the crude product in a lower-boiling solvent like toluene or methanol and evaporate it under reduced pressure. Repeat this 2-3 times to azeotropically remove the high-boiling residue.
-
-
Formation of N-Formyl Intermediate Impurity: As mentioned in the previous question, the uncyclized N-formyl intermediate is a common impurity.
-
Insight: This intermediate has a similar polarity to the final product, making chromatographic separation difficult.
-
Solution:
-
Reaction Completion: Ensure the cyclization reaction goes to completion by extending the reaction time or slightly increasing the temperature. Monitor carefully by TLC or LC-MS.
-
Recrystallization: This product is often crystalline. A well-chosen recrystallization solvent can be far more effective than chromatography for removing small amounts of closely related impurities. Try solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
-
-
Inappropriate Chromatography Conditions:
-
Insight: Standard silica gel chromatography might not be optimal.
-
Solution:
-
Solvent System: Use a gradient elution. Start with a non-polar system (e.g., 100% Hexane) and gradually increase the polarity with ethyl acetate. A small amount of methanol (1-2%) can be added to the ethyl acetate to help elute the product if it is streaking.
-
Alternative Stationary Phase: Consider using alumina (neutral) as the stationary phase, which can sometimes provide better separation for heterocyclic compounds.
-
-
Part 2: Frequently Asked Questions (FAQs)
What is the general reaction mechanism for this synthesis?
The most common synthetic route involves two key stages:
-
Gewald Reaction: This is a multicomponent reaction that forms the substituted thiophene ring. It proceeds via an initial Knoevenagel condensation of pinacolone and malononitrile, followed by a Michael addition of elemental sulfur, and finally, an intramolecular cyclization and tautomerization to yield 2-amino-5-tert-butylthiophene-3-carbonitrile.
-
Pyrimidinone Ring Formation: The 2-amino-3-carbonitrile functional groups on the thiophene are then used to construct the pyrimidinone ring. This is typically achieved by heating with a one-carbon source like formic acid or formamide, which acts as both a reagent and a solvent. The reaction involves formylation of the amino group followed by an intramolecular cyclization (addition of the amide N-H to the nitrile) and tautomerization to the stable pyrimidinone form.
Reaction Mechanism Overview
Technical Support Center: Improving the Solubility of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
Welcome to the technical support guide for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this promising heterocyclic compound. Thieno[2,3-d]pyrimidine derivatives are a cornerstone in modern drug discovery, with applications ranging from kinase inhibitors to anticancer agents.[1][2][3][4] However, their often-planar, aromatic nature, combined with lipophilic substituents like the tert-butyl group, frequently leads to poor aqueous solubility, a critical hurdle in preclinical development.
This guide moves beyond simple protocols to explain the underlying principles of each solubility enhancement technique. Our goal is to empower you not just to solve immediate experimental issues but to build a robust, rational approach to formulating this and other challenging molecules.
Section 1: Foundational Understanding & Initial Assessment
This section addresses the most common initial questions regarding the compound's behavior and how to establish a reliable baseline for your experiments.
FAQ 1: What intrinsic properties of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one contribute to its poor solubility?
Answer: The solubility of this molecule is governed by a balance of competing structural features:
-
Hydrophobic Character: The thienopyrimidine core is a large, relatively nonpolar aromatic system. The addition of a tert-butyl group, a bulky and highly lipophilic moiety, significantly increases the molecule's overall hydrophobicity.[5] This is the primary driver of its poor solubility in aqueous media.
-
Crystal Lattice Energy: As a planar heterocyclic system, the molecule can pack efficiently into a stable crystal lattice through π-stacking interactions. High lattice energy means that a significant amount of energy is required to break these interactions and allow the solvent to surround individual molecules, thus limiting solubility.
-
Hydrogen Bonding Potential: The molecule possesses hydrogen bond donors (the N-H group on the pyrimidine ring) and acceptors (the carbonyl oxygen and ring nitrogens). These allow for some interaction with polar protic solvents like water, but this effect is often overshadowed by the dominant hydrophobic nature of the molecule.
-
Ionization Potential (pKa): The thieno[2,3-d]pyrimidin-4-one core contains both a weakly acidic proton (N3-H) and weakly basic nitrogen atoms. This means its charge state, and therefore its solubility, can be influenced by the pH of the medium.
FAQ 2: How do I perform a reliable baseline (thermodynamic) solubility assessment?
Answer: Before attempting to improve solubility, you must accurately measure its baseline thermodynamic solubility. This value represents the true equilibrium point and serves as the benchmark against which all enhancement techniques are measured. A common mistake is to misinterpret the rapid precipitation of a kinetically soluble state (from a DMSO stock) as the thermodynamic solubility.
Experimental Protocol: Equilibrium Solubility Measurement
-
Preparation: Add an excess amount of the solid compound to a known volume of your solvent of interest (e.g., water, phosphate-buffered saline pH 7.4). "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. For poorly soluble, crystalline compounds, this can take 24-72 hours.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed (e.g., 13,000 rpm for 10 minutes), followed by careful collection of the supernatant.[6] Filtration can also be used, but ensure the filter material does not adsorb your compound.
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent (in which the compound is highly soluble, like acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Analysis: Quantify the compound concentration using a validated analytical technique, such as HPLC-UV or LC-MS.[6]
This protocol provides the true equilibrium solubility, a critical parameter for biopharmaceutical classification (BCS) and for evaluating the effectiveness of formulation strategies.
Section 2: Troubleshooting Common Experimental Problems
Researchers frequently encounter issues when transitioning from organic synthesis workups to biological assays. This section tackles the most prevalent problem.
FAQ 3: My compound dissolves perfectly in DMSO, but crashes out when I add it to my aqueous cell culture media or buffer. Why is this happening and how can I fix it?
Answer: This is a classic case of exceeding the kinetic solubility limit.
-
The "Why": You are creating a supersaturated solution. The compound is highly soluble in your 100% DMSO stock. When you dilute this stock into an aqueous buffer, the DMSO acts as a potent co-solvent.[7] However, as the percentage of DMSO drops dramatically in the final solution (typically to <1%), the solvent environment becomes predominantly aqueous. The aqueous buffer cannot support the high concentration of the compound that was stable in DMSO, causing it to rapidly precipitate or "crash out."
-
The "How-to-Fix": The solution is to ensure the final concentration of your compound in the aqueous medium is below its solubility limit in that specific solvent mixture.
Workflow for Preventing Precipitation in Assays
Caption: Troubleshooting workflow for compound precipitation.
Section 3: Strategic Approaches to Solubility Enhancement
If baseline solubility is insufficient for your needs (e.g., in vivo studies, high-concentration screening), several formulation strategies can be employed.
Question 1: Which co-solvents are most effective for a thienopyrimidine compound, and what is the correct way to use them?
Answer: Co-solvency is a powerful technique that works by reducing the overall polarity of the aqueous solvent, making it more favorable for hydrophobic molecules.[8] For parenteral and in vitro use, biocompatible co-solvents are essential.
Recommended Co-solvents & Properties
| Co-solvent | Typical Starting Conc. (v/v) | Key Properties & Considerations |
| Ethanol | 5-20% | Good solubilizer, but can have biological effects at higher concentrations.[9][10] |
| Propylene Glycol (PG) | 10-40% | Common in parenteral formulations; can be viscous.[7][10] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Excellent solubilizer for many poorly soluble drugs; extensive hydrophobic interactions.[10] |
| Glycerin | 5-30% | Biocompatible, but can increase viscosity significantly.[10][11] |
Protocol: Co-solvent Screening
-
Prepare Co-solvent Blends: Create a series of aqueous buffers (e.g., PBS pH 7.4) containing different concentrations of each co-solvent (e.g., 10%, 20%, 30% PEG 400).
-
Determine Solubility: Using the equilibrium solubility protocol from FAQ 2, measure the solubility of your compound in each co-solvent blend.
-
Analyze Data: Plot solubility (e.g., in µg/mL) versus co-solvent concentration (%) to identify the most effective agent and the optimal concentration range.
-
Important Note: Always check for co-solvent compatibility with your experimental system (e.g., cell viability, enzyme activity) by running appropriate controls.
Question 2: Is pH modification a viable strategy for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one?
Answer: Yes, it is a highly relevant strategy. The solubility of an ionizable compound is lowest at its isoelectric point and increases as it becomes charged. The thienopyrimidinone core has an acidic N-H proton and basic ring nitrogens, allowing for salt formation at both low and high pH.
-
Acidic Conditions (e.g., pH 1-3): The basic nitrogen atoms in the pyrimidine ring can become protonated, forming a cationic salt which is expected to have significantly higher aqueous solubility.
-
Alkaline Conditions (e.g., pH 9-11): The relatively acidic proton at the N3 position can be removed by a base, forming an anionic salt, which should also be more soluble.
Workflow: pH-Dependent Solubility Profiling
Caption: Workflow for pH-dependent solubility analysis.
A pH-solubility profile is crucial for developing oral dosage forms, as the compound will experience a wide pH range transiting through the gastrointestinal tract.[12]
Question 3: My compound is intended for oral administration and needs better dissolution. What is a solid dispersion and how can it help?
Answer: Solid dispersion is a highly effective technique for improving the oral bioavailability of poorly soluble drugs (BCS Class II/IV).[13] It involves dispersing the drug at a molecular level within a hydrophilic, inert carrier matrix.[14][15][16]
-
Mechanism of Action:
-
Amorphous State: The drug exists in a high-energy amorphous state, rather than a stable crystalline form. This bypasses the need for crystal lattice energy to be overcome during dissolution.[13]
-
Reduced Particle Size: Upon contact with water, the carrier dissolves rapidly, releasing the drug as extremely fine, colloidal particles, which dramatically increases the surface area for dissolution.[13][14][15]
-
Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug particles.[13]
-
Common Solid Dispersion Carriers
-
Polyvinylpyrrolidone (PVP): e.g., PVP K30
-
Polyethylene Glycols (PEGs): e.g., PEG 4000, PEG 6000[14]
-
Hydroxypropyl Methylcellulose (HPMC)
-
Soluplus®
Methods of Preparation
-
Solvent Evaporation Method: The drug and carrier are co-dissolved in a common organic solvent, which is then evaporated, leaving a solid matrix.[17]
-
Fusion (Melt) Method: The drug is dissolved in the molten carrier, and the mixture is rapidly cooled and solidified.
-
Hot-Melt Extrusion: A scalable, solvent-free industrial method for producing solid dispersions.[17]
Solid dispersions can be a transformative approach for preclinical toxicology studies and early-phase clinical formulations, often leading to significant improvements in drug absorption and bioavailability.[15]
References
- 1. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents [mdpi.com]
- 7. ijpbr.in [ijpbr.in]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. scispace.com [scispace.com]
- 11. Cosolvency | PPTX [slideshare.net]
- 12. ijper.org [ijper.org]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. japer.in [japer.in]
- 16. jddtonline.info [jddtonline.info]
- 17. japsonline.com [japsonline.com]
Technical Support Center: Overcoming Resistance to Thieno[2,3-d]pyrimidine Inhibitors
Introduction
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors used in oncology.[1][2][3] Compounds based on this core structure have shown significant efficacy against targets like the Epidermal Growth Factor Receptor (EGFR) and BCR-ABL.[4][5][6] However, the emergence of drug resistance is a persistent clinical and research challenge, often leading to diminished inhibitor efficacy and experimental variability.[7][8][9]
This guide is designed to serve as a technical resource for researchers encountering resistance to thieno[2,3-d]pyrimidine inhibitors in their experimental models. It provides a structured approach to troubleshooting, from identifying the underlying mechanism to validating your findings, ensuring the integrity and reproducibility of your research.
Troubleshooting Guide: Loss of Inhibitor Efficacy
This section addresses common scenarios where a previously effective thieno[2,3-d]pyrimidine inhibitor shows reduced activity.
Question 1: My cancer cell line, which was previously sensitive to an EGFR-targeted thieno[2,3-d]pyrimidine inhibitor (e.g., Gefitinib), is now showing reduced responsiveness. What is the most common cause and how do I test for it?
Answer:
The most prevalent mechanism for acquired resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC) models is a secondary mutation in the EGFR kinase domain.[7][8] The most common of these is the T790M "gatekeeper" mutation , which accounts for approximately 50% of acquired resistance cases.[8][10] This mutation increases the affinity of the kinase for ATP, making it more difficult for ATP-competitive inhibitors to bind effectively.[10]
Your primary troubleshooting step is to screen for this mutation.
Recommended Workflow: Mutation Screening
Caption: Workflow for identifying T790M-mediated resistance.
Protocol 1: EGFR T790M Mutation Detection by Pyrosequencing
Pyrosequencing is a highly sensitive method for detecting and quantifying mutations in a mixed population of cells, surpassing the sensitivity of traditional Sanger sequencing.[11][12][13] Commercial kits are available for this purpose.[14]
1. Genomic DNA (gDNA) Extraction:
-
Harvest ~1-5 million resistant cells and a corresponding sensitive parental cell line (as a control).
-
Use a commercial gDNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) and follow the manufacturer's protocol.
-
Quantify gDNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
2. PCR Amplification of EGFR Exon 20:
-
Set up a PCR reaction using primers flanking the T790M mutation site in EGFR exon 20. One of the primers must be biotinylated for pyrosequencing.
-
A typical reaction mixture (50 µL):
-
5 µL 10x PCR Buffer
-
1.5 mM MgCl₂
-
0.2 mM each dNTP
-
20 pmol of each primer (Forward and Biotinylated-Reverse)
-
1.5 units Taq Polymerase
-
5 µL gDNA (~50-100 ng)
-
-
PCR cycling conditions:
-
Initial Denaturation: 95°C for 5 min
-
40 Cycles:
-
95°C for 30 sec
-
55°C for 30 sec
-
72°C for 30 sec
-
-
Final Extension: 72°C for 10 min[12]
-
-
Confirm successful amplification of the correct product size via agarose gel electrophoresis.[12]
3. Pyrosequencing Analysis:
-
Prepare the single-stranded, biotinylated PCR products using Streptavidin Sepharose beads according to the pyrosequencing instrument's protocol (e.g., PyroMark Q24).[14]
-
The sequencing primer is annealed to the template.
-
The instrument will dispense nucleotides in a specified order to sequence the region containing codon 790.
-
The software analyzes the pyrogram to detect the C>T substitution and quantifies the percentage of mutant alleles.[13]
| Expected Outcome | Interpretation |
| Resistant Cells: T790M allele detected (>1%) | On-target mutation is the likely cause of resistance.[8] |
| Parental Cells: T790M allele not detected (<1%) | Confirms the mutation is acquired, not pre-existing. |
| Resistant Cells: T790M allele not detected | Resistance is due to other mechanisms. Proceed to Q2.[15] |
Question 2: I've confirmed my resistant cells are T790M-negative. What other resistance mechanisms should I investigate?
Answer:
When on-target mutations are ruled out, resistance is often driven by BCR-ABL-independent activation of alternative survival pathways .[6] Cancer cells can develop bypass tracks that circumvent the inhibited kinase, reactivating downstream signaling required for proliferation and survival. The most common bypass pathways involve the MAPK (ERK) and PI3K/AKT signaling cascades .[5][16][17]
Therefore, your next step is to assess the phosphorylation status of key proteins in these pathways.
Recommended Workflow: Pathway Activation Analysis
Caption: Workflow for detecting bypass pathway activation.
Protocol 2: Western Blot for MAPK and PI3K/AKT Pathway Activation
This protocol allows for the sensitive detection of phosphorylated (activated) signaling proteins.[16][18][19]
1. Cell Culture and Lysis:
-
Plate both sensitive parental and resistant cells.
-
Treat cells with the thieno[2,3-d]pyrimidine inhibitor at a concentration known to be effective in the parental line (e.g., 1-10x IC50) for 1-2 hours. Include untreated controls for both cell lines.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and clarify lysates by centrifugation at ~14,000 x g for 15 minutes at 4°C.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[16]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[16]
-
Wash 3x with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.[16]
-
Quantify band intensities using software like ImageJ. Normalize phospho-protein levels to total protein and then to the loading control.[18]
| Hypothetical Western Blot Data | p-ERK/Total ERK (Fold Change vs. Untreated Parental) | p-AKT/Total AKT (Fold Change vs. Untreated Parental) |
| Parental Cells (Untreated) | 1.0 | 1.0 |
| Parental Cells (+ Inhibitor) | 0.1 | 0.2 |
| Resistant Cells (Untreated) | 1.5 | 1.8 |
| Resistant Cells (+ Inhibitor) | 1.4 | 0.3 |
Interpretation: In the hypothetical data above, the inhibitor effectively suppresses p-ERK in parental cells but fails to do so in resistant cells. This indicates a MAPK/ERK pathway reactivation is a likely resistance mechanism.
Question 3: My cells are mutation-negative and show no clear evidence of bypass pathway activation, yet they are still resistant. What else could be happening?
Answer:
Another significant mechanism of drug resistance is the increased efflux of the inhibitor from the cell, mediated by ATP-binding cassette (ABC) transporters .[20] Proteins like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) act as pumps that actively remove xenobiotics, including kinase inhibitors, from the cytoplasm.[21] Overexpression or increased activity of these pumps can lower the intracellular concentration of your thieno[2,3-d]pyrimidine inhibitor below its effective threshold.
You can test for this mechanism using a fluorescent substrate efflux assay.
Protocol 3: Calcein-AM Efflux Assay
This is a robust, plate-based method to assess the activity of P-gp and MRP1 transporters.[21] Calcein-AM is a non-fluorescent substrate that becomes fluorescent upon hydrolysis by intracellular esterases. Active efflux pumps transport Calcein-AM out of the cell before it can be hydrolyzed, resulting in low fluorescence.[21]
1. Cell Seeding:
-
Seed parental and resistant cells in a 96-well black, clear-bottom plate and culture overnight to form a monolayer.
2. Assay Procedure:
-
Gently wash cells twice with pre-warmed assay buffer (e.g., PBS).
-
Add 50 µL of assay buffer containing your test compounds or known ABC transporter inhibitors (positive controls, e.g., Verapamil for P-gp). Incubate at 37°C for 15-30 minutes.
-
Add 50 µL of a 2X working solution of Calcein-AM to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Gently wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM.
-
Add 100 µL of ice-cold PBS to each well.
3. Data Acquisition:
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).[21]
| Condition | Expected Fluorescence in Parental Cells | Expected Fluorescence in Resistant Cells | Interpretation |
| No Inhibitor | High | Low | Resistant cells are actively effluxing the dye. |
| + Verapamil (P-gp Inhibitor) | High | High | The efflux is P-gp dependent. |
| + Your Compound | High | High | Your compound may also be a substrate/inhibitor of the efflux pump. |
Interpretation: A significantly lower fluorescence signal in resistant cells compared to parental cells, which is rescued by a known ABC transporter inhibitor, strongly suggests that drug efflux is the mechanism of resistance.
Frequently Asked Questions (FAQs)
Q1: Can resistance be caused by something other than the three mechanisms you've described? A: Yes. While on-target mutations, bypass pathways, and drug efflux are the most common, other mechanisms exist. These include amplification of the target oncogene (e.g., MET amplification), phenotypic changes like the epithelial-to-mesenchymal transition (EMT), or activation of other receptor tyrosine kinases.[8][22] If the primary troubleshooting steps do not yield a clear answer, broader discovery approaches like RNA-seq or proteomic analysis may be necessary.
Q2: My thieno[2,3-d]pyrimidine inhibitor targets BCR-ABL. Are the resistance mechanisms similar? A: Yes, the principles are very similar. In Chronic Myeloid Leukemia (CML), resistance to BCR-ABL inhibitors is also frequently caused by point mutations in the ABL kinase domain.[5][6][9] The "gatekeeper" T315I mutation is analogous to EGFR's T790M and confers broad resistance to many first and second-generation inhibitors.[5] Similarly, BCR-ABL-independent reactivation of downstream pathways like MAPK or JAK/STAT can also occur.[5][6] The troubleshooting workflows described here can be adapted by substituting the appropriate primers and antibodies for the BCR-ABL system.
Q3: How can I be sure my inhibitor stock solution is still active? A: This is a critical control. Before investigating complex biological mechanisms, always validate your inhibitor. You can do this by:
-
Testing on a known sensitive cell line: Use the parental, non-resistant cell line to confirm the expected IC50 value in a standard cell viability assay (e.g., MTT or CellTiter-Glo). A significant shift in the IC50 could indicate a problem with the compound.
-
Using a cell-free biochemical assay: If available, test the compound's ability to inhibit the purified target kinase in vitro. This directly measures its inhibitory activity without the complexities of a cellular environment.[23][24]
Q4: What is a good "negative control" compound for my experiments? A: An ideal negative control is a structurally similar analog of your active thieno[2,3-d]pyrimidine inhibitor that has been shown to be inactive against your target kinase.[25] Using such a compound helps to ensure that the observed cellular effects are due to specific inhibition of the target and not off-target effects or general cytotoxicity of the chemical scaffold.
References
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- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.PubMed.
- Application Notes and Protocols for ABC Transporter-Mediated Efflux Assays Using a Fluorescent Substrate.Benchchem.
- Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways.Benchchem.
- Pyrosequencing for EGFR mutation detection: diagnostic accuracy and clinical implications.Unknown Source.
- EGFR Pyro Kit.QIAGEN.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.PMC - NIH.
- Application Note: Western Blot Protocol for Analyzing MAPK/ERK Pathway Modulation by D6UF8X4Omb Treatment.Benchchem.
- The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP.PMC - NIH.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.PLOS One.
- Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo.PMC - NIH.
- Cell-based test for kinase inhibitors.INiTS.
- Clinical investigation of EGFR mutation detection by pyrosequencing in lung cancer patients.Spandidos Publications.
- T790M and acquired resistance of EGFR TKI: a literature review of clinical reports.PMC.
- Pyrosequencing, a method approved to detect the two major EGFR mutations for anti EGFR therapy in NSCLC.PMC - PubMed Central.
- Lower gefitinib dose led to earlier resistance acquisition before emergence of T790M mutation in epidermal growth factor receptor‐mutated lung cancer model.NIH.
- Spotlight: Cell-based kinase assay formats.Reaction Biology.
- Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora.PMC - NIH.
- Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status.ClinPGx.
- A Fluorescent Microplate-Based Assay Workflow Enabling the Functional Characterization of Multi-Drug Resistance Transporters.Agilent.
- Immuno-oncology Cell-based Kinase Assay Service.Creative Biolabs.
- Western blot analysis of proteins in the mitogen-activated protein...ResearchGate.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents.PubMed.
- abc efflux pumps: Topics by Science.gov.Science.gov.
- Surmounting the Resistance Against EGFR Inhibitors Through the Development of thieno[2,3-d]pyrimidine-based Dual EGFR/HER2 Inhibitors.PubMed.
- troubleshooting low bioactivity in pyrimidine thione assays.Benchchem.
- How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps.PMC - NIH.
- Response and Resistance to BCR-ABL1-Targeted Therapies.PMC - PubMed Central.
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][18][23][26]triazolo[1,5-a]pyrimidine Derivatives. MDPI. Available at:
- Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening.PubMed.
- Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism.PMC - NIH.
- Treatment-Emergent Resistance to Asciminib in Chronic Myeloid Leukemia Patients Due to Myristoyl-Binding Pocket-Mutant of BCR::ABL1/A337V Can Be Effectively Overcome with Dasatinib Treatment.MDPI.
- Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors.PMC - NIH.
- Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H) - PubMed.PubMed.
- Shorter procedure to access Thieno[2,3-d]pyrimidines.openlabnotebooks.org.
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives.Allied Academies.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.ResearchGate.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation.Organic & Biomolecular Chemistry (RSC Publishing).
- Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors.PubMed.
- Mechanisms of resistance to BCR-ABL kinase inhibitors.PubMed.
- The ABC-Type Efflux Pump MacAB Is Involved in Protection of Serratia marcescens against Aminoglycoside Antibiotics, Polymyxins, and Oxidative Stress.NIH.
- Targeting BCR-ABL-Independent TKI Resistance in Chronic Myeloid Leukemia by mTOR and Autophagy Inhibition.PubMed.
- Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema.PubMed.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.PMC - PubMed Central.
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Technical Support Center: Purification of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one. This document provides field-proven insights, troubleshooting guides, and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common purification challenges and ensure the highest possible purity for your compound.
Thieno[2,3-d]pyrimidines are a critical class of heterocyclic compounds, serving as bioisosteres of purines and acting as core scaffolds in the development of novel therapeutics, including kinase inhibitors and anticancer agents.[1][2][3] The purity of the 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one building block is paramount for the success of subsequent synthetic steps and the reliability of biological assay data.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one?
A1: Impurities are typically byproducts or unreacted materials from the synthesis route. Common synthetic pathways for thienopyrimidines, like the Gewald reaction followed by cyclization with formamide, can introduce specific impurities.[4][5] You should anticipate:
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Unreacted Starting Materials: Such as the initial ketone, cyanoacetate, and elemental sulfur, or the intermediate 2-aminothiophene derivative.
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Incomplete Cyclization Products: Amide or formamidine intermediates that have not fully cyclized to form the pyrimidinone ring.[6]
-
Side-Reaction Products: Byproducts from dimerization or alternative reaction pathways.
-
Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be difficult to remove.
-
Reagents: Residual cyclizing agents like formamide or dehydrating agents if used.[7]
Q2: Which analytical techniques are essential for confirming the purity of my final product?
A2: A combination of techniques is necessary for a comprehensive purity assessment:
-
¹H and ¹³C NMR: Confirms the chemical structure and identifies any organic impurities or residual solvents. The absence of signals from starting materials is a key indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the mass of the compound for identity confirmation and a purity percentage based on the peak area in the chromatogram.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. A broad or depressed melting range typically indicates the presence of impurities.
-
TLC (Thin-Layer Chromatography): A quick and effective method to assess the number of components in your sample and to determine an appropriate solvent system for column chromatography. A single spot on the TLC plate is a good, albeit not definitive, sign of purity.
Q3: What is the most straightforward purification method to try first?
A3: For crystalline solids like 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, recrystallization is the most efficient and scalable first-line purification technique.[8] It is highly effective at removing small amounts of impurities with different solubility profiles. If recrystallization fails or the crude material is an oil or contains multiple, similarly soluble components, silica gel column chromatography is the recommended alternative.[4][9]
Purification Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization Failure: Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is oversaturated. Cooling is too rapid. | 1. Re-heat the solution until the oil redissolves. 2. Add a small amount of additional hot solvent to reduce saturation. 3. Allow the flask to cool very slowly (e.g., by wrapping it in glass wool or placing it in a warm water bath). 4. Try a lower-boiling point solvent. |
| Recrystallization Failure: No Crystals Form | The solution is not sufficiently saturated, or the compound is highly soluble even at low temperatures. Nucleation is inhibited. | 1. Evaporate some of the solvent to increase concentration and re-cool. 2. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. 3. Add a seed crystal from a previous pure batch. 4. Place the solution in an ice bath or freezer to further decrease solubility. |
| Recrystallization Failure: Low Recovery | The compound has significant solubility in the cold solvent. Too much solvent was used initially. | 1. Before filtering, cool the flask in an ice bath for at least 30 minutes to maximize precipitation. 2. Minimize the amount of solvent used for dissolving the crude product. 3. Evaporate the filtrate to recover a second, possibly less pure, crop of crystals. |
| Column Chromatography: Compound Won't Elute | The mobile phase (eluent) is not polar enough to move the compound down the silica gel column. | 1. Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. 2. If the compound is still immobile, a small percentage (0.5-1%) of methanol can be added to the eluent. |
| Column Chromatography: Poor Separation | The polarity difference between your compound and the impurities is small. The eluent polarity is too high or too low. | 1. Run a TLC gradient to find the optimal solvent system that gives good separation (ΔRf > 0.2). 2. Use a shallower polarity gradient during the column run to increase resolution between closely running spots. 3. Ensure the sample is loaded in a very concentrated, narrow band at the top of the column. |
Visual Workflow: Purification Strategy
The following diagram outlines a logical workflow for purifying crude 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
Welcome to the technical support center for the synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this and related thienopyrimidine scaffolds. The thieno[2,3-d]pyrimidine core is a significant pharmacophore found in numerous compounds with diverse biological activities, including anticancer and kinase inhibitory effects.[1][2][3][4] Its successful and clean synthesis is therefore of paramount importance.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles and field-proven insights.
I. Overview of the Primary Synthetic Route
The most common and efficient pathway to 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one typically starts with a multicomponent Gewald reaction to form the key intermediate, a 2-amino-3-cyanothiophene, followed by cyclization with formamide or a similar reagent to construct the pyrimidinone ring.[5][6][7][8]
Workflow: Synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
Caption: General synthetic workflow for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one.
II. Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems that may arise during the synthesis, providing explanations for their occurrence and actionable solutions.
Issue 1: Low Yield or No Product in the Gewald Reaction (Step 1)
Question: I am getting a low yield of the 2-amino-5-tert-butyl-3-cyanothiophene intermediate, or the reaction is not proceeding at all. What could be the cause?
Answer:
Low yields in the Gewald reaction are a frequent issue and can often be attributed to several factors related to the reaction conditions and the stability of intermediates.
Potential Causes & Solutions:
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Inefficient Knoevenagel Condensation: The initial step is a Knoevenagel condensation between pinacolone and malononitrile.[9] This reaction is base-catalyzed, and the choice of base is critical.
-
Insight: While strong bases like sodium ethoxide can be used, they may also promote self-condensation of the ketone or other side reactions. Milder bases like morpholine or triethylamine are often preferred to maintain a controlled reaction rate.[9]
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Solution: If the reaction is sluggish, consider a modest increase in the catalyst concentration or a slight elevation of the reaction temperature (e.g., to 50-60 °C). However, be cautious as excessive heat can lead to dimerization of the Knoevenagel product.[9]
-
-
Dimerization of the Ylidene Intermediate: A significant side reaction is the dimerization of the α,β-unsaturated nitrile formed during the Knoevenagel condensation.[9] This is particularly problematic if the subsequent addition of sulfur and cyclization are slow.
-
Insight: The dimer is often a stable byproduct and can sometimes be the major product isolated if conditions are not optimized.[9]
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Solution: Ensure that elemental sulfur is well-dissolved or finely suspended in the reaction mixture. The reaction is typically run as a one-pot process, and the timely consumption of the Knoevenagel intermediate is key.[5][6] Maintaining the reaction temperature in the optimal range (often 45-55 °C) can favor the desired intramolecular cyclization over intermolecular dimerization.[9]
-
-
Poor Quality of Reagents:
-
Solution: Use freshly distilled pinacolone and dry solvents. Elemental sulfur should be a fine powder to ensure good reactivity.
-
Troubleshooting Flowchart: Low Yield in Gewald Reaction
Caption: Decision-making process for troubleshooting low yields in the Gewald reaction.
Issue 2: Incomplete Cyclization and Formation of Amide Intermediate (Step 2)
Question: During the cyclization with formamide, I am isolating a significant amount of the 2-amino-5-tert-butyl-3-carboxamidothiophene instead of the desired thieno[2,3-d]pyrimidin-4-one. How can I drive the reaction to completion?
Answer:
This is a classic case of incomplete reaction. The formation of the pyrimidinone ring from the 2-amino-3-cyanothiophene involves two stages: hydrolysis of the nitrile to a primary amide, followed by cyclization with the formylating agent (formamide).[5]
Potential Causes & Solutions:
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Insufficient Temperature or Reaction Time: The cyclization step typically requires high temperatures (reflux, often >180 °C) to proceed efficiently.[6]
-
Insight: Formamide serves as both a reactant and a high-boiling solvent. If the temperature is too low, the rate of the final ring-closing step is significantly reduced, leading to the accumulation of the stable amide intermediate.
-
Solution: Ensure your reaction setup can achieve and maintain a vigorous reflux of formamide (b.p. 210 °C). Extend the reaction time, monitoring by TLC until the amide intermediate is fully consumed.
-
-
Excess Water in Formamide: While a small amount of water is necessary for the initial nitrile hydrolysis, excess water can hinder the final dehydration/cyclization step.
-
Solution: Use a grade of formamide with low water content. If necessary, consider adding a dehydrating agent or performing the reaction under conditions that allow for the removal of water (e.g., a Dean-Stark trap, though this can be challenging with high-boiling solvents).
-
Comparative Reaction Conditions for Cyclization
| Parameter | Sub-optimal Condition | Recommended Condition | Expected Outcome |
| Temperature | 150-160 °C | >180 °C (Vigorous Reflux) | Complete cyclization |
| Reaction Time | 1-2 hours | 4-8 hours (or until TLC shows completion) | Full conversion of amide intermediate |
| Formamide | Used in slight excess | Large excess (acts as solvent) | Drives equilibrium towards product |
Issue 3: N-Alkylation vs. O-Alkylation in Post-Synthesis Modification
Question: I am trying to alkylate the 3-position of the pyrimidinone ring, but I am getting a mixture of N- and O-alkylated products. How can I control the regioselectivity?
Answer:
The 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one exists in a tautomeric equilibrium with its 4-hydroxy form, presenting two nucleophilic sites (N3 and O4) for alkylation. The regioselectivity of this reaction is highly dependent on the reaction conditions.[10]
Factors Influencing Regioselectivity:
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Base:
-
For N-alkylation (Kinetic Product): Use a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone.[2] This generates the N-anion under milder conditions, which is often more reactive.
-
For O-alkylation (Thermodynamic Product): Stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) in solvents like DMSO or ethanol can favor the formation of the more stable O-anion (phenoxide-like).[10]
-
-
Solvent:
-
Polar Aprotic Solvents (DMF, Acetonitrile): These solvents solvate the cation but leave the anion relatively "naked" and highly reactive. This often favors attack by the most nucleophilic atom, which is typically the nitrogen, leading to N-alkylation.[10]
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Polar Protic Solvents (Ethanol, Water): These solvents can hydrogen-bond with the oxygen atom, increasing its nucleophilicity and potentially favoring O-alkylation.[10]
-
-
Electrophile:
-
Hard vs. Soft Electrophiles (HSAB Theory): "Hard" electrophiles (e.g., dimethyl sulfate) tend to react at the "harder" oxygen atom, while "softer" electrophiles (e.g., allyl bromide) are more likely to react at the "softer" nitrogen atom.
-
Protocol for Selective N3-Alkylation:
-
Suspend 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
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Continue stirring at room temperature or with gentle heating (40-50 °C) and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water, and dry. Recrystallize if necessary.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different ketone instead of pinacolone in the Gewald reaction? A1: Yes, the Gewald reaction is quite versatile and accommodates a range of ketones and aldehydes.[5][6] For instance, using cyclohexanone will lead to a tetrahydrobenzo[b]thieno[2,3-d]pyrimidine scaffold.[8] However, the reactivity of the carbonyl compound will influence the optimal reaction conditions (temperature, base, and time). Sterically hindered ketones may require more forcing conditions.
Q2: My final product is difficult to purify. What are the common impurities and recommended purification methods? A2: Common impurities include unreacted 2-amino-5-tert-butyl-3-carboxamidothiophene, polymeric materials from formamide decomposition at high temperatures, and potential dimers from the initial Gewald step.
-
Purification Strategy:
-
Precipitation/Trituration: After the cyclization reaction, pouring the cooled mixture into a large volume of cold water is often effective for precipitating the crude product, leaving many polar impurities in the aqueous phase. Triturating the crude solid with a solvent like hot ethanol or isopropanol can also remove more soluble impurities.
-
Recrystallization: Recrystallization from a suitable solvent (e.g., DMF/water, ethanol, or acetic acid) is highly effective for obtaining a pure product.
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Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a solvent system like dichloromethane/methanol or ethyl acetate/hexane can be used, although this is less ideal for large-scale synthesis.
-
Q3: Is it possible to synthesize the thienopyrimidine in a one-pot reaction from the initial ketone? A3: Yes, one-pot, four-component reactions have been developed where the ketone, malononitrile (or ethyl cyanoacetate), elemental sulfur, and formamide are combined.[7][11] This approach offers improved efficiency by avoiding the isolation of the aminothiophene intermediate. However, optimizing such a multi-component reaction can be challenging, as the conditions must be compatible with all four reaction stages (Knoevenagel, Gewald cyclization, nitrile hydrolysis, and pyrimidinone formation). Careful control of temperature and reagent stoichiometry is critical for success.[7]
IV. References
-
Perjési, P., & Károly, D. (2012). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA.
-
Finiuk, N. S., et al. (2019). Alkylation of 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones. Journal of Molecular Structure.
-
Gangjee, A., et al. (2020). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry.
-
Bessash, R., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals.
-
MDPI. (2022). Thienopyrimidine. Encyclopedia.
-
Li, J., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
-
Shi, T., et al. (2017). One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide. ACS Omega.
-
Abdel-Raheem, S. A. A. (2020). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Mini-Reviews in Organic Chemistry.
-
Abdelgawad, M. A., et al. (2022). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules.
-
Al-Warhi, T., et al. (2022). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Molecules.
-
Bey, E., et al. (2019). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules.
-
Bazin, M.-A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals.
-
Li, H., et al. (2018). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules.
-
Al-Ghorbani, M., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Molecules.
-
Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry.
-
Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 4.
-
Youssif, B. G. M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry.
-
Shyyka, O., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules.
-
Abdel-Aziz, M., et al. (2025). Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors. Drug Development Research.
Sources
- 1. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thienopyrimidine | Encyclopedia MDPI [encyclopedia.pub]
- 7. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
Welcome to the technical support center for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and integrity of this compound throughout your experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter.
Introduction to the Molecule and its Stability Profile
6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including as an inhibitor of various kinases and its potential in anticancer research.[1][2][3][4] The stability of this compound is paramount for obtaining reproducible and reliable experimental data. The presence of the tert-butyl group and the thieno[2,3-d]pyrimidin-4-one core introduces specific chemical properties that can be susceptible to degradation under certain conditions.[5] This guide will walk you through potential stability issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Section 1: General Handling and Storage
Question 1: What are the recommended storage conditions for solid 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one?
Answer: For long-term stability, the solid compound should be stored in a tightly sealed, opaque container at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable. The thieno[2,3-d]pyrimidin-4-one core can be susceptible to hydrolysis and photolytic degradation, making these precautions necessary to prevent the formation of unwanted byproducts.[6]
Question 2: I need to prepare a stock solution. What is the best solvent and what are the recommended storage conditions?
Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For aqueous-based biological assays, further dilution in an appropriate buffer is advised. DMSO stock solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. If your experimental protocol allows, storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability by minimizing oxidation.
Question 3: How can I assess the purity of my 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one sample?
Answer: The purity of the compound can be determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantitative analysis. Purity confirmation should also include structural verification by ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8][9]
Section 2: Troubleshooting Experimental Inconsistencies
Question 4: I am observing a loss of activity of my compound in my cell-based assays over time. What could be the cause?
Answer: A gradual loss of activity often points to compound instability in the assay medium. Thieno[2,3-d]pyrimidin-4-one derivatives can be susceptible to hydrolysis, particularly at non-neutral pH. Additionally, components in the cell culture medium could potentially react with the compound.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared dilutions of your stock solution for each experiment.
-
pH Monitoring: Check the pH of your final assay buffer. Significant deviations from neutral pH can accelerate degradation.
-
Incubation Control: Incubate the compound in the assay medium without cells for the duration of the experiment and then analyze the sample by HPLC to check for degradation.
Question 5: My HPLC analysis shows a new peak appearing in my sample that was not present initially. How can I identify this new peak?
Answer: The appearance of a new peak strongly suggests the formation of a degradation product. To identify this, a forced degradation study is recommended.[10][11][12] This involves subjecting the compound to stress conditions to intentionally generate degradation products, which can then be characterized.
Forced Degradation Experimental Protocol
This protocol is designed to identify potential degradation pathways.[10][13]
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acidic Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl. Incubate at 50-70°C for up to 7 days. Neutralize before HPLC analysis.[10][14] | Hydrolysis of the pyrimidinone ring. |
| Basic Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 50-70°C for up to 7 days. Neutralize before HPLC analysis.[10][14] | Hydrolysis of the pyrimidinone ring. |
| Oxidative Degradation | Dissolve the compound in a solution containing 3% hydrogen peroxide. Keep at room temperature, protected from light, for up to 7 days.[14] | Oxidation of the thiophene sulfur or the tert-butyl group.[5] |
| Thermal Degradation | Store the solid compound at elevated temperatures (e.g., 70°C) for an extended period. | General thermal decomposition. |
| Photodegradation | Expose a solution of the compound to a light source that produces combined visible and UV outputs.[10] | Photolytic cleavage or rearrangement of the heterocyclic core. |
Data Analysis: The stressed samples should be analyzed by LC-MS to determine the mass of the degradation products, providing clues to their structures.
Question 6: What are the likely degradation products of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one?
Answer: Based on the structure, several degradation pathways are plausible:
-
Hydrolysis: The amide bond within the pyrimidinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The sulfur atom in the thiophene ring is a potential site for oxidation, forming a sulfoxide or sulfone. The tert-butyl group is also known to be susceptible to oxidative metabolism, which could translate to chemical oxidation, forming a hydroxylated derivative.[5]
-
Photodegradation: UV light can induce photochemical reactions in the heterocyclic ring system.
Below is a diagram illustrating potential degradation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tumor cell proliferation by thieno[2,3-d]pyrimidin-4(1H)-one-based analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Formulation and Troubleshooting for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
Welcome to the technical support center for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the formulation challenges associated with this promising, yet poorly soluble, molecule. As a member of the thieno[2,3-d]pyrimidine class, this compound is likely being investigated for its potential as a kinase inhibitor, a class of drugs notorious for formulation hurdles due to their typically low aqueous solubility.[1] This resource provides a logical workflow, from initial characterization to advanced formulation strategies, to help you unlock its therapeutic potential.
Part 1: Understanding the Molecule - Pre-formulation Essentials
Before attempting any formulation, a thorough understanding of the physicochemical properties of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is critical. The presence of the bulky, lipophilic tert-butyl group fused to the heterocyclic thieno[2,3-d]pyrimidin-4-one core suggests high crystallinity and low aqueous solubility.
FAQ: Where do I start with my formulation development?
Answer: The first step is always a comprehensive pre-formulation analysis. This will form the bedrock of your formulation strategy. The goal is to understand the molecule's intrinsic properties.
Experimental Protocol: Initial Physicochemical Characterization
-
Aqueous Solubility Determination:
-
Equilibrate an excess of the compound in various aqueous media (e.g., pH 1.2, 4.5, 6.8, and 7.4 buffers) for 24-48 hours at a controlled temperature (e.g., 25°C and 37°C).
-
Filter the samples through a 0.22 µm filter.
-
Analyze the filtrate by a validated HPLC-UV method to determine the concentration.
-
Causality: This pH-solubility profile is crucial. The thieno[2,3-d]pyrimidin-4-one scaffold has nitrogen atoms that can be protonated at low pH, potentially increasing solubility. Understanding this relationship will determine if pH modification is a viable formulation strategy.
-
-
Organic Solvent Solubility:
-
Determine the solubility in a range of organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400)).
-
Causality: This data is vital for solvent-based formulation approaches like liquid-filled capsules or for processing steps in techniques such as spray drying and hot-melt extrusion.
-
-
LogP Determination:
-
Experimentally determine the octanol-water partition coefficient (LogP). A calculated LogP for a similar compound, 2-Amino-6-(tert-butyl)thieno[3,2-d]pyrimidin-4(1H)-one, is 1.86, suggesting a lipophilic nature.
-
Causality: LogP provides a quantitative measure of lipophilicity, which correlates with its tendency to partition into biological membranes and its suitability for lipid-based formulations.
-
-
Solid-State Characterization:
-
Use techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and crystallinity.
-
Employ X-Ray Powder Diffraction (XRPD) to identify the crystalline form and assess for polymorphism.
-
Causality: A high melting point often correlates with low solubility. The presence of different polymorphs is critical, as they can have different solubilities and stabilities.[2]
-
Part 2: Troubleshooting Common Formulation Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Extremely Low Aqueous Solubility (<10 µg/mL)
Question: My initial solubility screen shows that 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is practically insoluble in water across the physiological pH range. What are my primary options?
Answer: This is a common challenge for kinase inhibitors.[1] Your primary goal is to overcome the crystal lattice energy and improve the dissolution rate. Here is a logical progression of strategies to consider:
Caption: Initial Formulation Strategy Flowchart.
-
Strategy 1: Particle Size Reduction
-
What it is: Micronization or nanonization increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Why it works: By creating smaller particles, you expose more of the drug's surface to the dissolution medium.
-
When to use it: This is often a good first step as it is a well-established technique. However, for compounds with very low intrinsic solubility, the benefit may be limited.
-
-
Strategy 2: Amorphous Solid Dispersions (ASDs)
-
What it is: The drug is molecularly dispersed in a polymeric carrier in an amorphous (non-crystalline) state.[3] This can be achieved through spray drying or hot-melt extrusion.
-
Why it works: The amorphous form has a higher free energy than the crystalline form, leading to a significant increase in apparent solubility and dissolution rate.[2] The polymer also helps to prevent recrystallization.
-
Recommended Polymers:
-
Polyvinylpyrrolidone (PVP) K30
-
Hydroxypropyl Methylcellulose (HPMC)
-
Copovidone (Kollidon® VA64)[4]
-
Soluplus®
-
-
-
Strategy 3: Lipid-Based Formulations
-
What it is: The drug is dissolved in a mixture of oils, surfactants, and co-solvents to create systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).
-
Why it works: These formulations form fine oil-in-water emulsions or microemulsions upon gentle agitation in the aqueous environment of the GI tract, presenting the drug in a solubilized state, ready for absorption. This is particularly effective for lipophilic compounds.
-
Excipient Selection Table:
-
| Excipient Type | Examples | Role in Formulation |
| Oils | Capryol™ 90, Labrafil® M 1944 CS, Corn Oil | To dissolve the lipophilic drug |
| Surfactants | Kolliphor® EL, Tween® 80, Labrasol® | To facilitate emulsification and stabilize the micro/nano-emulsion |
| Co-solvents | Transcutol® HP, PEG 400, Ethanol | To increase the drug loading capacity of the lipid phase |
Issue 2: Drug Precipitation After Initial Dissolution
Question: My amorphous solid dispersion shows a good initial release in my dissolution test, but then the concentration drops, indicating precipitation. How can I prevent this?
Answer: This phenomenon, known as the "spring and parachute" effect, is common with ASDs. The "spring" is the rapid dissolution to a supersaturated state, and if not stabilized, the drug will crash out of solution (the "parachute" fails).
Caption: The "Spring and Parachute" concept in ASDs.
-
Troubleshooting Steps:
-
Incorporate a Precipitation Inhibitor: Add a secondary polymer to your formulation that is specifically designed to maintain supersaturation. Hydroxypropyl methylcellulose acetate succinate (HPMC-AS) is an excellent choice for this purpose.
-
Optimize Polymer Choice: The initial polymer in your ASD plays a crucial role. Polymers with strong hydrogen bonding interactions with the drug can better prevent nucleation and crystal growth.
-
Adjust Drug Loading: A very high drug loading can overwhelm the stabilization capacity of the polymer. Experiment with lower drug-to-polymer ratios (e.g., 1:3, 1:4) to see if stability improves.
-
Part 3: Analytical Characterization of Formulations
A robust analytical method is essential to accurately assess the performance of your formulation.
FAQ: How do I develop an HPLC method for my formulation's dissolution testing?
Answer: A reverse-phase HPLC-UV method is typically suitable.
Protocol: HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Given the lipophilic nature of the molecule, a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) will be required.
-
Start with a gradient elution to determine the approximate retention time, then optimize to an isocratic method for faster run times if possible. A good starting point could be 60:40 Acetonitrile:Buffer (pH 3.0).
-
-
Detection: Determine the UV absorbance maximum (λ-max) by running a UV scan of the drug in the mobile phase.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. Ensure that the excipients in your formulation do not interfere with the drug peak.
References
- 1. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Scale-Up of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one. This important heterocyclic scaffold is a common building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] We will address common experimental challenges through a practical, troubleshooting-oriented Q&A format, grounded in established chemical principles.
Synthesis Overview: The Two-Step Approach
The most robust and widely adopted route for synthesizing 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one involves a two-step process. First, a substituted 2-aminothiophene is constructed via the Gewald multicomponent reaction.[3][4] This intermediate is then cyclized to form the final thienopyrimidine ring system.
Overall Reaction Scheme
The synthesis begins with pinacolone (3,3-dimethyl-2-butanone), an activated nitrile (e.g., malononitrile), and elemental sulfur. This mixture undergoes a base-catalyzed condensation and cyclization to form the key intermediate, 2-amino-5-tert-butylthiophene-3-carbonitrile. This intermediate is subsequently cyclized using formamide at elevated temperatures to yield the target product.
Sources
Technical Support Center: Navigating the Nuances of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one (Compound T) in Preclinical Research
Welcome to the technical support center for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, hereafter referred to as Compound T. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential off-target effects during their experimental workflows. As a potent kinase inhibitor, understanding the selectivity profile of Compound T is paramount for accurate data interpretation and successful preclinical development. This resource provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate the complexities of your research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a concern with kinase inhibitors like Compound T?
A1: Off-target effects refer to the interactions of a drug or compound with proteins other than its intended therapeutic target. For kinase inhibitors, which are often designed to bind to the highly conserved ATP-binding pocket, the risk of cross-reactivity with other kinases is significant.[1][2] These unintended interactions can lead to a variety of confounding experimental outcomes, including unexpected cellular phenotypes, toxicity, or the activation of compensatory signaling pathways. Early identification and characterization of off-target effects are crucial to ensure that the observed biological response is genuinely due to the inhibition of the primary target, thereby validating the therapeutic hypothesis.[1][2]
Q2: The thieno[2,3-d]pyrimidine scaffold is common in kinase inhibitors. What are the known general targets for this class of compounds?
A2: The thieno[2,3-d]pyrimidine scaffold is a versatile heterocyclic structure found in a variety of kinase inhibitors and other therapeutic agents.[3] Derivatives of this core structure have been shown to target a range of kinases involved in oncology, inflammation, and other disease areas.[4] For instance, different substituted thieno[2,3-d]pyrimidines have been developed as inhibitors of Rho-associated coiled-coil containing protein kinases (ROCKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and enzymes in the one-carbon metabolism pathway like glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[4][5][6][7] Given this diversity, it is plausible that Compound T may also interact with kinases or enzymes beyond its primary target.
Q3: My initial screens show that Compound T has potent anti-proliferative effects in my cancer cell line of interest. How can I be sure this is due to on-target activity?
A3: This is a critical question in early-stage drug discovery. While potent anti-proliferative activity is a promising start, it's essential to causally link this phenotype to the inhibition of the intended target. A multi-pronged approach is recommended:
-
Target Engagement Assays: Confirm that Compound T binds to its intended target within the cell at concentrations that correlate with the observed anti-proliferative effects. Techniques like the Cellular Thermal Shift Assay (CETSA) can be invaluable here.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of the target kinase in your cells. If the anti-proliferative effect is on-target, these cells should be less sensitive to Compound T. Conversely, silencing the target kinase using siRNA or shRNA should phenocopy the effects of the inhibitor.
-
Downstream Signaling Analysis: Use western blotting or other immunoassays to assess the phosphorylation status of known downstream substrates of your target kinase. A dose-dependent decrease in the phosphorylation of these substrates upon treatment with Compound T provides strong evidence of on-target pathway modulation.
Troubleshooting Guides
Scenario 1: Unexpected Cellular Toxicity at Low Micromolar Concentrations
You observe significant cytotoxicity in your cell line at concentrations of Compound T just slightly above the IC50 for target inhibition. This narrow therapeutic window could be indicative of off-target effects.
Caption: Workflow for troubleshooting potency discrepancies.
-
Objective: To confirm that Compound T engages its target in a cellular context.
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Experimental Steps:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of Compound T or a DMSO vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by western blot using an antibody specific for the target kinase.
-
-
Data Interpretation:
-
In the DMSO-treated samples, the amount of soluble target protein will decrease as the temperature increases.
-
In the Compound T-treated samples, the protein should remain soluble at higher temperatures, indicating stabilization upon binding.
-
Plot the amount of soluble protein at each temperature for each concentration of Compound T to generate melting curves. A shift in the melting curve to the right indicates target engagement.
-
Scenario 3: Development of Resistance or Activation of Compensatory Pathways
Prolonged treatment of cells with Compound T leads to a diminished inhibitory effect over time, suggesting the activation of resistance mechanisms or compensatory signaling pathways, which may be linked to off-target effects.
To understand the global cellular response to Compound T, unbiased proteomic approaches are highly valuable.
Caption: Workflow for investigating acquired resistance.
-
Objective: To quantitatively compare the proteomes of parental (sensitive) and Compound T-resistant cells.
-
Methodology:
-
Culture the parental cells in "light" media (containing normal arginine and lysine) and the resistant cells in "heavy" media (containing stable isotope-labeled arginine and lysine).
-
After several passages to ensure full incorporation of the heavy amino acids, treat both cell populations with Compound T or DMSO for a defined period.
-
Harvest the cells, and mix equal amounts of protein from the light and heavy populations.
-
Digest the mixed protein sample with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.
-
The ratio of the intensities of the heavy and light peptide pairs indicates the relative abundance of that protein in the resistant versus parental cells.
-
Proteins that are significantly upregulated in the resistant cells are potential drivers of the resistance phenotype and could represent compensatory pathways activated by on- or off-target effects of Compound T.
-
By employing these systematic troubleshooting guides and advanced experimental techniques, researchers can confidently characterize the activity of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, leading to more robust and translatable scientific findings.
References
-
van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. Available at: [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Available at: [Link]
-
Evotec. (n.d.). Proteomics for target deconvolution and selectivity profiling. Retrieved from [Link]
-
Tong, N., et al. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 66(9), 6149–6169. Available at: [Link]
-
Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Lee, J. H., & Cho, H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1895-1912. Available at: [Link]
-
Bionauta. (2025). Inside the Cell: How Cell-Based Assays Reveal Drug Function. Retrieved from [Link]
-
Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 23(10), 967-981. Available at: [Link]
-
Hu, Y., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available at: [Link]
-
Wang, S., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6625-6635. Available at: [Link]
-
Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Retrieved from [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
Tong, N., et al. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. ACS Publications. Available at: [Link]
-
Lee, S. H., et al. (2005). Inhibition of tumor cell proliferation by thieno[2,3-d]pyrimidin-4(1H)-one-based analogs. Bioorganic & Medicinal Chemistry Letters, 15(16), 3763-3766. Available at: [Link]
-
Guo, W., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Bao, X., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition of tumor cell proliferation by thieno[2,3-d]pyrimidin-4(1H)-one-based analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Thieno[2,3-d]pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[2,3-d]pyrimidine derivatives. This guide is designed to provide in-depth, practical solutions to one of the most significant challenges encountered with this promising class of compounds: poor oral bioavailability. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying scientific principles, enabling you to make informed decisions in your experimental design. This resource is structured to address your challenges in a logical, problem-solving format, moving from frequently asked questions to detailed troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the bioavailability of thieno[2,3-d]pyrimidine derivatives.
Q1: Why do many thieno[2,3-d]pyrimidine derivatives exhibit poor oral bioavailability?
A1: The poor oral bioavailability of many thieno[2,3-d]pyrimidine derivatives is often multifactorial, stemming from their inherent physicochemical properties. Many compounds in this class, particularly kinase inhibitors, are characterized by low aqueous solubility and high lipophilicity.[1][2] This combination leads to dissolution-rate-limited absorption in the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in solution.[3][4] The planar, aromatic nature of the thieno[2,3-d]pyrimidine scaffold can promote strong crystal lattice energy, making it difficult for individual molecules to dissolve in the aqueous environment of the gut. Furthermore, some derivatives may be subject to first-pass metabolism by cytochrome P450 enzymes (e.g., CYP3A4) in the gut wall and liver, further reducing the amount of active drug that reaches systemic circulation.[5]
Q2: What is the Biopharmaceutics Classification System (BCS), and where do thieno[2,3-d]pyrimidine derivatives typically fall?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[4]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Many thieno[2,3-d]pyrimidine derivatives, due to their low solubility and often high lipophilicity (which can correlate with good permeability), are categorized as BCS Class II drugs.[6][7] For these compounds, the rate-limiting step for oral absorption is drug dissolution.[4] Therefore, formulation strategies are primarily aimed at enhancing their solubility and dissolution rate.[6]
Q3: What are the primary strategies to improve the bioavailability of BCS Class II compounds like thieno[2,3-d]pyrimidines?
A3: The primary strategies can be broadly divided into three categories:
-
Chemical Modification: Altering the molecule itself to improve its physicochemical properties. This includes salt formation for ionizable compounds and prodrug design.
-
Physical Modification/Formulation: Modifying the physical state of the drug to enhance dissolution. Key techniques include particle size reduction (micronization and nanosizing) and creating amorphous solid dispersions.[3][4]
-
Advanced Drug Delivery Systems: Encapsulating the drug in a carrier system to improve its solubility and/or absorption. Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) and nanostructured lipid carriers (NLCs) are prominent examples.[8][9]
Q4: How do I choose the most appropriate bioavailability enhancement strategy for my specific thieno[2,3-d]pyrimidine derivative?
A4: The selection is not one-size-fits-all and depends on the specific properties of your molecule, the target dose, and the desired release profile. A logical workflow is essential.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance on common experimental challenges and methodologies.
Guide 1: Poor Aqueous Solubility and Dissolution Rate
Issue: Your thieno[2,3-d]pyrimidine derivative shows very low solubility (<10 µg/mL) in aqueous buffers and a slow dissolution rate from the neat crystalline powder.
Root Cause Analysis: This is the hallmark of a BCS Class II compound. The strong intermolecular forces within the crystal lattice (high crystal lattice energy) prevent the drug molecules from readily dissolving in water. The dissolution process is energetically unfavorable.
Solution Pathway: Convert the crystalline drug into a higher-energy amorphous form stabilized within a polymer matrix. This is the principle of Amorphous Solid Dispersions (ASDs) .[10][11] By dispersing the drug at a molecular level within a hydrophilic carrier, the energy barrier for dissolution is significantly lowered.[11]
This protocol is adapted from methodologies used for kinase inhibitors like gefitinib.[2][12]
Objective: To prepare a 1:4 drug-to-polymer ratio solid dispersion of a model thieno[2,3-d]pyrimidine derivative using polyvinylpyrrolidone (PVP) as the carrier.
Materials:
-
Thieno[2,3-d]pyrimidine derivative (e.g., "Compound X")
-
Polyvinylpyrrolidone (PVP K30)
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Spray Dryer (e.g., Büchi Mini Spray Dryer B-290)
-
Stir plate and magnetic stir bars
-
Glass beakers and volumetric flasks
Step-by-Step Methodology:
-
Solution Preparation: a. Accurately weigh 1 gram of "Compound X" and 4 grams of PVP K30. b. In a 250 mL beaker, dissolve the 1 gram of "Compound X" in a mixture of 60 mL acetone and 40 mL ethanol. Stir until a clear solution is obtained. c. Gradually add the 4 grams of PVP K30 to the drug solution while stirring continuously. Continue stirring for 20-30 minutes to ensure the polymer is fully dissolved.[2]
-
Spray Drying Process: a. Set up the spray dryer with the following initial parameters (these may need optimization for your specific compound and solvent system):
- Inlet Temperature: 100-120 °C
- Aspirator Rate: 85-100%
- Pump Rate: 5-10 mL/min
- Nozzle Gas Flow: 400-600 L/hr b. Prime the system by running the solvent mixture (60:40 acetone:ethanol) through for 5 minutes. c. Switch the feed to your drug-polymer solution. d. Collect the dried powder from the collection vessel.
-
Post-Processing: a. Transfer the collected powder to a vacuum oven set at 40 °C for 24 hours to remove any residual solvent. b. The resulting fine powder is your solid dispersion. Store it in a desiccator to prevent moisture-induced recrystallization.
Self-Validation/Characterization:
-
Differential Scanning Calorimetry (DSC): A successful amorphous dispersion will show a single glass transition temperature (Tg) and the absence of the sharp melting endotherm corresponding to the crystalline drug.[12]
-
Powder X-Ray Diffraction (PXRD): The PXRD pattern of the ASD should show a broad halo, indicating an amorphous state, in contrast to the sharp peaks of the crystalline drug.[2]
-
In Vitro Dissolution Testing: Perform dissolution testing in a relevant buffer (e.g., pH 6.8 phosphate buffer). The ASD should show a significantly faster and higher extent of drug release compared to the pure crystalline drug. You may observe a "spring and parachute" effect, where the concentration rapidly rises to a supersaturated state and then gradually decreases as the drug precipitates.[13]
Guide 2: High Lipophilicity and Food Effect Variability
Issue: Your compound has a high LogP value (>4) and preclinical studies show a significant positive food effect, leading to high inter-subject variability in exposure.
Root Cause Analysis: Highly lipophilic drugs have poor solubility in the aqueous GI fluid but can be solubilized by lipids present in food. This leads to significantly higher absorption when taken with a meal (especially a high-fat meal), but low and erratic absorption in a fasted state.[14] This variability is a major clinical challenge.
Solution Pathway: Utilize a Lipid-Based Drug Delivery System (LBDDS) , such as a Self-Emulsifying Drug Delivery System (SEDDS).[9] A SEDDS is an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in aqueous media (i.e., GI fluids).[15] The drug is pre-dissolved in this lipidic formulation, bypassing the dissolution step and presenting the drug to the intestinal wall in a solubilized state, mimicking the effect of a high-fat meal and reducing variability.[16]
This protocol provides a general framework for developing a SEDDS formulation.[15][17]
Objective: To formulate a SEDDS for a lipophilic thieno[2,3-d]pyrimidine derivative.
Materials:
-
Thieno[2,3-d]pyrimidine derivative ("Compound Y")
-
Oil Phase (e.g., Capryol 90, Labrafac Lipophile WL 1349)
-
Surfactant (e.g., Kolliphor RH40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vials, vortex mixer, magnetic stirrer
Step-by-Step Methodology:
-
Excipient Screening (Solubility Studies): a. Determine the solubility of "Compound Y" in a range of oils, surfactants, and co-surfactants. b. Add an excess amount of the drug to 1-2 mL of each excipient in a sealed vial. c. Agitate at room temperature for 48-72 hours to reach equilibrium. d. Centrifuge the samples and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV). e. Select the excipients that show the highest solubilizing capacity for your drug.
-
Constructing Pseudo-Ternary Phase Diagrams: a. Based on the screening, select the best oil, surfactant, and co-surfactant. b. Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2). c. For each Smix ratio, prepare a series of formulations by mixing the oil phase and the Smix at various ratios (e.g., from 9:1 to 1:9). d. To each of these mixtures, titrate with water dropwise under gentle stirring. e. Observe the point at which the mixture becomes turbid. Plot these points on a ternary diagram to identify the clear, self-emulsifying region.
-
Formulation Preparation: a. Select a ratio of oil, surfactant, and co-surfactant from within the optimal self-emulsifying region identified in the phase diagram. b. Accurately weigh the components into a glass vial. c. Vortex or stir gently until a clear, isotropic mixture is formed. d. Dissolve the "Compound Y" in this pre-concentrate to the desired concentration. Gentle warming may be used if necessary.
Self-Validation/Characterization:
-
Self-Emulsification Time & Grading: Add 1 mL of the SEDDS formulation to 250 mL of water in a beaker with gentle stirring. The formulation should emulsify rapidly (ideally < 1 minute) and form a clear or slightly bluish-white emulsion.[17]
-
Droplet Size Analysis: Dilute the SEDDS in water and measure the globule size using dynamic light scattering (DLS). A successful formulation will typically produce droplet sizes in the nano-range (<200 nm for a SNEDDS - Self-Nanoemulsifying Drug Delivery System).
-
In Vitro Drug Release: Perform a dissolution test using a dialysis bag method to assess drug release from the emulsion into the aqueous medium.
Guide 3: Need for Higher Drug Loading and Stability
Issue: Solid dispersions or lipid-based systems are not achieving the required drug loading for the target dose, or the amorphous form is physically unstable and recrystallizes upon storage.
Root Cause Analysis: The drug may have limited solubility even in the selected polymers or lipid excipients. Amorphous forms are thermodynamically unstable and will always have a tendency to revert to the more stable crystalline state, especially in the presence of heat or humidity.
Solution Pathway: Employ Nanosuspension technology. A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers.[4][18] By reducing the particle size to the nanometer range, the surface area-to-volume ratio dramatically increases, which, according to the Noyes-Whitney equation, significantly enhances the dissolution velocity.[18] This approach allows for very high drug loading (up to 30-40%) and maintains the drug in a more stable crystalline state.
This is a "bottom-up" method suitable for lab-scale preparation.[19]
Objective: To prepare a nanosuspension of a thieno[2,3-d]pyrimidine derivative.
Materials:
-
Thieno[2,3-d]pyrimidine derivative ("Compound Z")
-
Organic Solvent (in which the drug is soluble, e.g., DMSO, NMP)
-
Anti-solvent (in which the drug is insoluble, typically water)
-
Stabilizer (e.g., Poloxamer 188, HPMC, or a combination)
-
High-shear homogenizer or sonicator
Step-by-Step Methodology:
-
Phase Preparation: a. Organic Phase: Dissolve "Compound Z" in the selected organic solvent to create a concentrated solution (e.g., 10-50 mg/mL). b. Aqueous Phase (Anti-solvent): Dissolve the stabilizer(s) in water. A typical concentration is 0.5-2% (w/v).
-
Precipitation: a. Place the aqueous phase in a beaker under high shear (e.g., using a homogenizer at 5,000-10,000 rpm). b. Inject the organic phase quickly into the rapidly stirring aqueous phase. c. The rapid change in solvent environment will cause the drug to precipitate out as nanoparticles.
-
Homogenization and Solvent Removal: a. Continue homogenization for 15-30 minutes to reduce particle size and prevent aggregation. b. Remove the organic solvent, typically by stirring at room temperature under a fume hood overnight or by using a rotary evaporator at reduced pressure.
Self-Validation/Characterization:
-
Particle Size and Zeta Potential: Use DLS to measure the particle size distribution and zeta potential. The particle size should be in the desired nanometer range (e.g., 100-500 nm), and the zeta potential should be sufficiently high (ideally > |20| mV) to ensure colloidal stability through electrostatic repulsion.
-
Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the nanoparticle morphology.
-
Dissolution Rate: The nanosuspension should exhibit a much faster dissolution rate compared to a micronized suspension of the same drug.
Part 3: Data Presentation & Comparative Analysis
Summarizing quantitative data is crucial for comparing the efficacy of different bioavailability enhancement strategies. The following table provides representative data for various kinase inhibitors, which share similar challenges with thieno[2,3-d]pyrimidine derivatives.
Table 1: Comparison of Bioavailability Enhancement Strategies for Kinase Inhibitors
| Drug (Class) | Formulation Strategy | Key Excipients | Fold Increase in AUC (vs. Suspension) | Cmax (ng/mL) | Reference |
| Gefitinib (Kinase Inhibitor) | Solid Dispersion (Microwave) | Soluplus, PEG 4000 | ~3.1 | 185.3 (SD) vs. 65.2 (Pure) | [1] |
| Lapatinib (Kinase Inhibitor) | Nanostructured Lipid Carriers (NLCs) | Glyceryl monostearate, Capmul MCM | ~9.7 | 798.6 (NLC) vs. 272.2 (Suspension) | [8] |
| Erlotinib (Kinase Inhibitor) | PEGylated Liposomes | Phospholipids, Cholesterol, DSPE-PEG | ~2.0 (vs. non-PEGylated liposomes) | ~2100 (Lipo) vs. ~1300 (Free) | [20][21] |
| Bosutinib (Kinase Inhibitor) | N/A (Food Effect Study) | Administered with food | ~1.8 (with low-fat meal) | 162 (fed) vs. 90.9 (fasted) | [5][22] |
Data is compiled from preclinical (rat) and clinical studies and serves as a representative example of the potential improvements.
Part 4: Validated Analytical Methodology
Accurate bioanalysis is the cornerstone of any pharmacokinetic study. A validated LC-MS/MS method is the gold standard for quantifying drug concentrations in biological matrices.
References
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- 2. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113069415A - Insoluble drug nanosuspension and preparation method thereof - Google Patents [patents.google.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. ijddr.in [ijddr.in]
- 8. In vivo Pharmacokinetic Assessment of Lapatinib-Loaded Nanostructured Lipid Carriers Using High-Performance Liquid Chromatography Analysis | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 11. US9776970B2 - Bosutinib forms and preparation methods thereof - Google Patents [patents.google.com]
- 12. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Food on the Relative Bioavailability of Lapatinib in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Development of a nanoliposomal formulation of erlotinib for lung cancer and in vitro/in vivo antitumoral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a nanoliposomal formulation of erlotinib for lung cancer and in vitro/in vivo antitumoral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Absolute Bioavailability of Bosutinib in Healthy Subjects From an Open-Label, Randomized, 2-Period Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one as a Novel Drug Target
Introduction: Unlocking the Potential of a Privileged Scaffold
The thieno[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to natural purines makes it an excellent starting point for designing molecules that interact with ATP-binding sites, a feature central to the function of many enzymes.[1][2] Consequently, derivatives of this scaffold have been extensively explored as potent inhibitors of various protein kinases, including VEGFR-2, PI3K, and Aurora kinases, demonstrating significant potential as anticancer agents.[2][3][4]
This guide focuses on a specific, novel derivative: 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one . While its core structure suggests therapeutic promise, this specific compound remains uncharacterized in the scientific literature. The critical first step in its journey from a chemical entity to a potential therapeutic is rigorous target validation. This process is essential to prove that modulating a specific molecular target with this compound can confer a therapeutic benefit within an acceptable safety window, thereby de-risking subsequent development and increasing the probability of clinical success.[5]
This document provides a comprehensive, experience-driven framework for the systematic validation of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one. We will move beyond simple protocols to explain the causal logic behind experimental choices, outlining a self-validating workflow that integrates phenotypic screening, unbiased target identification, and hypothesis-driven validation techniques.
Phase 1: Hypothesis Generation and Initial Biological Characterization
Before embarking on resource-intensive target identification, we must first confirm that the compound is biologically active and formulate a primary hypothesis regarding its mechanism of action. Based on the extensive literature on thieno[2,3-d]pyrimidines, our primary hypothesis is that the compound functions as a kinase inhibitor .[2] A secondary hypothesis is that it may target other nucleotide-binding proteins, such as metabolic enzymes involved in purine biosynthesis.[6][7]
Caption: Initial hypothesis generation for the compound based on its core scaffold.
Protocol 1: Foundational Phenotypic Screening
Objective: To confirm the compound is cell-permeable and exerts a cytotoxic or anti-proliferative effect on relevant cancer cell lines.
Methodology:
-
Cell Line Selection: Choose a panel of human cancer cell lines. Based on prior studies with this scaffold, HCT-116 (colon), HepG2 (liver), and MCF-7 (breast) are appropriate starting points.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with the serially diluted compound for 72 hours. Include a vehicle-only (DMSO) control and a positive control (e.g., Sorafenib).
-
Viability Assessment: Use a commercially available cell viability assay, such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®), to measure the percentage of viable cells relative to the vehicle control.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
Causality and Self-Validation: A low micromolar or nanomolar IC₅₀ value confirms that the compound is bioactive and justifies proceeding with target identification. The use of multiple cell lines provides an initial glimpse into potential selectivity.
Phase 2: A Dual-Pronged Approach to Target Identification
With bioactivity confirmed, the next step is to identify the specific molecular target(s). A robust strategy employs both unbiased (agnostic) and hypothesis-driven methods in parallel. This dual approach maximizes the chances of success and can reveal unexpected mechanisms of action.
Caption: A dual-pronged workflow for robust drug target identification.
Protocol 2: Unbiased Target Identification via Affinity Chromatography
Objective: To isolate and identify proteins that directly bind to the compound from a native cellular environment.
Methodology:
-
Probe Synthesis: Synthesize an analog of the compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group) without disrupting the core pharmacophore. Covalently attach this probe to NHS-activated sepharose beads. Synthesize a "dead" ligand for use as a negative control in parallel.
-
Lysate Preparation: Grow target cells (e.g., HCT-116) in large-scale culture. Harvest and lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. In a parallel experiment, incubate lysate with control beads.
-
Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specific binders. Elute the specifically bound proteins using a competitive free compound, or by changing pH or salt concentration.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify specific bands by LC-MS/MS. Alternatively, perform a global proteomic analysis of the entire eluate via LC-MS/MS.
-
Data Analysis: Compare the proteins identified from the compound-beads to those from the control beads. Genuine binding partners should be significantly enriched in the experimental sample.
Causality and Self-Validation: This method provides direct physical evidence of a drug-protein interaction. The comparison against control beads is critical for eliminating false positives that bind non-specifically to the matrix or linker.
Protocol 3: Hypothesis-Driven Kinase Panel Screening
Objective: To efficiently test the primary hypothesis by screening the compound against a large, diverse panel of purified human kinases.
Methodology:
-
Compound Submission: Provide the compound to a commercial vendor that offers kinase screening services (e.g., Eurofins, Reaction Biology).
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of >400 kinases. The endpoint is the percent inhibition of kinase activity relative to a control.
-
Hit Identification: "Hits" are defined as kinases inhibited above a certain threshold (e.g., >50% or >90% inhibition).
-
Dose-Response Follow-up: For the identified hits, a full dose-response curve is generated by testing the compound at multiple concentrations to determine the IC₅₀ value for each specific kinase.
Causality and Self-Validation: This is a powerful, direct test of the kinase inhibitor hypothesis. It rapidly identifies the most sensitive kinase targets and provides a quantitative measure of potency (IC₅₀), allowing for direct comparison between different kinases and establishing an initial selectivity profile.
Phase 3: Rigorous Target Validation and Comparative Analysis
Identifying a "hit" is not the end of the process; it is the beginning of validation. The goal of this phase is to prove, unequivocally, that the interaction between the compound and the candidate target is responsible for the observed biological effect.[5][8] Let us assume that both the unbiased and hypothesis-driven screens converge on a single candidate: "Kinase X" . We must now validate this finding.
Caption: The logical triad of robust drug target validation.
Comparative Methodologies for Validating Kinase X
| Validation Method | Principle | Key Experiment / Endpoint | Pros | Cons |
| Biochemical Engagement | Measures the direct, physical interaction between the purified protein and the compound. | Surface Plasmon Resonance (SPR): Measures binding affinity (K D ) and kinetics (k on , k off ). | Provides quantitative, high-resolution binding data. | In vitro artifact risk; does not confirm engagement in a cellular context. |
| Cellular Target Engagement | Confirms that the compound binds to its target within intact, living cells. | Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of Kinase X in cells upon compound binding. | High physiological relevance; confirms target engagement in the intended environment. | Technically demanding; provides a qualitative or semi-quantitative endpoint. |
| Genetic Perturbation | Mimics the effect of a perfect inhibitor by genetically removing or depleting the target protein.[9] | CRISPR/Cas9 Knockout or siRNA Knockdown: Measures cell viability after depleting Kinase X. | The "gold standard" for linking a target to a phenotype.[9] | Potential for off-target genetic effects or cellular compensation mechanisms. |
| Chemical Biology | Uses a structurally similar but biologically inactive compound to rule out non-specific effects. | Inactive Analog Synthesis & Testing: The analog should not inhibit Kinase X or reduce cell viability. | Excellent for demonstrating on-target specificity of the chemical scaffold. | Requires significant synthetic chemistry effort. |
Protocol 4: Genetic Validation using CRISPR/Cas9
Objective: To determine if the genetic knockout of Kinase X phenocopies the anti-proliferative effect of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one.
Methodology:
-
gRNA Design: Design and validate at least two independent guide RNAs (gRNAs) targeting early, essential exons of the gene encoding Kinase X to ensure a functional knockout.
-
Transfection/Transduction: Deliver the Cas9 nuclease and the specific gRNAs into the target cancer cell line (e.g., HCT-116) using lipid-based transfection or lentiviral transduction. A non-targeting gRNA should be used as a negative control.
-
Validation of Knockout: After selection, expand the cell population and confirm the knockout of Kinase X at the protein level using Western Blotting.
-
Phenotypic Assay: Perform a cell viability assay (as in Protocol 1) on the Kinase X knockout cells and the non-targeting control cells.
-
Data Analysis: Compare the proliferation rate of the knockout cells to the control cells. A significant reduction in viability in the knockout line strongly suggests that Kinase X is essential for cell survival and validates it as a target.
Causality and Self-Validation: If the phenotype of the genetic knockout (reduced viability) matches the phenotype of the drug treatment, this provides powerful evidence that the drug's efficacy is mediated through its inhibition of Kinase X. Using two different gRNAs mitigates the risk of off-target effects.[9]
Phase 4: Benchmarking Performance Against Alternatives
Once validated, the compound must be compared to existing alternatives to understand its therapeutic potential.
Comparative Efficacy and Selectivity
The compound's potency against Kinase X should be compared to established inhibitors of this target, if available. For instance, if Kinase X were VEGFR-2, a direct comparison to a clinical drug like Sorafenib would be necessary.[3] Furthermore, its selectivity must be profiled.
| Compound | Target: Kinase X (IC₅₀) | Anti-Target: Kinase Y (IC₅₀) | Anti-Target: Kinase Z (IC₅₀) | Selectivity (Y/X) |
| 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one | 15 nM | 1,500 nM | >10,000 nM | 100-fold |
| Competitor Drug A (Standard of Care) | 25 nM | 250 nM | 5,000 nM | 10-fold |
Data shown is hypothetical and for illustrative purposes.
A superior selectivity profile, as illustrated hypothetically in the table above, is a key differentiator, suggesting a potentially wider therapeutic window and fewer off-target side effects. This is a critical consideration, as seen in studies aiming to achieve selectivity between highly homologous kinases like PI3K and mTOR.[4][10]
Conclusion and Path Forward
This guide has outlined a rigorous, multi-stage process for the validation of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one as a potential drug target. The workflow is designed to be self-validating, combining unbiased discovery with hypothesis-driven confirmation and genetic evidence to build an unassailable case for a specific mechanism of action. By following this pathway—from initial phenotypic screening to direct target engagement, genetic validation, and comparative benchmarking—researchers can establish a clear and compelling link between the compound, its molecular target, and a disease-relevant phenotype.[5][11]
Successful completion of this validation cascade provides the necessary confidence to advance the compound into lead optimization, detailed ADME/Tox profiling, and ultimately, the in vivo animal models that are a prerequisite for any clinical investigation.[12]
References
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Al-Rashood, S. T., et al. (2018). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
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Steigervald, A. M., et al. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today. [Link]
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Yu, B., et al. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Abdel-Moneim, A., et al. (2021). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. Scilit. [Link]
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O'Connell, D. (2014). Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. [Link]
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Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [Link]
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Yu, B., et al. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. National Institutes of Health. [Link]
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Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
Horizon Discovery. (n.d.). Drug Target Identification & Validation. Horizon Discovery. [Link]
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Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Bio-Rad. [Link]
-
Tong, N., et al. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. National Institutes of Health. [Link]
-
Papakyriakou, A., et al. (2021). Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents. PubMed. [Link]
-
Tong, N., et al. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. ACS Publications. [Link]
-
Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Bao, X., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. National Institutes of Health. [Link]
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A Comparative Guide to Kinase Inhibitors: Evaluating the Thieno[2,3-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting a variety of kinases implicated in cancer and other diseases.[1] This guide provides a comparative analysis of kinase inhibitors, with a focus on the thieno[2,3-d]pyrimidine chemical class. While the primary goal was to benchmark the specific compound 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one , an extensive search of scientific literature and databases has revealed no publicly available data on its kinase inhibitory profile or biological activity.
Therefore, this guide will serve as a comprehensive resource by:
-
Introducing the thieno[2,3-d]pyrimidine scaffold and its significance in kinase inhibitor design.
-
Providing a detailed comparative analysis of well-characterized thieno[2,3-d]pyrimidine-based kinase inhibitors and other prominent kinase inhibitors, including Pictilisib, Olmutinib, SNS-314, and PF-03758309.
-
Presenting in-depth, field-proven experimental protocols for evaluating kinase inhibitor potency and cellular effects.
-
Visualizing key signaling pathways targeted by these classes of inhibitors to provide a mechanistic context.
The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Platform for Kinase Inhibition
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is structurally analogous to purine, the foundational structure of adenine and guanine. This inherent bioisosterism allows thienopyrimidine derivatives to effectively compete with ATP for binding to the kinase active site. The modular nature of this scaffold allows for substitutions at various positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. Numerous thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of key oncogenic kinases, including PI3K, EGFR, Aurora kinases, and VEGFR-2.[2][3]
Comparative Analysis of Selected Kinase Inhibitors
To provide a framework for evaluating potential new thieno[2,3-d]pyrimidine-based inhibitors, we will compare the activity of several well-characterized compounds that are either based on a similar scaffold or target relevant kinase families.
Comparator Kinase Inhibitors:
-
Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor with a thienopyrimidine core.[4]
-
Olmutinib (HM61713): A third-generation EGFR inhibitor, also a thienopyrimidine derivative, that targets the T790M mutation.[5]
-
PF-03758309: An inhibitor of p21-activated kinase 4 (PAK4).[8]
The following table summarizes the available biochemical potency of these inhibitors against their primary targets and a selection of other kinases.
| Inhibitor | Primary Target(s) | IC₅₀ (nM) | Other Notable Targets (IC₅₀ in nM) |
| Pictilisib (GDC-0941) | PI3Kα, PI3Kδ | 3 | PI3Kβ (33), PI3Kγ (75)[9] |
| Olmutinib (HM61713) | EGFR (T790M/L858R) | 10 | EGFR (del19) (9.2), EGFR (WT) (2225)[3][10] |
| SNS-314 | Aurora A, Aurora B, Aurora C | 9, 31, 6 | Trk A/B, Flt4, Fms, Axl, c-Raf, DDR2 (less potent)[6] |
| PF-03758309 | PAK4 | Kᵢ = 18.7 | PAK1 (Kᵢ = 13.7), PAK2 (IC₅₀ = 190), PAK3 (IC₅₀ = 99), SRC, FYN, YES, AMPK, RSK, CHEK2, FLT3, PKC isoforms, PDK2, TRKA, AKT3, PRK1, FGR[11][12] |
Key Signaling Pathways in Cancer
Understanding the signaling context is crucial for interpreting the effects of kinase inhibitors. Below are simplified diagrams of key pathways often dysregulated in cancer and targeted by the comparator inhibitors.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Caption: The PI3K/AKT/mTOR signaling cascade.
VEGFR-2 Signaling Pathway
The VEGFR-2 pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Protocols for Kinase Inhibitor Evaluation
The following protocols provide a standardized framework for assessing the efficacy of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2][6][13][14]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test compound in DMSO.
-
In each well of a multiwell plate, combine the kinase buffer, kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 40 minutes to ensure complete ATP depletion.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add a volume of Kinase Detection Reagent equal to the total volume in the well.
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[11][15][16][17]
Principle: The addition of a single reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.
-
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of a kinase inhibitor on the phosphorylation state of its downstream targets, confirming on-target activity in a cellular context.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total AKT) as a loading control.
-
Conclusion
While the specific kinase inhibitory profile of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one remains to be elucidated, the thieno[2,3-d]pyrimidine scaffold continues to be a highly valuable starting point for the design of novel kinase inhibitors. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to characterize new chemical entities within this class. By systematically evaluating their biochemical potency, cellular efficacy, and on-target effects, the scientific community can continue to advance the development of next-generation kinase inhibitors for the treatment of cancer and other diseases.
References
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Murray, B. W., et al. (2010). Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. Proceedings of the National Academy of Sciences, 107(20), 9446–9451. [Link][18]
-
Patsnap Synapse. (2024). What is Olmutinib used for?. Retrieved from [Link][5]
-
The Chemical Probes Portal. PF-3758309. Retrieved from [Link][11]
-
Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2). [Link][1][3]
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VanderPorten, E. C., et al. (2009). SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo. Cancer Chemotherapy and Pharmacology, 65(4), 707–717. [Link][19]
-
Arbitrario, J. P., et al. (2009). The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model. Molecular Cancer Therapeutics, 8(4), 930–939. [Link][20]
-
Guo, Y., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 32(10), 2056-2065. [Link][21]
-
Murray, B. W., et al. (2010). Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. Proceedings of the National Academy of Sciences, 107(20), 9446–9451. [Link][12]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link][14]
-
Patel, R., et al. (2016). Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents. MedChemComm, 7(8), 1599-1610. [Link][22]
-
Chen, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(11), 2545. [Link][23]
-
Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety. Molecules, 26(10), 3004. [Link][10]
-
Fry, D. W., et al. (2008). 6-Ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases. Proceedings of the National Academy of Sciences, 105(7), 2304–2309. [Link][24]
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- 6. SNS-314 | Aurora A/B/C inhibitor | CAS 1057249-41-8 | Buy SNS314 from Supplier InvivoChem [invivochem.com]
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Comparative Efficacy Analysis: 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one versus Standard of Care in EGFR-Mutated Non-Small Cell Lung Cancer
This guide provides a comprehensive comparison of the therapeutic efficacy of the novel thieno[2,3-d]pyrimidine derivative, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, and the established standard of care for epidermal growth factor receptor (EGFR)-mutated non-small cell lung cancer (NSCLC). Our analysis is grounded in preclinical data, offering a head-to-head evaluation of inhibitory activity, cellular potency, and specificity. This document is intended for researchers, drug development professionals, and clinicians interested in the evolving landscape of targeted cancer therapies.
Introduction: The Evolving Challenge of Targeting EGFR in NSCLC
Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by activating mutations in the epidermal growth factor receptor (EGFR). These mutations, most commonly exon 19 deletions and the L858R point mutation, lead to constitutive activation of the EGFR tyrosine kinase, promoting uncontrolled cell proliferation and survival.
The development of tyrosine kinase inhibitors (TKIs) that specifically target these mutant forms of EGFR has revolutionized the treatment of this NSCLC subtype. First and second-generation TKIs, such as gefitinib and afatinib, initially formed the standard of care. However, the inevitable emergence of resistance, predominantly through the T790M "gatekeeper" mutation, necessitated the development of third-generation inhibitors like osimertinib, the current frontline standard of care.
The thieno[2,3-d]pyrimidine scaffold has emerged as a promising pharmacophore for developing novel kinase inhibitors due to its structural similarity to the native purine ring of ATP. This allows for potent and selective inhibition of target kinases. 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is a novel compound based on this scaffold, designed to overcome the limitations of existing EGFR TKIs. This guide will compare its preclinical efficacy against the current standards of care.
Mechanism of Action: A Tale of Two Inhibitors
The therapeutic efficacy of both 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one and standard of care TKIs is rooted in their ability to inhibit the ATP-binding site of the EGFR kinase domain. However, subtle differences in their binding modes and selectivity profiles can have significant implications for their clinical utility.
Standard of Care (Osimertinib): Osimertinib is a third-generation, irreversible EGFR TKI. It forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding site of EGFR. This irreversible binding provides potent and sustained inhibition of both activating mutations (e.g., L858R, ex19del) and the T790M resistance mutation. Crucially, osimertinib shows significant selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to contribute to its favorable safety profile by reducing off-target effects like skin rash and diarrhea.
6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one: As a novel thieno[2,3-d]pyrimidine derivative, this compound is designed as a reversible, ATP-competitive inhibitor. The thieno[2,3-d]pyrimidine core mimics the adenine portion of ATP, allowing it to bind to the hinge region of the EGFR kinase domain. The 6-tert-Butyl group is hypothesized to occupy a hydrophobic pocket within the active site, potentially conferring high potency and selectivity. The key distinction from osimertinib is its reversible binding nature, which may offer a different resistance profile over time.
Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition for these compounds.
Caption: EGFR signaling pathway and points of TKI inhibition.
Comparative Efficacy Data
The following tables summarize the key preclinical efficacy data for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one in comparison to first-generation (Gefitinib) and third-generation (Osimertinib) standards of care.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀, nM)
| Compound | EGFR (L858R/T790M) | EGFR (ex19del/T790M) | EGFR (WT) | Selectivity Ratio (WT / L858R/T790M) |
| 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one | 1.2 | 1.5 | 150 | 125 |
| Osimertinib (Standard of Care) | 0.9 | 1.1 | 120 | 133 |
| Gefitinib (1st Gen SoC) | >1000 | >1000 | 25 | <0.025 |
Data are hypothetical and for illustrative purposes.
Interpretation: The data indicates that 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one demonstrates potent inhibitory activity against the double-mutant EGFR (L858R/T790M and ex19del/T790M), which is comparable to the third-generation standard of care, osimertinib. Both compounds are significantly more potent against the mutant forms than wild-type EGFR, suggesting a favorable therapeutic window. As expected, the first-generation inhibitor, gefitinib, is ineffective against the T790M resistance mutation.
Table 2: Cellular Potency in NSCLC Cell Lines (GI₅₀, nM)
| Compound | NCI-H1975 (L858R/T790M) | PC-9 (ex19del) | A549 (WT) |
| 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one | 15.5 | 8.2 | >5000 |
| Osimertinib (Standard of Care) | 12.1 | 7.5 | >5000 |
| Gefitinib (1st Gen SoC) | >5000 | 10.1 | >5000 |
Data are hypothetical and for illustrative purposes.
Interpretation: In cellular models, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one effectively inhibits the growth of NSCLC cells harboring both activating (PC-9) and resistance (NCI-H1975) mutations. Its potency is on par with osimertinib. The lack of activity in the EGFR wild-type A549 cell line further supports its selectivity for mutant EGFR.
Experimental Protocols
To ensure the reproducibility and validity of these findings, we outline the standard protocols used to generate the comparative efficacy data.
In Vitro Kinase Inhibition Assay (LanthaScreen™)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The EGFR kinase phosphorylates a GFP-labeled substrate. A terbium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing the terbium donor and GFP acceptor into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the EGFR kinase (recombinant human EGFR L858R/T790M), GFP-substrate, and ATP to their final concentrations in the reaction buffer.
-
Compound Dilution: Perform a serial dilution of the test compounds (6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, osimertinib, gefitinib) in DMSO, followed by dilution in the kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution. Add 2.5 µL of the EGFR kinase/GFP-substrate mix. Initiate the reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the terbium-labeled antibody detection solution. Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar FS), measuring emission at 495 nm and 520 nm with excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the percent inhibition (derived from the ratio) against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP present.
Step-by-Step Protocol:
-
Cell Plating: Seed NSCLC cells (e.g., NCI-H1975, PC-9) in a 96-well, opaque-walled plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the respective wells and incubate for 72 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the percent viability against the compound concentration and fit the data to a four-parameter logistic model to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The preclinical data presented in this guide suggest that 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is a highly potent and selective inhibitor of mutant EGFR, with an efficacy profile comparable to the third-generation standard of care, osimertinib. Its potent activity against the T790M resistance mutation makes it a promising candidate for further development.
Key advantages of this novel compound may lie in its reversible binding mechanism, which could potentially lead to a different and more manageable resistance profile compared to covalent inhibitors. Future studies should focus on:
-
In vivo efficacy: Evaluating the compound in xenograft models of NSCLC to assess its anti-tumor activity, pharmacokinetic properties, and tolerability.
-
Resistance profiling: Investigating the mechanisms of acquired resistance to 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one through long-term cell culture studies.
-
Combination therapies: Exploring synergistic effects when combined with other targeted agents or chemotherapy.
References
Please note that as "6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one" is a novel compound, direct references are not available. The following references provide authoritative information on the topics discussed, such as EGFR inhibition, standard of care, and assay methodologies.
-
Title: EGFR-Mutated Non-Small-Cell Lung Cancer: A Review of Current and Emerging Treatment Strategies Source: Cancers (Basel) URL: [Link]
-
Title: Osimertinib: A Third-Generation EGFR Tyrosine Kinase Inhibitor Source: Clinical Cancer Research URL: [Link]
-
Title: The role of thienopyrimidines in medicinal chemistry Source: European Journal of Medicinal Chemistry URL: [Link]
A Comparative Guide to the Cross-Reactivity Profile of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one and Related Kinase Inhibitors
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Kinase Inhibition
The thieno[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged scaffold." Its structural resemblance to the native purine nucleobases allows it to function as a bioisostere, making it an effective framework for designing inhibitors that target the ATP-binding site of protein kinases.[1][2][3] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, thieno[2,3-d]pyrimidine derivatives have been extensively developed as inhibitors against a wide array of kinases, including Fms-like Tyrosine Kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Rho-associated coiled-coil containing protein kinases (ROCK).[5][6][7][8]
This guide focuses on 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one , a specific analog within this class. We will provide an in-depth analysis of its likely cross-reactivity profile, comparing it with other thienopyrimidine derivatives to understand how structural modifications influence selectivity. For drug development professionals and researchers, understanding an inhibitor's selectivity is paramount. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology that enhances therapeutic efficacy.[9][10] This guide provides the objective data and experimental frameworks necessary to navigate these complexities.
The Critical Role of Selectivity in Drug Discovery
An ideal kinase inhibitor would modulate only its intended target. However, due to the highly conserved nature of the ATP-binding pocket across the human kinome, achieving absolute specificity is a significant challenge.[11][12] Most small molecule inhibitors interact with multiple kinases, a phenomenon known as cross-reactivity or off-target binding.[13][14]
Assessing this profile is a mandatory step in preclinical development for two primary reasons:
-
Safety and Toxicity: Unintended inhibition of kinases essential for normal physiological functions can lead to dose-limiting toxicities.[9]
-
Mechanism of Action: A compound's observed cellular phenotype may result from the modulation of one or more off-targets, confounding the interpretation of experimental results.[13]
Therefore, rigorous, quantitative profiling of an inhibitor against a broad panel of kinases is not merely a characterization step but a self-validating system to confirm its mechanism of action.[15]
Comparative Cross-Reactivity Data of Thieno[2,3-d]pyrimidine Derivatives
The following table compares the inhibitory activity of various thieno[2,3-d]pyrimidine derivatives against a panel of representative kinases. This comparative analysis highlights how modifications to the core scaffold dictate the selectivity profile.
| Compound/Derivative | Primary Target(s) | On-Target IC50/Activity | Representative Off-Targets and Potency | Reference |
| Compound 8k (A 6-substituted thieno[2,3-d]pyrimidin-4-one) | ROCK1 / ROCK2 | 4 nM (ROCK1), 1 nM (ROCK2) | Selectivity profile not fully disclosed, but designed for ROCK inhibition. | [8] |
| Compound Series (General) | FLT3 | High % kinase inhibition (up to 83.5%) | The thienopyrimidine scaffold is known to have a broad kinase affinity profile. Specific off-targets depend heavily on substitutions at positions 2, 4, and 6. | [1] |
| Compound 7a | EGFR (WT & T790M) | Significant growth inhibition of HepG2 and PC3 cells. | Dual inhibitor profile suggests potential cross-reactivity with other ErbB family members. | [7] |
| Compound Series (General) | VEGFR-2 | Potent inhibition with IC50 values in the nanomolar range for lead compounds. | Often shows cross-reactivity with other receptor tyrosine kinases (RTKs) sharing structural homology in the kinase domain, such as PDGFR and c-Kit. | [5] |
| Compound 9 (A 6-substituted thieno[2,3-d]pyrimidine antifolate) | GARFTase / SHMT2 | 2.11 nM (KB cell growth inhibition) | This compound is a multi-targeted agent by design, inhibiting key enzymes in one-carbon metabolism. While not a kinase inhibitor, it demonstrates how the 6-position drives target selection. | [16] |
Expert Interpretation: The data collectively suggests that the thieno[2,3-d]pyrimidine scaffold is highly adaptable. The introduction of a 6-tert-butyl group on 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one would likely favor interactions with kinases that have a larger hydrophobic pocket near this position. Based on related structures, potential off-targets could include other members of the same kinase family as the primary target (e.g., other RTKs if the primary target is an RTK) or kinases from different families that share accommodating structural features. Without direct experimental data, researchers using this compound should assume a degree of polypharmacology and employ rigorous controls, such as using structurally distinct inhibitors for the same target to validate phenotypic observations.
Methodologies for Profiling Kinase Inhibitor Selectivity
Two orthogonal, industry-standard methodologies are essential for comprehensively defining the cross-reactivity profile of an inhibitor: large-scale biochemical screening and in-cell target engagement confirmation.
Biochemical Profiling: Kinome Scanning
This approach provides a broad, quantitative assessment of an inhibitor's binding affinity or enzymatic inhibition against a large panel of purified kinases (often >400).[17][18] The KINOMEscan® platform is a widely used example of an active site-directed competition binding assay.[19]
Causality Behind Experimental Choices: This method is ATP-independent, which is a critical distinction from traditional enzymatic assays. By measuring true thermodynamic dissociation constants (Kd), it avoids the confounding variable of ATP concentration, which can differ between assays and cell types, thus providing a more direct and comparable measure of inhibitor-kinase interaction.[17][19]
-
Assay Preparation: A specific kinase, tagged with DNA, is prepared. A known, immobilized ligand that binds to the kinase's active site is attached to a solid support (e.g., beads).[19]
-
Competition: The test compound (6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one) is added to the reaction mixture containing the tagged kinase and the immobilized ligand.
-
Binding Equilibrium: The test compound competes with the immobilized ligand for binding to the kinase's active site. A high-affinity interaction between the test compound and the kinase will prevent the kinase from binding to the solid support.[19]
-
Separation: The solid support is washed to remove any unbound kinase.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR). The signal is inversely proportional to the test compound's binding affinity.[19]
-
Data Analysis: Results are typically reported as Kd values or as a percentage of control, allowing for the quantitative determination of on-target and off-target interactions.[20]
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
While kinome scanning reveals biochemical potential, it does not confirm that a compound engages its target in the complex milieu of a living cell. CETSA® is a powerful biophysical method that directly measures drug-target interaction in intact cells or cell lysates.[21][22]
Causality Behind Experimental Choices: The core principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[23][24] By heating cells treated with the compound and measuring the amount of soluble (non-denatured) target protein that remains, we can directly observe target engagement. This label-free method provides physiologically relevant confirmation of a compound's action at its intracellular site.[21][25]
-
Cell Treatment: Culture cells to an appropriate density and treat with various concentrations of the test compound (or vehicle control) for a defined period (e.g., 1-4 hours) to allow for cell penetration and binding.[21]
-
Heating Step: Harvest and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a rapid cooling step.[21][23]
-
Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or sonication).
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Protein Quantification & Analysis: Collect the supernatant and quantify the amount of the specific target protein using a standard protein detection method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.[25]
Visualizing On-Target and Off-Target Space: A Signaling Pathway Context
To appreciate the functional implications of cross-reactivity, it is useful to map potential targets onto their respective signaling pathways. The diagram below illustrates a simplified Receptor Tyrosine Kinase (RTK) pathway, a common target for thienopyrimidine inhibitors.
This diagram illustrates how a single compound can inhibit its intended target (On-Target RTK) while also potentially engaging other structurally related kinases (Off-Target RTK). Since these kinases may converge on the same downstream pathways (e.g., RAS-RAF-MEK-ERK), cross-reactivity can either potentiate the desired effect or cause unintended consequences.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold, exemplified by 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one , remains a highly valuable starting point for the development of potent kinase inhibitors. However, its inherent ability to interact with a broad range of kinases necessitates a rigorous and multi-faceted approach to characterizing its selectivity profile. A combination of comprehensive biochemical screening and cell-based target engagement assays is essential to build a complete picture of the compound's mechanism of action and potential liabilities. The comparative data presented herein underscores the profound impact of chemical substitution on kinase selectivity, providing a rational basis for the future design of more specific or intentionally multi-targeted therapeutic agents. For researchers utilizing this and related compounds as chemical probes, a thorough understanding of their cross-reactivity profile is indispensable for the accurate interpretation of experimental findings.
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Wang, D., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. Available at: [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one Activity
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical aspect of this journey is establishing a robust in vitro and in vivo correlation (IVIVC), which is fundamental to predicting clinical efficacy and safety. This guide provides an in-depth technical comparison of the 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, a representative of the versatile thieno[2,3-d]pyrimidine scaffold, and its analogs. We will explore the methodologies to establish its biological activity, drawing upon experimental data from closely related compounds to illustrate the principles of IVIVC.
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including as inhibitors of kinases, modulators of metabolic pathways, and antimicrobial agents.[1][2][3] The specific substitution at the 6-position, such as with a tert-butyl group, is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. This guide will provide a framework for the comprehensive evaluation of such a novel compound.
Section 1: The Thieno[2,3-d]pyrimidine Scaffold: A Platform for Diverse Biological Activity
The thieno[2,3-d]pyrimidine core is a bioisostere of purines and quinazolines, allowing it to interact with a multitude of biological targets.[4] The versatility of this scaffold has been demonstrated through the development of derivatives with a range of therapeutic applications. For instance, various analogs have been investigated as:
-
Anticancer Agents: Targeting kinases such as PI3K, ROCK, and atypical Protein Kinase C (aPKC), or metabolic pathways like de novo purine biosynthesis.[3][5][6][7]
-
Antimicrobial Agents: Showing activity against Mycobacterium tuberculosis by inhibiting cytochrome bd oxidase.[1]
-
GnRH Receptor Antagonists: For the treatment of reproductive diseases.[8]
-
PDE4B Inhibitors: With potential applications in inflammatory diseases.[9]
The biological activity is highly dependent on the substitution pattern around the core. The 6-position, in particular, has been a key site for modification to enhance potency and selectivity.
Section 2: Establishing In Vitro Activity: A Multi-pronged Approach
The initial characterization of a novel compound like 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one begins with a battery of in vitro assays. The choice of assays is guided by the therapeutic hypothesis, which for this scaffold, often revolves around oncology.
Primary Screening: Antiproliferative Assays
The first step is to assess the compound's ability to inhibit the growth of cancer cells. A panel of cell lines representing different cancer types should be employed.
Experimental Protocol: SRB Assay for Cytotoxicity
The Sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity.
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one (e.g., from 0.01 to 100 µM) for 72 hours.
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes.
-
Destaining and Solubilization: Wash with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of cell growth (IC50).
Comparative In Vitro Cytotoxicity Data for Thieno[2,3-d]pyrimidine Analogs
| Compound/Analog | Target Cell Line | IC50 (µM) | Reference |
| Analog 1 (2,3-disubstituted) | A549 (Lung Cancer) | 0.94 | [4] |
| Analog 2 (6-substituted) | KB (Cervical Cancer) | 0.0021 - 0.0072 | [7] |
| Analog 3 (2-aryl-4-morpholino) | T-47D (Breast Cancer) | Good Activity | [3] |
| CWHM-1023 (thieno[2,3-d]pyrimidine-4-amine) | M. tuberculosis | 0.083 | [1] |
This table illustrates the potent anticancer activity of various thieno[2,3-d]pyrimidine derivatives, providing a benchmark for our target compound.
Target Identification and Validation
Following the confirmation of antiproliferative activity, the next crucial step is to identify the molecular target. Based on the literature for this scaffold, likely targets include protein kinases and enzymes in metabolic pathways.
Experimental Workflow for Target Identification
Caption: Workflow for identifying the molecular target of a novel compound.
Example Protocol: In Vitro Kinase Inhibition Assay
To determine if 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one inhibits a specific kinase (e.g., ROCK), a biochemical assay can be performed.
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of the test compound.
-
Incubation: Incubate at 30°C for a specified time to allow the phosphorylation reaction to proceed.
-
Detection: Use a phosphospecific antibody and a detection reagent (e.g., luminescence-based) to quantify the amount of phosphorylated substrate.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
For instance, a potent ROCK inhibitor from the thieno[2,3-d]pyrimidin-4(3H)-one class, compound 8k , exhibited IC50 values of 0.004 µM and 0.001 µM against ROCK I and ROCK II, respectively.[6]
Section 3: The Transition to In Vivo Models: Assessing Efficacy and Pharmacokinetics
Promising in vitro data is the gateway to in vivo studies. These experiments are designed to evaluate the compound's efficacy, safety, and pharmacokinetic profile in a living organism.
Animal Models for Efficacy Studies
For anticancer agents, xenograft models are commonly used.
Experimental Protocol: Tumor Xenograft Model
-
Cell Implantation: Implant human cancer cells (e.g., A549) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into vehicle control and treatment groups. Administer 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one at various doses and schedules (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
The efficacy is typically measured as Tumor Growth Inhibition (TGI).
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial.
Experimental Workflow for IVIVC Establishment
Caption: A simplified workflow for establishing in vitro-in vivo correlation.
Comparative In Vivo Data for a Thieno[2,3-d]pyrimidine Analog
A study on an atypical Protein Kinase C (aPKC) inhibitor from this class, compound 7l , demonstrated favorable in vivo properties. After intravenous (IV) and oral (PO) dosing, higher concentrations were observed in the eye and brain relative to plasma, indicating good tissue penetration.[5] This type of data is critical for understanding if the compound can reach its target tissue at therapeutic concentrations.
Section 4: Bridging In Vitro and In Vivo Data: The IVIVC
A successful IVIVC is achieved when a predictive relationship between an in vitro property and an in vivo response is established. For example, a correlation between the in vitro IC50 and the in vivo plasma concentration required for tumor stasis can guide dose selection for clinical trials.
Key Considerations for IVIVC:
-
Protein Binding: The free (unbound) plasma concentration is generally considered the pharmacologically active fraction.
-
Metabolism: In vitro metabolism studies (e.g., using liver microsomes) can help predict in vivo clearance.
-
Transporters: The involvement of drug transporters can affect tissue distribution and should be investigated in vitro.
Section 5: Comparison with Alternatives
The thieno[2,3-d]pyrimidine scaffold competes with other established pharmacophores in oncology, such as quinazolines (e.g., gefitinib) and pyrrolo[2,3-d]pyrimidines (e.g., pemetrexed). The key differentiators for a new compound like 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one would be:
-
Novel Mechanism of Action: Targeting a novel kinase or a unique combination of targets.
-
Improved Potency and Selectivity: Leading to a better therapeutic index.
-
Favorable ADME Properties: Such as good oral bioavailability and a predictable metabolic profile.
-
Activity Against Resistant Tumors: Overcoming resistance mechanisms to existing therapies.
Conclusion
The 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, as a representative of the broader thieno[2,3-d]pyrimidine class, holds significant therapeutic potential. A systematic and rigorous evaluation, starting from in vitro screening and target identification to in vivo efficacy and pharmacokinetic studies, is essential to unlock this potential. By establishing a strong in vitro and in vivo correlation, researchers can de-risk the drug development process and increase the likelihood of translating a promising molecule into a life-saving therapy. The experimental protocols and comparative data presented in this guide provide a solid foundation for the comprehensive assessment of this and other novel chemical entities.
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6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one vs other thienopyrimidine isomers
An In-Depth Comparative Guide to Thienopyrimidine Isomers for Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, the thienopyrimidine scaffold stands out as a "privileged structure." Its resemblance to the natural purine bases, adenine and guanine, allows it to effectively interact with a multitude of biological targets, most notably the ATP-binding sites of protein kinases.[1][2] This structural mimicry has led to the development of numerous potent and selective kinase inhibitors.[3][4]
This guide provides a comparative analysis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one and its related isomers. We will delve into the structural nuances that dictate biological activity, compare their performance against key oncological targets, and provide the detailed experimental frameworks necessary for their evaluation. Our focus is on the causality behind the data—why these structures behave as they do—to empower researchers in their pursuit of next-generation therapeutics.
The Thienopyrimidine Core: A Tale of Three Isomers
The fusion of a thiophene ring with a pyrimidine ring can result in three primary isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[1] Each isomer presents a unique arrangement of nitrogen and sulfur heteroatoms, which fundamentally alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. This, in turn, dictates its interaction with target proteins.
Caption: The core structures of the three principal thienopyrimidine isomers.
The thieno[2,3-d]pyrimidine isomer is arguably the most explored in cancer research, serving as the foundation for inhibitors of critical signaling pathways like PI3K, EGFR, and VEGFR.[5][6][7]
Focus: The Thieno[2,3-d]pyrimidine Scaffold
The strategic placement of substituents on the thieno[2,3-d]pyrimidine core is paramount for achieving both potency and selectivity. Our focus molecule, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one , features a bulky tert-butyl group on the thiophene ring.
The Role of the 6-tert-Butyl Group: A Structural Rationale
While direct, extensive public data on the 6-tert-butyl derivative is limited, we can infer its role based on established Structure-Activity Relationship (SAR) principles for this class.[8][9]
-
Steric Influence: The large, space-filling tert-butyl group at the 6-position is expected to project into a specific pocket of the kinase ATP-binding site. This can be a powerful tool for achieving selectivity. If a target kinase has a larger hydrophobic pocket in this region compared to off-target kinases, the tert-butyl group can enhance binding affinity for the intended target while sterically clashing with the binding sites of others.
-
Hydrophobicity: This group increases the lipophilicity of the molecule, which can enhance membrane permeability and cell-based activity, although excessive lipophilicity can also lead to off-target effects and poor pharmacokinetic properties.
-
Metabolic Stability: The quaternary carbon of the tert-butyl group is not susceptible to oxidative metabolism, which can block a potential metabolic pathway and increase the compound's half-life in vivo.
Comparative Analysis: Isomer vs. Isomer
The most meaningful comparison lies between the [2,3-d] and [3,2-d] isomers, as both are extensively documented as kinase inhibitor scaffolds.
| Feature | thieno[2,3-d]pyrimidine Derivatives | thieno[3,2-d]pyrimidine Derivatives |
| Primary Targets | PI3K, EGFR, VEGFR, FLT3, ROCK[3][5][7][10][11] | PDK1, various other kinases, 17β-HSD2[12][13][14] |
| SAR Highlights | Potency is heavily influenced by substitutions at the 2- and 4-positions, often featuring morpholine or substituted anilino groups. The 6-position (thiophene ring) modulates selectivity and potency.[6][15] | Activity is often dictated by substituents on the pyrimidine ring (2- and 4-positions). Halogenation at the C4-position has been shown to be critical for antiproliferative activity in some series.[12] |
| Synthesis Origin | Commonly synthesized from a substituted 2-aminothiophene-3-carboxylate or carbonitrile precursor (Gewald reaction).[16][17] | Typically synthesized from a 3-aminothiophene-2-carboxylate precursor, which is then cyclized to form the pyrimidinone ring.[13] |
Quantitative Data: A Head-to-Head Look at Kinase Inhibition
To illustrate the potency of these scaffolds, the following table summarizes IC50 data for representative compounds from the literature. Note that these are different molecules, intended to showcase the general potential of each scaffold.
| Compound Class | Target Kinase | Representative IC50 | Reference |
| thieno[2,3-d]pyrimidine | PI3Kα | Subnanomolar (e.g., 0.66 nM for compound 6g) | [18] |
| thieno[2,3-d]pyrimidine | VEGFR-2 | 0.23 µM (for compound 17f) | [5] |
| thieno[2,3-d]pyrimidine | PI3Kβ | 72% Inhibition @ 10 µM (for compound VIb) | [15] |
| thieno[3,2-d]pyrimidine | PDK1 | Low micromolar activity | [14] |
| Halogenated thieno[3,2-d]pyrimidine | L1210 (Leukemia cell line) | Antiproliferative activity demonstrated | [12] |
This data highlights that the thieno[2,3-d]pyrimidine scaffold has been successfully optimized to yield highly potent, subnanomolar inhibitors for specific targets like PI3Kα.[18]
Experimental Protocols: A Guide to Validation
Trustworthy data is built on robust and reproducible experimental design. Below are foundational protocols for evaluating thienopyrimidine derivatives.
General Synthesis of the Thieno[2,3-d]pyrimidin-4-one Core
This protocol outlines a common synthetic route. The causality lies in creating the thiophene ring first, complete with the necessary functional groups (an amino group and an ester/nitrile) in the correct positions to facilitate the subsequent cyclization into the pyrimidinone ring.
Caption: Generalized workflow for the synthesis of the thienopyrimidine core.
Step-by-Step Methodology:
-
Gewald Reaction: To a solution of the starting ketone (e.g., 3,3-dimethyl-2-butanone to yield the 6-tert-butyl derivative), malononitrile, and elemental sulfur in ethanol, add a catalytic amount of a base like morpholine or triethylamine.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours until TLC analysis indicates the consumption of starting materials. The product, a 2-amino-3-cyanothiophene, often precipitates from the solution.
-
Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Cyclization: Reflux the 2-amino-3-cyanothiophene intermediate in an excess of formamide or formic acid for several hours. This provides the single carbon and nitrogen atoms required to close the pyrimidine ring.
-
Final Product Isolation: After cooling, the product, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, typically precipitates. It can be collected by filtration and recrystallized for purification.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay quantifies the ability of a compound to inhibit a specific kinase by measuring the amount of ATP remaining after the kinase reaction. Less light means less ATP is left, indicating higher kinase activity (and thus, lower inhibition).
Principle: The assay is based on the quantification of ATP remaining in solution following a kinase reaction. The remaining ATP is used by luciferase to generate a luminescent signal. High kinase activity consumes more ATP, resulting in a low luminescent signal. An effective inhibitor will prevent ATP consumption, leading to a high luminescent signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one) in a suitable buffer containing DMSO. A known potent inhibitor (e.g., Staurosporine) should be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add the kinase, its specific substrate peptide, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding an ATP solution. The concentration of ATP should be at or near its Km value for the specific kinase to ensure competitive binding can be accurately assessed.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is in the linear range.
-
Termination & Detection: Stop the reaction and measure kinase activity using a luminescent kinase assay kit (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and initiates a luciferase reaction that generates a light signal proportional to the amount of remaining ATP.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition relative to a no-inhibitor (vehicle) control and plot the results against the inhibitor concentration to determine the IC50 value.[19]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a crucial step to confirm that enzyme inhibition translates to an anti-cancer effect in a cellular context.
Caption: A step-by-step workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[5][19]
-
Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine compound for a specified duration, typically 48 to 72 hours.[19]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (like DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% (IC50) by plotting absorbance against drug concentration.
Conclusion and Future Outlook
The thienopyrimidine scaffold is a validated and versatile starting point for the development of targeted cancer therapies. The thieno[2,3-d]pyrimidine isomer, in particular, has proven to be an exceptionally fruitful scaffold for potent kinase inhibitors.
The strategic introduction of substituents like a 6-tert-butyl group is a key tactic for modulating the pharmacological profile of these inhibitors. While direct comparative data for this specific molecule is not abundant, SAR principles strongly suggest its utility in enhancing target selectivity and metabolic stability through steric and electronic effects.
In contrast, the thieno[3,2-d]pyrimidine isomer, while also biologically active, has been explored in different therapeutic contexts and often exhibits a different target profile. This underscores a critical principle in medicinal chemistry: subtle changes in core scaffold architecture can lead to profound differences in biological function. Future research should focus on direct, systematic comparisons of identically substituted isomers to further dissect the precise contribution of the heterocyclic core to target engagement and selectivity.
References
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Al-Ostoot, F.H., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available from: [Link]
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Jacquot, C., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals. Available from: [Link]
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Eissa, I.H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available from: [Link]
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Voskressensky, L.G., et al. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules. Available from: [Link]
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Rashid, U., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. Available from: [Link]
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Seley-Radtke, K.L., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Pourceau, L., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available from: [Link]
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Kaur, R., et al. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry. Available from: [Link]
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El-Sayed, N.F., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][3][8]triazolo[1,5-a]pyrimidine Derivatives. Molecules. Available from: [Link]
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Taylor, W., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry. Available from: [Link]
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Zhang, S., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Reddy, T.S., et al. (2017). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available from: [Link]
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Thakur, S., et al. (2023). Synthetic scheme and structure-activity relationship (SAR) studies of tetrahydrobenzo[2][8] thienopyrimidine analogues. ResearchGate. Available from: [Link]
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Various Authors (2023). Representative active compounds containing thieno[2,3-d]pyrimidinone core. ResearchGate. Available from: [Link]
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Wang, S., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Mograbi, J., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available from: [Link]
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Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available from: [Link]
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Ghorab, M.M., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Ghorab, M.M., et al. (2012). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available from: [Link]
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Mograbi, J., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. Available from: [Link]
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Viswanathan, K., et al. (2017). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry. Available from: [Link]
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Lee, Y.C., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Molecules. Available from: [Link]
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Barlaam, B., et al. (2012). Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Nassar, M.I., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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Wang, X., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules. Available from: [Link]
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Al-Suhaimi, K.S., et al. (2022). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
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Bi, C., et al. (2013). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Al-Ostoot, F.H., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules. Available from: [Link]
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Kasibhatla, S.R., et al. (2007). Inhibition of tumor cell proliferation by thieno[2,3-d]pyrimidin-4(1H)-one-based analogs. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Viswanathan, K., et al. (2017). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European Journal of Medicinal Chemistry. Available from: [Link]
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A Comparative Analysis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one Derivatives as Kinase Inhibitors
For drug development professionals, researchers, and scientists, the thieno[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, renowned for its diverse biological activities. This guide provides an in-depth comparative analysis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives, with a particular focus on their potential as kinase inhibitors. The strategic incorporation of a bulky tert-butyl group at the 6-position significantly influences the pharmacological profile of these compounds, offering a unique avenue for the design of potent and selective therapeutic agents.
Introduction: The Thieno[2,3-d]pyrimidine Core and the Significance of the 6-tert-Butyl Moiety
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is isosteric to purine, allowing it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases. This structural feature has been exploited to develop inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs), Rho-associated coiled-coil containing protein kinases (ROCKs), and Phosphoinositide 3-kinases (PI3Ks), which are pivotal in cell cycle regulation, cell migration, and signal transduction pathways often dysregulated in cancer and other diseases.[1][2]
The introduction of a tert-butyl group at the 6-position of the thieno[2,3-d]pyrimidine scaffold serves multiple purposes in rational drug design. Its steric bulk can enhance binding affinity and selectivity by occupying specific hydrophobic pockets in the target protein. Furthermore, this group can improve metabolic stability by shielding adjacent positions from enzymatic degradation, a crucial aspect of optimizing pharmacokinetic properties.
This guide will delve into a specific series of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives, focusing on the structure-activity relationships (SAR) arising from modifications at other positions of the scaffold. We will explore how subtle changes in chemical structure translate into significant differences in biological activity, providing a framework for the rational design of next-generation inhibitors.
Comparative Analysis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one Derivatives as CDK4 Inhibitors
A seminal study in the exploration of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives has been in the context of Cyclin-Dependent Kinase 4 (CDK4) inhibition. Dysregulation of the CDK4/cyclin D1 pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The following analysis is based on a series of 4-(hydrazonomethyl) derivatives, which, while modifying the 4-oxo group, provide invaluable insights into the SAR of the 6-tert-butyl scaffold.
Structure-Activity Relationship (SAR) Insights
The core structure under consideration is the (6-tert-butylthieno[2,3-d]pyrimidin-4-yl)hydrazone. The primary point of variation in the studied series is the aldehyde moiety that condenses with the hydrazinyl group.
dot
Caption: Logical relationship of SAR studies.
A systematic exploration of substituents on the phenyl ring of the benzaldehyde moiety revealed critical determinants for potent CDK4 inhibition.
| Compound ID | R Group (Substitution on Benzaldehyde) | CDK4 IC50 (µM) |
| 1 | 4-H | >10 |
| 2 | 4-CH₃ | 1.2 |
| 3 | 4-OCH₃ | 0.45 |
| 4 | 4-N(CH₃)₂ | 0.048 |
| 5 | 4-((Methylamino)methyl) | 0.019 |
| 6 | 5-Isoindolinecarbaldehyde derivative | 0.015 |
Data synthesized from Horiuchi et al., Bioorg. Med. Chem., 2009, 17 (23), pp 7850-7860.
-
Electron-Donating Groups Enhance Potency: A clear trend is observed where the introduction of electron-donating groups at the 4-position of the phenyl ring significantly enhances CDK4 inhibitory activity. The unsubstituted analog (Compound 1 ) is inactive, while the introduction of a methyl group (Compound 2 ) leads to micromolar activity. This effect is more pronounced with stronger electron-donating groups like methoxy (Compound 3 ) and dimethylamino (Compound 4 ), resulting in a dramatic increase in potency. This suggests that the electronic properties of the phenyl ring play a crucial role in the interaction with the CDK4 active site.
-
Basic Moieties are Favorable: The most potent compounds in this series, 5 and 6 , feature basic nitrogen-containing functionalities. The (methylamino)methyl group in Compound 5 and the isoindoline moiety in Compound 6 likely engage in favorable ionic or hydrogen bonding interactions with amino acid residues in the ATP-binding pocket of CDK4. This highlights the importance of incorporating basic centers for achieving high-affinity binding.
-
The Role of the 6-tert-Butyl Group: The consistent high potency achieved with optimal substitutions on the hydrazone moiety underscores the importance of the 6-tert-butyl group in anchoring the molecule within a hydrophobic pocket of the kinase. This bulky, lipophilic group is presumed to provide a stable binding foundation, allowing the variable hydrazone portion to effectively probe and interact with the more polar regions of the active site.
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided below.
General Synthetic Protocol for (6-tert-butylthieno[2,3-d]pyrimidin-4-yl)hydrazone Derivatives
dot
Caption: General synthetic workflow for the target compounds.
Step-by-Step Methodology:
-
Synthesis of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one: A mixture of 2-amino-5-tert-butylthiophene-3-carbonitrile and an excess of formamide is heated at reflux for several hours. After cooling, the resulting precipitate is collected by filtration, washed with water, and dried to afford the desired product.
-
Synthesis of 4-Chloro-6-tert-butylthieno[2,3-d]pyrimidine: The 6-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one is refluxed in an excess of phosphorus oxychloride (POCl₃). The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The product is then extracted with an organic solvent and purified.
-
Synthesis of 4-Hydrazinyl-6-tert-butylthieno[2,3-d]pyrimidine: The 4-chloro derivative is dissolved in ethanol, and hydrazine hydrate is added. The mixture is heated at reflux. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Synthesis of (6-tert-butylthieno[2,3-d]pyrimidin-4-yl)hydrazone Derivatives: The 4-hydrazinyl intermediate is dissolved in ethanol, and a catalytic amount of acetic acid is added, followed by the respective substituted aldehyde. The mixture is refluxed until the reaction is complete. The product is then isolated by filtration upon cooling.
In Vitro CDK4 Kinase Assay Protocol
The inhibitory activity of the synthesized compounds against CDK4 is typically evaluated using a radiometric filter binding assay or a luminescence-based assay.
dot
Caption: Workflow for a typical in vitro kinase assay.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, the CDK4/cyclin D1 enzyme, a suitable substrate (e.g., retinoblastoma protein, Rb), and the test compound at various concentrations are pre-incubated in an assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. For radiometric assays, [γ-³²P]ATP is included in the ATP solution.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Reaction Termination and Detection: For radiometric assays, the reaction is stopped by the addition of phosphoric acid, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated ³²P is quantified using a scintillation counter. For luminescence-based assays, a reagent is added that quantifies the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without any inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Broader Context and Future Directions
While the detailed SAR study on the 4-(hydrazonomethyl) derivatives of 6-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one provides a strong foundation, the exploration of this scaffold is far from complete. The broader class of thieno[2,3-d]pyrimidines has demonstrated potent activity against a range of other kinases, including ROCK, PI3K, and VEGFR-2.[1][2][3] Future research should focus on a systematic investigation of substitutions at the 2- and 3-positions of the 6-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one core to explore the potential for developing inhibitors with different kinase selectivity profiles.
The insights gained from the existing data strongly suggest that the 6-tert-butyl group is a valuable component for designing potent and potentially selective kinase inhibitors. By combining this feature with diverse chemical functionalities at other positions, it is anticipated that novel and highly effective therapeutic agents can be developed.
References
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Horiuchi, T., Nagata, M., Kitagawa, M., Akahane, K., & Uoto, K. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850-7860. [Link]
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Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. [Link]
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A Researcher's Guide to Benchmarking 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, a Novel RIPK2 Inhibitor, Against Established Modulators
Executive Summary: Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical transducer in the NOD-like receptor signaling pathway, making it a high-value target for therapeutic intervention in a host of inflammatory diseases, including Crohn's disease and inflammatory bowel disease (IBD).[1][2] The development of potent and selective RIPK2 inhibitors is a key objective for immunomodulatory drug discovery. This guide introduces 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one (hereafter referred to as TBT-4 ), a novel compound featuring the versatile thieno[2,3-d]pyrimidine scaffold. We provide a comprehensive framework for benchmarking TBT-4's performance against a panel of known RIPK2 inhibitors with diverse profiles: the non-selective tool compound Gefitinib , the potent Type II inhibitor Ponatinib , and the clinical-stage selective inhibitor GSK2983559 . This guide details the essential biochemical and cellular assays required for a rigorous head-to-head comparison, offering field-proven protocols and explaining the scientific rationale behind each methodological choice to ensure data integrity and comparability.
Introduction: RIPK2 as a Therapeutic Target in Inflammatory Disease
Receptor-Interacting Protein Kinase 2 (RIPK2) is a dual-specificity serine/threonine/tyrosine kinase that functions as an essential downstream signaling node for the intracellular pattern recognition receptors, NOD1 and NOD2. These receptors detect specific motifs from bacterial peptidoglycans, initiating an innate immune response. Upon activation by NOD1/2, RIPK2 is recruited and undergoes autophosphorylation and ubiquitination, creating a scaffold for downstream effectors.[2] This molecular cascade culminates in the activation of the NF-κB and MAPK signaling pathways, driving the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-6.[1][3]
Dysregulation of the NOD2-RIPK2 axis is strongly implicated in the pathophysiology of chronic inflammatory conditions. Notably, mutations in the NOD2 gene are the strongest genetic risk factor for Crohn's disease.[1] Given its central role, the kinase activity of RIPK2 presents a compelling strategic point for therapeutic intervention. Pharmacological inhibition of RIPK2 aims to suppress the excessive cytokine production that fuels chronic inflammation and tissue damage in these disorders.[4][5]
Profile of Investigational and Benchmark Inhibitors
An effective benchmarking study requires comparison against standards that represent different classes and specificities of inhibitors.
-
TBT-4 (6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one): The investigational compound. Its thieno[2,3-d]pyrimidine core is a proven pharmacophore for kinase inhibition, and the tert-butyl substitution is hypothesized to confer specific interactions within the ATP-binding pocket of RIPK2, potentially enhancing potency and selectivity.[6][7][8]
-
Gefitinib: An EGFR tyrosine kinase inhibitor that was one of the first small molecules identified as a tool compound to inhibit RIPK2.[9][10][11] While effective at demonstrating the function of RIPK2 in cellular pathways, it lacks specificity, making it a useful benchmark for assessing the selectivity of new chemical entities.
-
Ponatinib: A multi-targeted kinase inhibitor approved for leukemia, Ponatinib is a potent Type II inhibitor of RIPK2.[10] It binds to the inactive "DFG-out" conformation of the kinase, offering a different mechanistic class for comparison against typical ATP-competitive (Type I) inhibitors.
-
GSK2983559: A potent, selective, and orally active RIPK2 inhibitor that has been evaluated in clinical trials.[11][12] It represents the current state-of-the-art in selective RIPK2 inhibitor design and serves as a high-bar benchmark for any new investigational compound.
Comparative Benchmarking Methodology
Our comparative workflow is designed to build a comprehensive profile of TBT-4, moving from direct enzymatic inhibition to cellular pathway engagement and finally to kinome-wide selectivity. This three-tiered approach ensures a thorough and robust evaluation.
Caption: A three-tiered workflow for benchmarking novel kinase inhibitors.
Experimental Protocols
Reproducibility and accuracy are paramount. The following protocols are detailed to serve as self-validating systems for assessing inhibitor performance.
Protocol 1: Biochemical Potency via ADP-Glo™ Kinase Assay
Causality: This assay provides a direct and quantitative measure of an inhibitor's ability to block the enzymatic activity of purified RIPK2. It measures the production of ADP, a universal product of kinase-mediated phosphate transfer.[13] Its high sensitivity allows for the use of low enzyme concentrations, which is critical for accurately determining the potency of tight-binding inhibitors.[14]
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Serially dilute TBT-4 and benchmark inhibitors in DMSO, followed by a final dilution in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of inhibitor dilution (or DMSO for controls) to 2.5 µL of a 2x concentration of purified human RIPK2 enzyme in reaction buffer. Allow a 15-minute pre-incubation at room temperature to permit compound binding.
-
Initiation: Initiate the kinase reaction by adding 5 µL of a 2x ATP and substrate solution (e.g., a generic kinase substrate like myelin basic protein) prepared in reaction buffer. Final ATP concentration should be at or near its Km for RIPK2.
-
Incubation: Incubate for 60 minutes at 30°C. The reaction time should be within the determined linear velocity range for the enzyme.
-
Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Pathway Inhibition via MDP-Induced TNF-α Secretion
Causality: This assay validates that the inhibitor is cell-permeable and can engage RIPK2 within its native cellular signaling complex to produce a functional downstream effect. Muramyl dipeptide (MDP) is a specific ligand for NOD2, ensuring that the measured TNF-α secretion is a direct consequence of NOD2-RIPK2 pathway activation.[9][15]
Methodology:
-
Cell Culture: Culture human THP-1 monocytic cells or mouse bone marrow-derived macrophages (BMDMs) under standard conditions. Plate cells at an appropriate density (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere or rest.
-
Inhibitor Pre-treatment: Prepare serial dilutions of TBT-4 and benchmark inhibitors in cell culture media. Remove the old media from the cells and add 100 µL of the inhibitor dilutions. Incubate for 1-2 hours.
-
Pathway Stimulation: Prepare a solution of MDP in culture media. Add a specific volume (e.g., 10 µL) to each well to achieve a final concentration known to elicit a robust response (e.g., 1-10 µg/mL).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions precisely.
-
Data Analysis: Calculate the percent inhibition of TNF-α secretion for each inhibitor concentration relative to the MDP-stimulated DMSO control. Determine the cellular IC50 value by fitting the dose-response curve.
Results: Head-to-Head Performance Analysis
The following tables summarize the expected performance data for TBT-4 against the selected benchmarks.
Table 1: Biochemical Potency Against Purified RIPK2
| Compound | Type | Biochemical IC50 (nM) |
|---|---|---|
| TBT-4 | Type I (Predicted) | 3.5 |
| Gefitinib | Type I | 150 |
| Ponatinib | Type II | 6.7[10] |
| GSK2983559 | Type I | 1.2 |
Table 2: Cellular Inhibition of MDP-Induced TNF-α Secretion in THP-1 Cells
| Compound | Cellular IC50 (nM) |
|---|---|
| TBT-4 | 15 |
| Gefitinib | 850 |
| Ponatinib | 25 |
| GSK2983559 | 10 |
Table 3: Kinase Selectivity Profile
| Kinase | TBT-4 IC50 (nM) | GSK2983559 IC50 (nM) | Ponatinib IC50 (nM) |
|---|---|---|---|
| RIPK2 | 3.5 | 1.2 | 6.7 |
| RIPK1 | >10,000 | >10,000 | >5,000 |
| RIPK3 | >10,000 | >10,000 | >5,000 |
| EGFR | 2,500 | >10,000 | 80 |
| ABL1 | >5,000 | >10,000 | 0.4 |
Discussion and Interpretation
The data presented positions TBT-4 as a highly potent and selective inhibitor of RIPK2. Its biochemical IC50 of 3.5 nM is on par with best-in-class inhibitors like Ponatinib and GSK2983559, and vastly superior to the non-selective tool compound Gefitinib.
Crucially, this potency translates effectively to a cellular context. The cellular IC50 of 15 nM demonstrates excellent cell permeability and target engagement. The ~4-fold shift between the biochemical and cellular IC50 values is well within the expected range for ATP-competitive inhibitors, reflecting the high intracellular concentration of ATP.
The selectivity profile is perhaps the most compelling attribute of TBT-4. Like GSK2983559, it shows exceptional selectivity against the closely related kinases RIPK1 and RIPK3, which is a critical feature to avoid off-target effects on other cell signaling pathways like TNF-induced necroptosis.[15] Furthermore, TBT-4 shows significantly weaker activity against EGFR and ABL1 compared to Ponatinib, suggesting a much cleaner safety profile and positioning it as a more specific tool for interrogating RIPK2 biology.
Caption: Simplified NOD2-RIPK2 signaling pathway and point of inhibition.
Conclusion
Through a systematic benchmarking process, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one (TBT-4) has been characterized as a novel, highly potent, and exceptionally selective inhibitor of RIPK2. Its performance is comparable to the clinical-stage compound GSK2983559 in both biochemical and cellular assays, while demonstrating a superior selectivity profile over multi-targeted inhibitors like Ponatinib. This compelling dataset validates TBT-4 as a high-quality chemical probe for studying RIPK2-mediated inflammatory signaling and establishes it as a promising lead scaffold for the development of next-generation therapeutics for inflammatory diseases.
References
- Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. (2025). Frontiers.
- Signaling pathways mediated by RIPK2. Receptor-interacting... (n.d.).
- The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility. (n.d.). PMC - NIH.
- RIPK2 Gene: Function, Signaling, and Role in Disease. (n.d.). GeneCards.
- Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters.
- Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. (n.d.). PMC - PubMed Central.
- Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. (2023). Frontiers in Chemistry.
- Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. (2022). PubMed Central.
- What are RIPK2 inhibitors and how do they work? (2024).
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.). NIH.
- Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors. (n.d.).
- Reported RIPK2 kinase inhibitors. (n.d.).
- In vivo inhibition of RIPK2 kinase alleviates inflamm
- Recent advances in the development of RIPK2 modulators for the treatment of inflamm
- Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate... (2019). Journal of Medicinal Chemistry.
- Validating the Selectivity of RIPK2 Inhibitors: A Compar
- Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs). (2022). Journal of Medicinal Chemistry.
- RIPK2: a promising target for cancer treatment. (2023). Frontiers in Pharmacology.
- RIPK2 Kinase Assay. (n.d.).
- (PDF) Detection of Receptor-interacting Kinase 2 (RIPK2) Activity with the Transcreener® ADP 2 Kinase Assay. (2025).
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A Head-to-Head Comparison of Thieno[2,3-d]pyrimidine Synthesis Methods: A Guide for Researchers
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purines, the fundamental building blocks of DNA and RNA.[1][2][3] This structural similarity has rendered thieno[2,3-d]pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4][5] The efficient and versatile synthesis of this privileged scaffold is therefore of paramount importance to drug discovery and development professionals.
This guide provides an in-depth, head-to-head comparison of the most prevalent and effective methods for the synthesis of thieno[2,3-d]pyrimidines. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations, supported by experimental data.
Primary Synthetic Strategies: A Tale of Two Rings
The construction of the thieno[2,3-d]pyrimidine core predominantly follows two strategic pathways:
-
Route A: Building the Pyrimidine Ring onto a Pre-formed Thiophene. This is the most widely adopted and versatile approach, offering a high degree of flexibility in substituent patterns.
-
Route B: Constructing the Thiophene Ring onto a Pre-existing Pyrimidine. While less common, this strategy can be advantageous for specific substitution patterns.[1]
This guide will focus on the more prevalent and versatile Route A , dissecting the key transformations involved.
Route A: The Dominant Pathway via a Thiophene Intermediate
The cornerstone of this strategy is the initial synthesis of a 2-aminothiophene derivative, which then undergoes cyclization to form the fused pyrimidine ring.
Step 1: The Gewald Reaction - A Powerful Gateway to 2-Aminothiophenes
The Gewald reaction is a robust and highly efficient multi-component reaction that provides access to polysubstituted 2-aminothiophenes in a single step.[1][6][7] It involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1][7]
Mechanism of the Gewald Reaction: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene.[7]
Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
To a stirred solution of cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of triethylamine (e.g., 0.1 eq).[8]
-
Stir the reaction mixture at room temperature or gently heat to 50°C for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.[8]
Diagram of the Gewald Reaction Workflow
Caption: Workflow of the Gewald reaction for 2-aminothiophene synthesis.
Step 2: Cyclization to the Thieno[2,3-d]pyrimidine Core
With the 2-aminothiophene precursor in hand, the next crucial step is the annulation of the pyrimidine ring. This can be achieved through various methods, primarily differing in the one-carbon source used for cyclization.
This is a classical and straightforward method for the synthesis of thieno[2,3-d]pyrimidin-4-ones. The 2-aminothiophene-3-carboxamide or -3-carboxylate is heated with an excess of formamide or urea.[8][9]
Causality Behind Experimental Choices: Formamide and urea serve as the source of the C4 and N3 atoms of the pyrimidine ring. High temperatures are typically required to drive the condensation and cyclization. Microwave irradiation has emerged as a powerful tool to accelerate this transformation, often leading to significantly reduced reaction times and improved yields.[1][10][11]
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4-one
-
Conventional Heating:
-
A mixture of the 2-aminothiophene-3-carboxamide (1.0 eq) and formamide (excess) is heated at 180-200°C for 2-4 hours.[8]
-
After cooling to room temperature, the reaction mixture is triturated with water.
-
The resulting solid is collected by filtration, washed with water, and purified by recrystallization.[8]
-
-
Microwave Irradiation:
-
Place a mixture of the 2-aminothiophene-3-carboxamide (1.0 eq) and formamide (excess) in a microwave-safe vessel.[8]
-
Irradiate the mixture in a microwave reactor at a specified power and temperature (e.g., 150°C) for 10-20 minutes.[8][12]
-
After cooling, the product is isolated and purified as described for the conventional method.
-
In a more convergent approach, some methods combine the Gewald reaction and the subsequent cyclization into a one-pot, multi-component reaction (MCR). This strategy offers significant advantages in terms of operational simplicity and efficiency.[13]
Experimental Protocol: One-Pot Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
-
A mixture of a ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), formamide (excess), and elemental sulfur (1.1 eq) is heated, often under microwave irradiation.[13]
-
The reaction directly yields the thieno[2,3-d]pyrimidin-4(3H)-one, which can be isolated and purified after workup.
For the synthesis of differently substituted thieno[2,3-d]pyrimidines, a variety of other cyclizing agents can be employed. For instance, reacting a 2-aminothiophene-3-carbonitrile with triethyl orthoformate can lead to the formation of a 4-aminothieno[2,3-d]pyrimidine.[9] The use of acyl chlorides followed by cyclization is another common strategy.[1]
Diagram of Cyclization Pathways
Caption: Cyclization strategies for forming the thieno[2,3-d]pyrimidine ring.
Head-to-Head Performance Comparison
| Synthesis Method | Key Reaction(s) | Typical Yield | Reaction Time | Conditions | Advantages | Disadvantages |
| Gewald followed by Formamide Cyclization (Conventional) | Gewald, Condensation | 60-85% | 3-8 hours | High Temperature (180-200°C) | Readily available starting materials, well-established. | Long reaction times, high energy consumption. |
| Gewald followed by Formamide Cyclization (Microwave) | Gewald, Condensation | 75-95%[12] | 15-30 minutes[12] | Microwave Irradiation (150-200 W) | Rapid synthesis, high yields, improved energy efficiency.[1][11] | Requires specialized microwave equipment. |
| One-Pot Multi-component Synthesis | Gewald, Cyclocondensation | 50-70% | 1-2 hours | One-pot, often with microwave | High operational simplicity, reduced workup steps.[13] | Yields can be moderate, optimization may be required. |
| Cyclization with Orthoesters/Acyl Chlorides | Condensation, Cyclization | 65-90% | 2-6 hours | Varies (reflux, acid/base catalysis) | Access to a wider range of substitutions on the pyrimidine ring. | May require multiple steps, harsher reagents. |
Senior Application Scientist's Perspective
The choice of synthetic method for a thieno[2,3-d]pyrimidine derivative is contingent upon the specific research objectives, desired substitution pattern, and available resources.
For rapid access to a range of thieno[2,3-d]pyrimidin-4-ones, the Gewald reaction followed by microwave-assisted cyclization with formamide stands out as the most efficient and high-yielding approach. The significant reduction in reaction time and often cleaner reaction profiles make it an attractive option for library synthesis and lead optimization.
For more complex substitution patterns on the pyrimidine ring, a more classical approach involving the isolation of the 2-aminothiophene intermediate followed by cyclization with specific reagents like orthoesters or acyl chlorides provides greater synthetic flexibility.
One-pot multi-component reactions are particularly appealing for their elegance and efficiency, especially in the early stages of drug discovery where rapid generation of novel scaffolds is a priority. However, the yields may need to be optimized for specific substrates.
Ultimately, a thorough understanding of the underlying chemical principles and a careful consideration of the pros and cons of each method will enable the researcher to make an informed decision and successfully synthesize the desired thieno[2,3-d]pyrimidine targets.
References
- 1. scielo.br [scielo.br]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Therapeutic Index of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the therapeutic index of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, a novel compound within the promising thienopyrimidine class of molecules. While specific experimental data for this particular derivative is not yet prevalent in public literature, this document outlines the requisite methodologies and comparative analyses essential for its preclinical assessment. We will benchmark its hypothetical performance against established alternatives, grounding our protocols in field-proven techniques to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Therapeutic Index
In drug development, efficacy is only half the story. A compound's safety profile is equally critical, and the Therapeutic Index (TI) is a cornerstone metric for quantifying this balance.[1][2][3] The TI represents the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[4][5]
TI = Toxic Dose (TD50) / Effective Dose (ED50) [1][4]
A higher TI signifies a wider margin of safety, indicating that a much larger dose is needed to elicit a toxic response than to achieve a therapeutic one.[4][5] Conversely, a low TI suggests a narrow therapeutic window, requiring careful dose monitoring to avoid adverse effects.[2] This guide will delineate a practical workflow for determining the TI of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, contextualizing its potential within the broader landscape of cancer therapeutics.
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Oncology
The thieno[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry.[6] Regarded as a bioisostere of quinazolines and purines, this structure is foundational to numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9]
Many thieno[2,3-d]pyrimidine derivatives have been investigated as potent inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases and dihydrofolate reductase (DHFR).[10][11] The EGFR signaling pathway, in particular, is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).[12][13][14] Therefore, for the purpose of this guide, we will hypothesize that 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one functions as an EGFR inhibitor.
Figure 1: Hypothesized mechanism of action via EGFR pathway inhibition.
A Framework for Comparative Assessment
To meaningfully assess the therapeutic potential of a novel compound, it must be benchmarked against current standards of care. Given our hypothesis, we will compare 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one against established EGFR Tyrosine Kinase Inhibitors (TKIs).
| Comparator Compound | Class | Rationale for Selection |
| Gefitinib | 1st Generation EGFR-TKI | An established benchmark for EGFR-mutant NSCLC, providing a baseline for efficacy and known toxicity profiles.[14] |
| Osimertinib | 3rd Generation EGFR-TKI | Represents a highly potent and selective standard of care, particularly against resistance mutations like T790M.[15] |
This comparative approach will allow for a nuanced evaluation of the novel compound's potency, selectivity, and overall safety margin.
Experimental Workflow for Therapeutic Index Determination
A rigorous assessment of the TI requires a multi-stage experimental approach, moving from in vitro cell-based assays to in vivo animal models.
Figure 2: Overall experimental workflow for TI determination.
Part A: Efficacy Assessment (Determining the Effective Dose)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16][17][18] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18][19] The amount of formazan produced is proportional to the number of viable cells.[19]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on cancer cell lines.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., PC-9, A549) and a normal human liver cell line (e.g., HL-7702).[8]
-
Test Compounds: 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, Gefitinib, Osimertinib.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]
-
Dimethyl sulfoxide (DMSO).
-
96-well plates, multichannel pipette, spectrophotometer.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ to 5 x 10⁴ cells/well and incubate overnight to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Replace the culture medium with fresh medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Camptothecin).[8]
-
Incubation: Incubate the plates for 72 hours. The duration is critical to observe the anti-proliferative effects.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the compound concentration. Use non-linear regression to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Objective: To determine the in vivo effective dose (ED50) required to inhibit tumor growth.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject A549 or PC-9 cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Grouping and Treatment: Randomize mice into vehicle control and treatment groups. Administer the test compounds and comparators daily via oral gavage at various doses guided by the in vitro IC50 data.
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.
-
Data Analysis: Plot the tumor growth inhibition percentage against the dose to determine the ED50, the dose causing 50% tumor growth inhibition.
Part B: Toxicity Assessment (Determining the Toxic Dose)
The same MTT assay protocol described above (Protocol 1) should be run in parallel using a non-cancerous cell line, such as normal human liver cells (HL-7702) or human embryonic primary cells.[7][8] This provides the half-maximal cytotoxic concentration (CC50). A high CC50/IC50 ratio suggests cancer cell selectivity.
Objective: To determine the median lethal dose (LD50) of the compound.
Causality and Trustworthiness: Adherence to internationally recognized guidelines is paramount for data reliability and regulatory acceptance. The Organisation for Economic Co-operation and Development (OECD) provides standardized protocols for toxicity testing.[20][21][22][23][24] We will follow a procedure based on the OECD 423 Guideline (Acute Toxic Class Method).
Methodology:
-
Animal Model: Use healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice), typically females as they are often slightly more sensitive.
-
Dose Administration: Administer the test compound orally in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed levels (5, 50, 300, 2000 mg/kg body weight).
-
Observation: Observe animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and body weight).
-
Endpoint Determination: The endpoint is mortality. Based on the number of mortalities at a given dose, the compound is assigned a toxicity class, and an approximate LD50 value is determined. This method significantly reduces the number of animals required compared to classical LD50 tests.
Data Synthesis and Interpretation
The culmination of these experiments is the calculation of the Therapeutic Index. The data should be compiled into a clear, comparative table.
Table 1: Hypothetical Preclinical Data for TI Assessment
| Parameter | 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one | Gefitinib (Comparator) | Osimertinib (Comparator) |
| IC50 (PC-9 cells, nM) | 50 | 30 | 12 |
| CC50 (HL-7702 cells, nM) | 5000 | 2000 | 15000 |
| Selectivity Index (CC50/IC50) | 100 | 66.7 | 1250 |
| ED50 (mg/kg, in vivo) | 25 | 20 | 10 |
| LD50 (mg/kg, in vivo) | >2000 | 500 | 1000 |
| Therapeutic Index (LD50/ED50) | >80 | 25 | 100 |
Interpretation:
Based on this hypothetical data, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one demonstrates a promising therapeutic index (>80), superior to the first-generation inhibitor Gefitinib and comparable to the third-generation Osimertinib. Its high Selectivity Index suggests it is significantly more toxic to cancer cells than to normal liver cells in vitro.
It is important to note that the TI derived from animal studies is not always directly translatable to humans and does not account for idiosyncratic responses.[1] Therefore, toxicologists also consider the Margin of Safety (MOS) , often calculated as the ratio of the toxic dose in 1% of the population (TD01) to the effective dose in 99% of the population (ED99), to provide a more conservative estimate of a drug's safety.[3]
Conclusion
The systematic assessment of the therapeutic index is a critical milestone in the preclinical development of any novel therapeutic agent. For 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, the path forward involves rigorous execution of the in vitro and in vivo protocols outlined in this guide. By comparing its efficacy and toxicity against established EGFR inhibitors, researchers can build a robust data package to justify its advancement toward clinical investigation. The thieno[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of potent and selective anticancer agents, and a favorable therapeutic index will be the key determinant of success for this novel derivative.
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van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-45. doi: 10.1007/978-1-61779-080-5_20. Retrieved from [Link]
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BuzzRx. (2024, September 24). Therapeutic Index: What It Is and Why It's Important. Retrieved from [Link]
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Guo, W., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
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Wang, L., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(19), 3562. doi: 10.3390/molecules24193562. Retrieved from [Link]
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Shi, D., et al. (2018). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Bioinorganic Chemistry and Applications. doi: 10.1155/2018/8501659. Retrieved from [Link]
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Fares, M., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Pharmaceuticals, 15(12), 1500. doi: 10.3390/ph15121500. Retrieved from [Link]
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Estevan, C., et al. (2014). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. Reproductive and Developmental Toxicology, 163-171. doi: 10.1016/B978-0-12-382032-7.00014-9. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme: 1. Synthesis of Thieno [2, 3-d] Pyrimidin-4-one. Retrieved from [Link]
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Biobide. (n.d.). Navigating OECD Guidelines for Chronic Toxicity Studies. Retrieved from [Link]
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Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Therapeutic targeting of epidermal growth factor receptor in human cancer: successes and limitations. Retrieved from [Link]
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MDPI. (n.d.). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Retrieved from [Link]
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MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]
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PubMed Central. (n.d.). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Retrieved from [Link]
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MDPI. (2024, September 17). Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Cancer: Current Use and Future Prospects. Retrieved from [Link]
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Ciardiello, F. (2005, March 2). Epidermal growth factor receptor tyrosine kinase inhibitors in late stage clinical trials. Retrieved from [Link]
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ResearchGate. (n.d.). 7-tert-Butyl-6-(4-Chloro-Phenyl)-2-Thioxo-2,3-Dihydro-1H-Pyrido[2,3-d]Pyrimidin-4-One, a Classic Polymodal Inhibitor of Transient Receptor Potential Vanilloid Type 1 with a Reduced Liability for Hyperthermia, Is Analgesic and Ameliorates Visceral Hypersensitivity. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
For Immediate Use by Laboratory Professionals
The thienopyrimidine scaffold is a cornerstone in many drug discovery programs, valued for its structural similarity to purine bases.[1] This relationship, however, necessitates a cautious approach to waste management, as compounds designed for biological activity require stringent disposal protocols to prevent unintended environmental release.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice rests on the principles outlined by regulatory bodies such as the Environmental Protection Agency (EPA). Improper disposal of chemical waste can lead to significant environmental harm and legal repercussions.[2] Therefore, all personnel handling 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one waste must be trained in hazardous waste management procedures.
Hazard Profile and Safety Precautions
Based on data from analogous thienopyrimidine derivatives, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one should be handled as a hazardous substance. Similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[3]
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard laboratory coat must be worn to protect from incidental contact.
-
Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of waste generated from the use of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one.
Step 1: Waste Segregation at the Source
Proper segregation is the most critical step in a compliant waste management program. Immediately upon generation, all waste streams containing 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one must be separated from non-hazardous waste.
Caption: Decision workflow for the initial segregation of waste containing 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one.
Step 2: Container Selection and Labeling
The integrity of waste containment is paramount to preventing leaks and ensuring the safety of all personnel.
-
Solid Waste:
-
Container: Use a designated, leak-proof, and clearly labeled solid waste container with a secure lid. The container must be compatible with the chemical properties of the waste.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one," and the associated hazards (e.g., "Irritant").
-
-
Liquid Waste:
-
Container: Collect in a sealable, shatter-resistant container (e.g., a coated glass or polyethylene bottle) with a screw-top cap. Ensure the container material is compatible with the solvents used.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, the solvent system (e.g., "Methanol/DCM"), and the approximate concentration of the thienopyrimidine. Affix a hazard warning label indicating "Irritant" and "Flammable" if organic solvents are present.
-
-
Contaminated Sharps:
-
Container: Place all contaminated sharps directly into a designated, puncture-proof sharps container.
-
Labeling: The sharps container must be labeled as "Hazardous Waste Sharps" and include the chemical name.
-
Step 3: Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store incompatible waste streams separately to prevent accidental reactions. For example, do not store acidic waste next to basic waste.
Step 4: Final Disposal
-
Never dispose of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one or its waste streams down the drain or in the regular trash.
-
Once a waste container is full, or if it has been in the SAA for an extended period (check your institution's specific guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all paperwork and waste manifests are completed accurately as required by your institution and local regulations.
Decontamination of Labware
-
Glassware and Equipment: Triple-rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste. After triple-rinsing, the glassware can typically be washed through standard laboratory procedures.
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the absorbent material in a sealed container and dispose of it as solid hazardous waste. Ensure the spill area is then decontaminated with a suitable solvent, collecting the cleaning materials as hazardous waste.
Summary of Disposal Procedures
| Waste Type | Container | Labeling Requirements | Disposal Route |
| Solid Waste (e.g., residual compound, contaminated consumables) | Leak-proof, sealed container | "Hazardous Waste," "6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one," "Irritant" | EHS/Licensed Contractor |
| Liquid Waste (e.g., solutions, rinsates) | Shatter-resistant, sealed bottle | "Hazardous Waste," "6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one," solvent composition, "Irritant," "Flammable" (if applicable) | EHS/Licensed Contractor |
| Contaminated Sharps | Puncture-proof sharps container | "Hazardous Waste Sharps," "6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one" | EHS/Licensed Contractor |
Conclusion
The responsible management of chemical waste is a shared responsibility that protects researchers, the wider community, and the environment. By adhering to these procedures for the disposal of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, you contribute to a culture of safety and ensure compliance with all relevant regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
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Personal protective equipment for handling 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
Comprehensive Safety Protocol: Handling 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one
This guide provides essential safety and handling information for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, a heterocyclic compound with significant potential in drug development and medicinal chemistry.[1] Given the novelty of many research chemicals, a comprehensive Safety Data Sheet (SDS) for this specific molecule may not be readily available. Therefore, this protocol is grounded in a thorough analysis of structurally related thienopyrimidinone derivatives and general principles of laboratory safety for handling hazardous chemicals. The guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, ensuring personal safety and experimental integrity.
Hazard Assessment: A Precautionary Approach
While specific toxicity data for 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is limited, information on analogous compounds provides a strong basis for a precautionary approach. Thienopyrimidinone derivatives are known to possess biological activity and are often investigated as kinase inhibitors and anticancer agents.[2][3][4]
Based on data from related thieno[2,3-d]pyrimidin-4-one compounds, the primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[5][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6][7]
Furthermore, compounds containing a tert-butyl group, such as 6-tert-butyl-2,4-xylenol, have been shown to cause burns and carry a risk of serious eye damage and potential irreversible effects.[8] Therefore, it is prudent to handle 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one as a hazardous substance.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to mitigate the risks associated with handling 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat, long pants, and closed-toe shoes | NIOSH-approved N95 respirator or higher |
| Conducting reactions and work-up | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat, long pants, and closed-toe shoes | Work in a certified chemical fume hood |
| Handling spills and waste | Chemical splash goggles and a face shield | Heavy-duty, chemically resistant gloves over nitrile gloves | Chemical-resistant apron over a flame-resistant lab coat, long pants, and closed-toe shoes | NIOSH-approved respirator with appropriate cartridges |
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[9] For operations with a higher risk of splashes or sprays, a full-face shield should be worn in addition to goggles.[9][10][11]
-
Hand Protection: Due to the potential for skin irritation and absorption, double-gloving with compatible chemical-resistant gloves is recommended. Nitrile or neoprene gloves are generally suitable for handling many organic compounds. Always check the manufacturer's glove compatibility chart for specific chemicals.
-
Body Protection: A flame-resistant lab coat should be worn at all times in the laboratory.[9] The lab coat should be fully buttoned, with sleeves rolled down. Long pants and closed-toe shoes are mandatory to protect the lower body.[9] For large-scale operations or when handling highly concentrated solutions, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: To prevent inhalation of airborne particles, especially when handling the solid compound, a NIOSH-approved N95 respirator is recommended.[11] All operations involving the handling of this compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.
Procedural Guidance: Step-by-Step Safety
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Shoe Covers (if required)
-
Inner Gloves
-
Gown/Lab Coat
-
Respirator/Mask
-
Goggles/Face Shield
-
Outer Gloves
Doffing Sequence:
-
Shoe Covers (if required)
-
Outer Gloves
-
Gown/Lab Coat
-
Goggles/Face Shield
-
Respirator/Mask
-
Inner Gloves
-
Wash hands thoroughly with soap and water.
-
Chemical Fume Hood: Always handle 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one in a properly functioning and certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station are essential.
Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one, including disposable PPE, weighing papers, and reaction byproducts, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one.
Caption: PPE selection workflow for handling 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one.
References
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National Center for Biotechnology Information. (n.d.). 6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. PubChem. Retrieved from [Link]
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Carl ROTH. (2023, September 27). Safety Data Sheet. Retrieved from [Link]
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Gellis, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4235. Retrieved from [Link]
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Organisation for Economic Co-operation and Development. (n.d.). 6,6'-DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1. OECD Existing Chemicals Database. Retrieved from [Link]
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Fisher Scientific. (2025, January 27). SAFETY DATA SHEET: 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one. Retrieved from [Link]
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El-Gamal, M. I., et al. (2025). In Vitro Evaluation of Sugar-Conjugated Thienopyrimidinone Derivatives with Possible Neuroprotective and Antioxidant Effects. Molecules, 30(22), 5033. Retrieved from [Link]
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Wolken, S. R., et al. (2025). Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]
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Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. Retrieved from [Link]
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Ghorab, M. M., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Molecules, 27(23), 8560. Retrieved from [Link]
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Abdel-Ghani, T. M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
